molecular formula C16H9Cl2N3O B1684258 YE120 CAS No. 383124-82-1

YE120

Numéro de catalogue: B1684258
Numéro CAS: 383124-82-1
Poids moléculaire: 330.2 g/mol
Clé InChI: RSWZFAPYKOARNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

YE 120 is an agonist of G protein-coupled receptor 35 (GPR35) with an EC50 value of 32 nM in a dynamic mass redistribution (DMR) assay using HT-29 cells. It induces β-arrestin translocation in Tango GPR35-bla U2OS cells (EC50 = 10.2 µM). YE 120 (10 µM) promotes wound closure in YAMC colonic epithelial and IEC-6 intestinal epithelial cell monolayers, an effect that can be blocked by the GPR35 antagonist CID-2745687.2>YE-120 is an agonist of G protein-coupled receptor 35 (GPR35).

Propriétés

IUPAC Name

2-[3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O/c1-9-12(8-21)15(10(6-19)7-20)22-16(9,2)11-3-4-13(17)14(18)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWZFAPYKOARNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C#N)C#N)OC1(C)C2=CC(=C(C=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

YE120 GPR35 agonist mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of YE120, a GPR35 Agonist For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35) is a class A orphan GPCR expressed predominantly in the gastrointestinal tract and immune cells.[1][2] Its involvement in various physiological and pathophysiological processes, including inflammation, metabolic disorders, and cancer, has made it a compelling target for drug discovery.[3][4] this compound is a small-molecule agonist of GPR35 used as a research tool to investigate the receptor's biological functions and signaling pathways.[5] This guide provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with GPR35, downstream signaling cascades, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions as an agonist by binding to the orthosteric site of GPR35.[5] This binding event induces a conformational change in the receptor, which facilitates its interaction with intracellular signaling partners, primarily heterotrimeric G proteins and β-arrestins.[5] GPR35 is known to couple with multiple G protein subtypes, predominantly Gαi/o and Gα12/13, initiating distinct downstream signaling cascades.[6][7]

This compound exhibits biased agonism, meaning it preferentially activates certain signaling pathways over others. It is a potent activator of G protein-mediated signaling while acting as a less potent partial agonist for β-arrestin recruitment.[5] This characteristic suggests that this compound may favor G protein-biased signaling, a feature that is increasingly explored in drug development to achieve more targeted therapeutic effects.[5][8]

Quantitative Data: Potency and Efficacy of this compound

The activity of this compound has been quantified using various in vitro cellular assays. The following table summarizes the key potency (EC₅₀) values, which represent the concentration of this compound required to elicit a half-maximal response.

Assay TypeParameterValueCell LineDescriptionCitation
Dynamic Mass Redistribution (DMR)EC₅₀~32 nMHT-29 (endogenous)Measures global cellular changes upon receptor activation, largely reflecting G protein signaling.[5]
β-Arrestin RecruitmentEC₅₀~10.2 µMEngineered U2OS/HEK293Measures the recruitment of β-arrestin to the activated receptor.[5]

GPR35 Signaling Pathways

Upon activation by an agonist such as this compound, GPR35 initiates several downstream signaling pathways.

G Protein-Dependent Signaling

GPR35 primarily couples to Gαi/o and Gα12/13 proteins.[6][9]

  • Gαi/o Pathway : Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase (AC), which decreases intracellular cyclic AMP (cAMP) levels.[6][7] This can subsequently dampen signaling pathways dependent on Protein Kinase A (PKA).[9]

  • Gα12/13 Pathway : Coupling to Gα12/13 activates the small GTPase RhoA, which influences the actin cytoskeleton, cell shape, and motility.[7][9]

G_Protein_Signaling cluster_membrane cluster_cytoplasm Agonist This compound GPR35 GPR35 Agonist->GPR35 Binds G_protein Gαi/o / Gα13 GPR35->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) RhoGEF RhoGEF G_protein->RhoGEF Activates (Gα13) cAMP cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Activates PKA_Response Inhibition of PKA Signaling cAMP->PKA_Response Leads to CellularResponse Modulation of Cell Shape & Motility RhoA->CellularResponse Leads to

Caption: GPR35 G protein-dependent signaling pathways.

β-Arrestin-Dependent Signaling

Agonist binding also promotes the phosphorylation of GPR35 by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a docking site for β-arrestin proteins.[3] The recruitment of β-arrestin not only desensitizes the G protein signal but also initiates a separate wave of G protein-independent signaling by acting as a scaffold for other proteins, such as those in the ERK1/2 pathway.[3][6] this compound is a partial agonist for this pathway.[5]

Beta_Arrestin_Signaling cluster_membrane cluster_cytoplasm Agonist This compound GPR35 GPR35 Agonist->GPR35 Binds GRK GRK GPR35->GRK Activates GPR35_P GPR35-P GRK->GPR35 Phosphorylates B_Arrestin β-Arrestin GPR35_P->B_Arrestin Recruits ERK_Pathway ERK1/2 Activation B_Arrestin->ERK_Pathway Scaffolds Internalization Receptor Internalization B_Arrestin->Internalization Mediates

Caption: GPR35 β-arrestin-dependent signaling pathway.

Experimental Protocols

Characterization of GPR35 agonists like this compound relies on robust and reproducible in vitro assays. Below are detailed methodologies for key experiments.

Experimental Workflow: General Cell-Based Assay

The general workflow for testing a compound's effect on GPR35 in a cell-based assay involves several key steps from cell culture to data analysis.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293 expressing GPR35 & assay components) B 2. Cell Plating (e.g., 96/384-well plates) A->B C 3. Compound Addition (Serial dilutions of this compound) B->C D 4. Incubation (e.g., 60-90 min at 37°C) C->D E 5. Signal Detection (e.g., Luminescence, Fluorescence) D->E F 6. Data Analysis (Dose-response curve, EC₅₀ calculation) E->F

Caption: General workflow for a cell-based GPCR functional assay.

Protocol 1: β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay quantifies the interaction between GPR35 and β-arrestin upon agonist stimulation using an enzyme fragment complementation (EFC) technology.[10][11]

Objective: To measure the potency and efficacy of this compound in inducing GPR35-β-arrestin interaction.

Materials:

  • PathHunter® cells co-expressing GPR35 tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (DiscoverX).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS).

  • This compound and reference agonist (e.g., Zaprinast).

  • PathHunter® Detection Reagents (Galacton Star® Substrate, Emerald II™ Enhancer).

  • Opaque, white-walled, clear-bottom 96- or 384-well microplates.

  • Luminescence plate reader.

Methodology:

  • Cell Plating: Seed the PathHunter® cells into the microplates at a pre-optimized density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer. Ensure the final solvent (e.g., DMSO) concentration is constant across all wells and does not exceed 0.5%.

  • Agonist Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.[12]

  • Signal Detection:

    • Allow the plate and detection reagents to equilibrate to room temperature.

    • Prepare the working detection solution according to the manufacturer's protocol.

    • Add the detection solution to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data to a vehicle control. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.

Protocol 2: Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following GPCR activation. Since GPR35 does not natively couple strongly to the Gαq pathway (which directly mobilizes calcium), this assay often involves co-transfection of a promiscuous Gα protein, such as Gα16, to redirect the signal from any G protein subtype to the calcium pathway.[13]

Objective: To assess GPR35 activation by measuring downstream calcium release.

Materials:

  • HEK293T cells.

  • Expression vectors for human GPR35 and a promiscuous Gα protein (e.g., Gα16).

  • Transfection reagent (e.g., PEI).

  • Culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Probenecid (B1678239) (an anion-exchange transport inhibitor to prevent dye leakage).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR®, FlexStation®).

Methodology:

  • Transfection: Co-transfect HEK293T cells with the GPR35 and Gα16 expression vectors.

  • Cell Plating: 24 hours post-transfection, seed the cells into the microplates and incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer in a separate compound plate.

  • Calcium Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

    • Configure the instrument to add the compound dilutions from the source plate to the cell plate while simultaneously recording the fluorescence signal.

    • Continue recording the fluorescence kinetically for 2-3 minutes to capture the peak response.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this value against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex biology of GPR35. Its mechanism of action is characterized by binding to the orthosteric site of GPR35, leading to the activation of multiple downstream signaling pathways. Notably, this compound displays biased agonism, with significantly higher potency for G protein-mediated signaling compared to β-arrestin recruitment.[5] A thorough understanding of its mechanism, supported by quantitative in vitro assays, is critical for researchers using this compound to probe the roles of GPR35 in health and disease and for professionals in the early stages of drug development targeting this receptor.

References

YE120: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YE120 is a potent and selective small-molecule agonist for the G protein-coupled receptor 35 (GPR35), an orphan receptor that has garnered significant interest as a therapeutic target in a range of diseases.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in research, with a focus on experimental protocols and data presentation to aid drug development professionals.

Core Compound Details and Activity

This compound has been identified as a GPR35 agonist through various in vitro assays, demonstrating notable potency. Its activity is most pronounced in Dynamic Mass Redistribution (DMR) assays, which measure global cellular responses upon receptor activation.

Assay Type Cell Line Parameter Value Reference
Dynamic Mass Redistribution (DMR)HT-29EC5032 nM--INVALID-LINK--
β-arrestin TranslocationTango GPR35-bla U2OSEC5010.2 µM--INVALID-LINK--

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating GPR35. Upon activation, GPR35 couples to multiple G protein families, primarily Gαi/o and Gα12/13, and also engages the β-arrestin pathway.[1][3] This leads to the modulation of several downstream signaling cascades.

  • Gαi/o Pathway: Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can subsequently impact the activity of protein kinase A (PKA) and modulate downstream signaling pathways such as the MAPK/ERK pathway.[1]

  • Gα12/13 Pathway: Coupling to Gα12/13 proteins activates the RhoA signaling pathway, which plays a crucial role in regulating the actin cytoskeleton, cell shape, and motility.[1]

  • β-arrestin Pathway: Following agonist binding, GPR35 can recruit β-arrestins. This not only leads to receptor desensitization and internalization but also initiates G protein-independent signaling cascades that can influence pathways like the MAPK/ERK and NF-κB pathways, which are central to inflammatory responses.[3]

The activation of these distinct pathways highlights the potential for biased agonism, where different ligands could selectively activate one pathway over another, leading to tailored therapeutic effects.

GPR35 Signaling Pathway Diagram

GPR35_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR35 GPR35 This compound->GPR35 Gai_o Gαi/o GPR35->Gai_o Ga12_13 Gα12/13 GPR35->Ga12_13 beta_arrestin β-arrestin GPR35->beta_arrestin AC Adenylyl Cyclase Gai_o->AC - RhoA RhoA Ga12_13->RhoA MAPK_ERK MAPK/ERK beta_arrestin->MAPK_ERK NFkB NF-κB beta_arrestin->NFkB cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA PKA->MAPK_ERK Cell_Migration Cell Migration & Cytoskeletal Rearrangement RhoA->Cell_Migration Inflammatory_Response Anti-inflammatory Response MAPK_ERK->Inflammatory_Response NFkB->Inflammatory_Response

Caption: GPR35 signaling initiated by this compound.

Research Applications and Therapeutic Potential

This compound serves as a valuable research tool for elucidating the physiological and pathological roles of GPR35. The receptor's expression in immune cells, the gastrointestinal tract, and the nervous system suggests its involvement in a variety of disease processes.[1]

  • Inflammation: GPR35 is highly expressed in immune cells, and its activation has been shown to modulate inflammatory responses.[1] This makes GPR35 agonists like this compound potential therapeutic agents for inflammatory conditions such as inflammatory bowel disease (IBD) and asthma.[1]

  • Metabolic Disorders: The presence of GPR35 in the gastrointestinal tract suggests a role in regulating gut motility and energy homeostasis.[1] Research is ongoing to determine if GPR35 agonists can be beneficial in managing obesity and type 2 diabetes.[1]

  • Cancer: Some studies have indicated that GPR35 expression is altered in certain cancers, and its activation may influence tumor growth and metastasis.[1]

  • Wound Healing: In vitro studies have shown that this compound can promote wound closure in colonic and intestinal epithelial cell monolayers. This effect can be blocked by a GPR35 antagonist, confirming the receptor's involvement in this process.

While in vivo studies specifically using this compound are not yet widely published, research with other GPR35 agonists in animal models of inflammation and metabolic diseases supports the continued investigation of this target.[4][5][6]

Experimental Protocols

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular matter upon receptor activation, providing a holistic view of the cellular response.[7]

Principle: A resonant waveguide grating biosensor detects changes in the local refractive index near the sensor surface where cells are attached. Ligand binding to a GPCR initiates a series of intracellular events that cause a redistribution of cellular components, which is detected as a shift in the resonant wavelength.[7]

Protocol Outline:

  • Cell Seeding: Plate a GPR35-expressing cell line (e.g., HT-29) onto the biosensor microplates and culture overnight to form a confluent monolayer.[8]

  • Cell Starvation (Optional): To reduce background signaling, cells can be serum-starved for a few hours prior to the assay.

  • Baseline Measurement: Wash the cells with a serum-free buffer and allow them to equilibrate in the biosensor reader to establish a stable baseline.[9]

  • Compound Addition: Prepare serial dilutions of this compound and add them to the wells.

  • Data Acquisition: Monitor the change in resonant wavelength in real-time for a defined period (e.g., 60-120 minutes).

  • Data Analysis: Plot the dose-response curve to determine the EC50 value.

β-arrestin Translocation Assay

This assay measures the recruitment of β-arrestin to the activated GPR35, a key step in receptor desensitization and G protein-independent signaling.

Principle: This protocol utilizes an enzyme fragment complementation system. GPR35 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced interaction of GPR35 and β-arrestin, the two enzyme fragments complement each other to form an active enzyme, which hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence).[10]

Protocol Outline:

  • Cell Seeding: Plate cells stably co-expressing the tagged GPR35 and β-arrestin constructs into a microplate and incubate overnight.[10]

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor-β-arrestin interaction.[10]

  • Signal Detection: Add the substrate and detection reagents, and measure the signal (e.g., chemiluminescence) using a plate reader.

  • Data Analysis: Generate a dose-response curve to calculate the EC50.

Scratch Wound Healing Assay

This assay is used to assess the effect of this compound on cell migration, a process relevant to wound healing and cancer metastasis.

Principle: A "scratch" or cell-free area is created in a confluent cell monolayer. The rate of cell migration to close the scratch is monitored over time.

Protocol Outline:

  • Cell Seeding: Seed cells (e.g., YAMC or IEC-6) in a multi-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Use a sterile pipette tip to create a uniform scratch down the center of each well.

  • Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at each time point. Calculate the percentage of wound closure over time to determine the effect of this compound on cell migration.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Assays cluster_steps_dmr DMR Protocol cluster_steps_arrestin β-arrestin Protocol cluster_steps_scratch Scratch Assay Protocol DMR DMR Assay DMR_1 Seed Cells Beta_Arrestin β-arrestin Assay Arr_1 Seed Cells Scratch_Assay Scratch Wound Assay Scr_1 Create Monolayer DMR_2 Establish Baseline DMR_1->DMR_2 DMR_3 Add this compound DMR_2->DMR_3 DMR_4 Measure Response DMR_3->DMR_4 Arr_2 Add this compound Arr_1->Arr_2 Arr_3 Incubate Arr_2->Arr_3 Arr_4 Detect Signal Arr_3->Arr_4 Scr_2 Make Scratch Scr_1->Scr_2 Scr_3 Treat with this compound Scr_2->Scr_3 Scr_4 Image Over Time Scr_3->Scr_4

Caption: Workflow for key in vitro experiments with this compound.

Conclusion

This compound is a potent GPR35 agonist that serves as a critical tool for investigating the biology of this receptor. Its ability to modulate multiple signaling pathways underscores the potential of GPR35 as a therapeutic target for a variety of diseases. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the therapeutic applications of this compound and other GPR35 modulators in drug discovery and development.

References

Activating the GPR35 Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the G-protein Coupled Receptor 35 and the Pharmacological Profile of its Agonist, YE120

Introduction

G-protein coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a therapeutic target for a spectrum of diseases, including inflammatory bowel disease, cardiovascular disorders, and cancer.[1][2] Its high expression in the gastrointestinal tract and various immune cells, such as macrophages, neutrophils, and T-cells, underscores its potential role in modulating inflammatory and immune responses.[3][4] The activation of GPR35 initiates a complex and multifaceted signaling cascade, primarily through coupling with Gαi/o and Gα12/13 G-protein subunits, as well as through β-arrestin-mediated pathways.[5][6] This guide provides a comprehensive technical overview of the GPR35 signaling pathway, with a specific focus on its activation by the synthetic agonist this compound.

This compound, a small molecule agonist, has been instrumental in elucidating the function of GPR35.[7][8] This document will detail the downstream signaling events following GPR35 activation, present quantitative data on agonist activity, and provide detailed experimental protocols for key assays used in GPR35 research.

GPR35 Signaling Pathways

Upon agonist binding, GPR35 undergoes a conformational change that facilitates its interaction with intracellular signaling partners. The subsequent signaling events are diverse and can be broadly categorized into G-protein dependent and β-arrestin-dependent pathways. The specific cellular response is context-dependent, varying with cell type and the specific agonist.[5]

G-protein Dependent Signaling

GPR35 primarily couples to two families of heterotrimeric G-proteins: Gαi/o and Gα12/13.[6]

  • Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can subsequently modulate the activity of downstream effectors such as Protein Kinase A (PKA) and can influence the MAPK/ERK signaling cascade.[5][9]

  • Gα12/13 Pathway: Coupling to Gα12/13 activates the RhoA signaling pathway, which is a key regulator of the actin cytoskeleton. This pathway is crucial for processes such as cell migration and cytoskeletal reorganization.[9][10]

β-Arrestin Dependent Signaling

Following agonist-induced phosphorylation by G-protein coupled receptor kinases (GRKs), GPR35 can recruit β-arrestins. This interaction not only mediates receptor desensitization and internalization but also initiates a distinct wave of signaling. β-arrestin can act as a scaffold for various signaling proteins, including components of the MAPK/ERK pathway, leading to sustained signaling from intracellular compartments.[5]

The agonist this compound has been shown to exhibit partial agonism in β-arrestin recruitment assays, suggesting it may favor G-protein-biased signaling under certain conditions.[7] This phenomenon of "biased agonism," where a ligand preferentially activates one signaling pathway over another, is a critical consideration in drug development for GPR35.[5]

Quantitative Data on GPR35 Agonists

The potency and efficacy of GPR35 agonists are typically evaluated using a variety of in vitro assays. The following table summarizes the reported EC50 values for this compound and other common GPR35 agonists in Dynamic Mass Redistribution (DMR) and β-arrestin recruitment assays.

CompoundAssay TypeCell LineEC50Reference
This compound Dynamic Mass Redistribution (DMR)HT-29~32 nM[7]
This compound β-Arrestin RecruitmentCHO-K1 (human GPR35)~10.2 µM[7]
Zaprinast β-Arrestin RecruitmentHEK293 (human GPR35)~5.4 - 5.76 µM[11]
Pamoic Acid β-Arrestin RecruitmentCHO-K1 (human GPR35)Low Potency[5]
Compound 1 β-Arrestin Recruitment (PathHunter)CHO-K1 (human GPR35)pEC50 = 7.59 ± 0.05[12]
Compound 1 Gαq-i5 Ca2+ AssayHEK293pEC50 = 8.36 ± 0.05[12]

Experimental Protocols

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular matter upon receptor activation, providing an integrated readout of cellular signaling.[13]

Principle: Agonist binding to GPR35 initiates a cascade of intracellular events that alter the local density and organization of cellular components. These changes are detected as a shift in the resonant wavelength of light passing through a biosensor integrated into the bottom of the cell culture plate.

Detailed Methodology:

  • Cell Culture:

    • Culture cells endogenously expressing GPR35 (e.g., HT-29) or a cell line stably overexpressing the receptor in a 384-well biosensor microplate.

    • Seed cells at a density that results in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in a suitable assay buffer to create a concentration range for generating a dose-response curve.

  • Assay Procedure:

    • Wash the cell monolayer with assay buffer to remove serum components.

    • Equilibrate the plate to the desired assay temperature (typically 28-37°C) in the DMR instrument.

    • Establish a stable baseline reading for each well.

    • Add the diluted compounds to the wells and immediately begin recording the DMR signal in real-time.

    • Monitor the response for a duration sufficient to capture the full kinetic profile (typically 30-60 minutes).

  • Data Analysis:

    • Plot the DMR signal (in picometers) as a function of time.

    • For dose-response analysis, use the peak or endpoint DMR signal for each concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay quantifies the interaction between GPR35 and β-arrestin upon agonist stimulation using enzyme fragment complementation (EFC).

Principle: GPR35 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[14]

Detailed Methodology:

  • Cell Culture:

    • Use a cell line stably co-expressing the GPR35-ProLink fusion and the β-arrestin-Enzyme Acceptor fusion (e.g., PathHunter® β-Arrestin CHO-K1 GPR35 cells).

    • Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Assay Procedure:

    • Add the diluted compounds to the cells.

    • Incubate the plate for 60-90 minutes at 37°C.

    • Prepare the detection reagent according to the manufacturer's instructions (contains the enzyme substrate).

    • Add the detection reagent to each well.

    • Incubate at room temperature for 60 minutes to allow for signal development.

  • Data Acquisition and Analysis:

    • Measure the chemiluminescent signal using a plate reader.

    • Normalize the data to a vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation).

    • Plot the normalized response against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.

Visualizations

GPR35 Signaling Pathway Diagram

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR35 GPR35 This compound->GPR35 Agonist Binding G_alpha_i_o Gαi/o GPR35->G_alpha_i_o Activation G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 Activation beta_arrestin β-Arrestin GPR35->beta_arrestin Recruitment AC Adenylyl Cyclase G_alpha_i_o->AC Inhibition RhoGEF RhoGEF G_alpha_12_13->RhoGEF Activation MAPK_ERK MAPK/ERK Pathway beta_arrestin->MAPK_ERK cAMP cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Activation PKA PKA cAMP->PKA Activation Inflammatory_Response Inflammatory Response PKA->Inflammatory_Response ROCK ROCK RhoA->ROCK Activation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement MAPK_ERK->Inflammatory_Response Cell_Migration Cell Migration Cytoskeletal_Rearrangement->Cell_Migration

Caption: GPR35 signaling upon activation by this compound.

Experimental Workflow for GPR35 Agonist Characterization

Experimental_Workflow start Start: Hypothesis (Compound is a GPR35 agonist) assay_selection Assay Selection: - DMR (Label-free) - β-Arrestin Recruitment (EFC) start->assay_selection dmr_assay Dynamic Mass Redistribution Assay (e.g., HT-29 cells) assay_selection->dmr_assay arrestin_assay β-Arrestin Recruitment Assay (e.g., CHO-K1-hGPR35 cells) assay_selection->arrestin_assay data_analysis Data Analysis: - Dose-response curves - EC50 determination dmr_assay->data_analysis arrestin_assay->data_analysis biased_agonism Assessment of Biased Agonism: Compare potency/efficacy between assays data_analysis->biased_agonism downstream_assays Downstream Signaling Assays: - pERK Western Blot - RhoA Activation Assay biased_agonism->downstream_assays conclusion Conclusion: Characterization of agonist profile downstream_assays->conclusion

Caption: Workflow for characterizing a novel GPR35 agonist.

References

Technical Guide: Biological Activity of YE120 on GPR35

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the synthetic small molecule YE120 on the G protein-coupled receptor 35 (GPR35). It includes a summary of its pharmacological properties, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and GPR35

G protein-coupled receptor 35 (GPR35) is a Class A orphan GPCR predominantly expressed in the gastrointestinal tract and various immune cells, making it a potential therapeutic target for inflammatory and metabolic diseases.[1][2][3] this compound, with the chemical name 2-[3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethyl-2(5H)-furanylidene]-propanedinitrile, has been identified as a potent synthetic agonist for GPR35.[1][4] It is widely used as a research tool to investigate the complex biology of GPR35 and its role in cellular processes such as inflammation, wound repair, and oncogenic signaling.[1][5][6] Studies have shown that this compound, along with other GPR35 agonists, can promote wound repair in mouse colon epithelial cells by increasing fibronectin expression and ERK phosphorylation.[1][2][4][7]

Quantitative Pharmacological Data

This compound demonstrates biased agonism, showing significantly different potencies in assays measuring G protein-dependent signaling versus those measuring β-arrestin recruitment. This suggests that this compound may preferentially activate G protein-mediated pathways over β-arrestin-mediated pathways.[5]

Parameter Assay Type Cell Line Value Reference
EC₅₀ Dynamic Mass Redistribution (DMR)HT-29~32 nM[4][5]
EC₅₀ β-Arrestin Recruitment-~10.2 µM[5]

GPR35 Signaling Pathways Activated by this compound

GPR35 is known to couple with multiple G protein families, primarily Gαi/o and Gα12/13.[2] Activation by an agonist like this compound triggers a cascade of downstream events. The binding of this compound to the orthosteric site of GPR35 induces conformational changes that lead to G protein coupling.[5] This can result in the activation of pathways such as the Extracellular signal-Regulated Kinase (ERK1/2) pathway, which is crucial for processes like cell migration and wound healing.[1][2] Concurrently, agonist binding can also promote the recruitment of β-arrestin 2, which can lead to receptor internalization and desensitization, as well as scaffolding for other G protein-independent signaling pathways.[1][4]

GPR35_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR35 GPR35 This compound->GPR35 Binds G_protein Gα₁₂/₁₃ GPR35->G_protein Activates BetaArrestin β-Arrestin 2 GPR35->BetaArrestin Recruits ERK ERK1/2 Activation G_protein->ERK Phosphorylates Internalization Receptor Internalization BetaArrestin->Internalization Migration Cell Migration & Wound Repair ERK->Migration

Caption: GPR35 signaling cascade initiated by this compound.

Experimental Protocols

The characterization of this compound's activity on GPR35 relies on various in-vitro assays. Below are detailed methodologies for key experiments.

This assay measures the recruitment of β-arrestin to the activated GPR35 receptor, a hallmark of GPCR activation and subsequent desensitization.[8][9]

  • Objective: To quantify the potency (EC₅₀) of this compound in inducing the GPR35/β-arrestin interaction.

  • Cell Line: HEK293T cells.

  • Materials:

    • HEK293T cells

    • Expression plasmids: GPR35 tagged with eYFP (energy acceptor) and β-arrestin 2 tagged with Renilla luciferase (RLuc, energy donor).[9]

    • Transfection reagent (e.g., PEI).

    • Assay buffer (e.g., HBSS).

    • Coelenterazine (B1669285) h (luciferase substrate).

    • This compound compound series.

    • White 96-well microplates.

    • Luminescence plate reader capable of dual-emission reading (e.g., for BRET).

  • Methodology:

    • Transfection: Co-transfect HEK293T cells with the GPR35-eYFP and β-arrestin-RLuc plasmids at an optimal ratio (e.g., 4:1).[9] Culture for 24-48 hours to allow protein expression.

    • Cell Plating: Harvest the transfected cells and seed them into white, clear-bottom 96-well plates at a density of approximately 50,000 cells per well.[9]

    • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., DMSO).

    • Assay Procedure:

      • Wash the cells with assay buffer.

      • Add the coelenterazine h substrate to all wells and incubate in the dark for 5-10 minutes.

      • Add the this compound serial dilutions to the respective wells.

      • Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for RLuc and ~530 nm for eYFP) using a BRET-compatible plate reader.

    • Data Analysis:

      • Calculate the BRET ratio by dividing the emission intensity of the acceptor (e.g., eYFP) by the emission intensity of the donor (e.g., RLuc).

      • Plot the BRET ratio against the logarithm of the this compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

This functional assay is used to measure G protein-dependent signaling, typically Gαq or Gαi/o pathways that lead to an increase in intracellular calcium.[10][11][12] Since GPR35 can couple to Gαi, this assay often requires co-expression of a promiscuous or chimeric G protein (like Gα₁₆ or Gαqi5) to redirect the signal towards calcium release.[12][13][14]

  • Objective: To determine if this compound can activate GPR35 to induce a G protein-mediated calcium flux.

  • Cell Line: CHO or HEK293T cells.

  • Materials:

    • Cells stably or transiently expressing GPR35 and a promiscuous G protein (e.g., Gαqi5).[13][14]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]

    • Pluronic F-127.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • This compound compound series.

    • Black, clear-bottom 96- or 384-well microplates.

    • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[11][12]

  • Methodology:

    • Cell Plating: Seed the engineered cells into black, clear-bottom microplates and grow to confluence.

    • Dye Loading: Prepare a loading buffer containing the Fluo-4 AM dye and Pluronic F-127. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C in the dark.

    • Compound Plate Preparation: Prepare a separate plate with serial dilutions of this compound.

    • Measurement:

      • Place both the cell plate and the compound plate into the fluorescence imaging plate reader.

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • The instrument automatically adds the this compound from the compound plate to the cell plate.

      • Immediately measure the change in fluorescence intensity over time (typically 2-3 minutes).

    • Data Analysis:

      • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

      • Plot the response against the logarithm of the this compound concentration.

      • Fit the data to a dose-response curve to calculate the EC₅₀.

Assay_Workflow start Start transfection 1. Co-transfect Cells (GPR35-eYFP + β-arrestin-RLuc) start->transfection plating 2. Plate Transfected Cells in 96-well Plate transfection->plating incubation 3. Add Substrate (Coelenterazine h) plating->incubation addition 4. Add this compound (Serial Dilutions) incubation->addition measurement 5. Measure Dual-Emission Luminescence (BRET) addition->measurement analysis 6. Calculate BRET Ratio & Determine EC₅₀ measurement->analysis end End analysis->end

Caption: General workflow for a BRET-based β-arrestin recruitment assay.

Summary and Conclusion

This compound is a valuable pharmacological tool for the study of GPR35. Its characterization through a variety of in-vitro assays has revealed it to be a potent, biased agonist. The quantitative data show a clear preference for G protein-mediated signaling pathways (as indicated by the nanomolar potency in DMR assays) over β-arrestin recruitment (micromolar potency).[5] This profile makes this compound particularly useful for dissecting the distinct downstream consequences of G protein versus β-arrestin signaling in GPR35-expressing cells. The detailed protocols provided herein serve as a guide for researchers aiming to replicate or build upon these findings, facilitating further exploration of GPR35 as a therapeutic target in inflammatory and metabolic disorders.

References

The Discovery and Chemical Synthesis of YE120: A Potent GPR35 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of YE120, a potent agonist of the G protein-coupled receptor 35 (GPR35). This compound, chemically identified as 2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile, was identified through a high-throughput screening campaign utilizing a dynamic mass redistribution (DMR) assay. This document details the experimental protocols for the key assays used in its discovery and characterization, presents its biological activity data in a structured format, and outlines its known signaling pathways. While a detailed, step-by-step chemical synthesis protocol is not publicly available, the general synthetic strategy is described. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery who are interested in GPR35 and its agonists.

Discovery of this compound

This compound was identified as a potent GPR35 agonist through a screening of a compound library using a dynamic mass redistribution (DMR) assay with the native human colon carcinoma cell line HT-29, which endogenously expresses GPR35.[1][2][3][4] The discovery of this compound and a series of related 2-(4-methylfuran-2(5H)-ylidene)malononitrile derivatives provided a novel chemical scaffold for the development of GPR35-targeted therapeutics.[1][2][3][4] The agonist activity of this compound at GPR35 was further confirmed through several orthogonal assays, including β-arrestin translocation assays, receptor internalization studies, and GPR35 knockdown experiments using RNA interference.[1][2][3][4]

Biological Activity

This compound exhibits high potency as a GPR35 agonist. The quantitative biological activity data for this compound is summarized in the table below.

Assay TypeCell LineParameterValueReference(s)
Dynamic Mass Redistribution (DMR)HT-29EC5032.5 ± 1.7 nM[1][3]
β-Arrestin Translocation (Tango)U2OSEC5010.2 µM[1][3]

Chemical Synthesis

A detailed, step-by-step protocol for the chemical synthesis of this compound is not explicitly available in the public domain. However, the discovery publication outlines the general synthetic route for the 2-(4-methylfuran-2(5H)-ylidene)malononitrile series of compounds.[5] The synthesis involves the reaction of an appropriate α-ketol with two equivalents of malononitrile (B47326) under basic conditions.[5] The proposed reaction mechanism begins with a Knoevenagel condensation, followed by an intramolecular cyclization where the hydroxyl group attacks one of the nitrile groups to form an iminolactone intermediate. This intermediate then reacts with a second molecule of malononitrile to yield the final product.[5]

General Synthetic Scheme:

  • Step 1: Synthesis of the precursor α-ketol, 1-(3,4-dichlorophenyl)-1-hydroxy-1-methylpropan-2-one. The specific protocol for this step is not detailed in the available literature.

  • Step 2: Condensation of the α-ketol with malononitrile. The α-ketol is reacted with two equivalents of malononitrile in the presence of a base to yield this compound.[5]

Signaling Pathways

GPR35 is known to signal through multiple downstream pathways, primarily involving Gαi/o, Gα12/13, and β-arrestin.[6][7] Upon activation by an agonist such as this compound, GPR35 can initiate a cascade of intracellular events. The Gαi/o pathway typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[6][7] The Gα12/13 pathway is associated with the activation of RhoGEFs and the subsequent regulation of the actin cytoskeleton.[6][7] Furthermore, agonist binding to GPR35 promotes the recruitment of β-arrestin, which not only desensitizes the G-protein-mediated signaling but also initiates its own signaling cascades, including the activation of MAP kinases like ERK1/2.[6][7]

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR35 GPR35 This compound->GPR35 G_protein Gαi/o / Gα12/13 GPR35->G_protein Activates beta_arrestin β-Arrestin GPR35->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) RhoGEF RhoGEF G_protein->RhoGEF Activates (Gα12/13) ERK ERK1/2 beta_arrestin->ERK Activates cAMP cAMP AC->cAMP Reduces Downstream_G Downstream G-Protein Signaling cAMP->Downstream_G RhoA RhoA RhoGEF->RhoA RhoA->Downstream_G Downstream_Arrestin Downstream β-Arrestin Signaling ERK->Downstream_Arrestin

GPR35 Signaling Pathways Activated by this compound.

Experimental Protocols

Dynamic Mass Redistribution (DMR) Assay

The DMR assay is a label-free technology that measures the redistribution of cellular mass in response to receptor activation.[1][2][8][9][10]

Materials:

  • HT-29 cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 384-well sensor microplates

  • DMR instrument (e.g., Corning Epic® system)

  • This compound and other test compounds

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

  • Cell Seeding: Seed HT-29 cells into 384-well sensor microplates at a density that allows for the formation of a confluent monolayer overnight.

  • Cell Culture: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Preparation: Prior to the assay, wash the cells with assay buffer and allow them to equilibrate in the DMR instrument for at least 1 hour.

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in assay buffer.

  • Assay Execution:

    • Establish a baseline reading for a few minutes.

    • Add the compound solutions to the cell plates.

    • Record the DMR signal in real-time for a desired duration (e.g., 1-2 hours).

  • Data Analysis: The change in wavelength (in picometers) is plotted against time. The EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

β-Arrestin Translocation Assay (Tango Assay)

This assay measures the recruitment of β-arrestin to the activated GPCR, which is a hallmark of receptor activation and subsequent desensitization.[11][12][13][14][15]

Materials:

  • U2OS cell line stably expressing a GPR35-fusion protein and a β-arrestin-fusion protein (as per the Tango™ GPCR Assay System)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • White, clear-bottom 384-well plates

  • This compound and other test compounds

  • Assay buffer

  • Luminescent substrate for the reporter enzyme

Procedure:

  • Cell Seeding: Seed the engineered U2OS cells into 384-well plates and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound and other test compounds to the wells.

  • Incubation: Incubate the plates for a specified period (e.g., 6-24 hours) to allow for reporter gene expression.

  • Signal Detection: Add the luminescent substrate to the wells and measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. The EC50 values are calculated from the dose-response curves.

Experimental_Workflow cluster_discovery Discovery cluster_characterization Characterization Compound_Library Compound Library DMR_Screening DMR Screening (HT-29 cells) Compound_Library->DMR_Screening Hit_Identification Hit Identification (this compound) DMR_Screening->Hit_Identification Beta_Arrestin_Assay β-Arrestin Assay (U2OS cells) Hit_Identification->Beta_Arrestin_Assay RNAi_Knockdown GPR35 RNAi Knockdown Hit_Identification->RNAi_Knockdown Receptor_Internalization Receptor Internalization Hit_Identification->Receptor_Internalization Activity_Confirmation Activity Confirmation Beta_Arrestin_Assay->Activity_Confirmation RNAi_Knockdown->Activity_Confirmation Receptor_Internalization->Activity_Confirmation

References

GPR35 Activation by YE120 In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in the gastrointestinal tract and various immune cells. Its involvement in inflammatory processes has positioned it as a promising therapeutic target for a range of diseases. YE120, a small-molecule agonist, has been identified as a potent activator of GPR35. This technical guide provides an in-depth overview of the in vitro activation of GPR35 by this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data Presentation

The following tables summarize the in vitro potency of this compound and other common GPR35 agonists, Zaprinast and Pamoic Acid, across various functional assays. This data facilitates a comparative analysis of their activity profiles.

Table 1: In Vitro Potency (EC50) of GPR35 Agonists

CompoundAssay TypeSpeciesEC50 (nM)Reference
This compound Dynamic Mass Redistribution (DMR)Human~32[1]
This compound β-Arrestin RecruitmentHuman~10,200[1]
ZaprinastCalcium MobilizationRat16[2]
ZaprinastCalcium MobilizationHuman840[2][3]
Zaprinastβ-Arrestin Recruitment (BRET)Rat~79.4 (pEC50 = 7.1)[4][]
Zaprinastβ-Arrestin Recruitment (BRET)Human~3981 (pEC50 = 5.4)[4][]
ZaprinastReceptor InternalizationHuman1,100[3]
ZaprinastERK1/2 PhosphorylationHuman2,600[6]
Pamoic Acidβ-Arrestin RecruitmentHuman79[6][7]
Pamoic AcidReceptor InternalizationHuman22[3][8]
Pamoic AcidERK1/2 PhosphorylationHuman65[6][8]

GPR35 Signaling Pathways

Upon activation by agonists like this compound, GPR35 initiates downstream signaling through multiple pathways, primarily involving Gαi/o, Gα12/13, and β-arrestin proteins.[9][10] The activation of these pathways leads to various cellular responses, including the modulation of inflammatory processes.[9]

GPR35_Signaling_Pathways cluster_membrane Plasma Membrane cluster_G_protein G Protein-Dependent Signaling cluster_beta_arrestin β-Arrestin Signaling cluster_downstream Downstream Effectors GPR35 GPR35 G_alpha_i_o Gαi/o GPR35->G_alpha_i_o G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 G_beta_gamma Gβγ beta_arrestin β-Arrestin GPR35->beta_arrestin Recruitment This compound This compound This compound->GPR35 Agonist Binding AC_inhibition Adenylyl Cyclase Inhibition G_alpha_i_o->AC_inhibition RhoA_activation RhoA Activation G_alpha_12_13->RhoA_activation ERK1_2_activation ERK1/2 Activation beta_arrestin->ERK1_2_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Cellular_Responses Cellular Responses (e.g., Migration, Anti-inflammation) cAMP_decrease->Cellular_Responses RhoA_activation->Cellular_Responses ERK1_2_activation->Cellular_Responses

Figure 1: GPR35 Signaling Pathways Activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activation of GPR35 by this compound.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures global changes in cellular mass distribution upon receptor activation.

Experimental Workflow:

Figure 2: Workflow for a GPR35 Dynamic Mass Redistribution Assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture HT-29 cells, which endogenously express GPR35, in appropriate media.

    • Seed the cells into 384-well biosensor microplates at a density of 10,000-15,000 cells per well.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • On the day of the assay, wash the cells twice with assay buffer (e.g., HBSS with 20 mM HEPES).

    • Place the cell plate into the DMR instrument and allow it to equilibrate to 28°C.

    • Establish a stable baseline reading for 2 minutes.

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound solutions to the wells and immediately start recording the DMR signal (a change in wavelength in picometers) in real-time for at least 60 minutes.

  • Data Analysis:

    • The kinetic response data is analyzed to determine the magnitude of the DMR signal at a specific time point.

    • Plot the DMR signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

β-Arrestin Recruitment Assay (PathHunter®)

This assay measures the recruitment of β-arrestin to the activated GPR35 receptor using enzyme fragment complementation.

Experimental Workflow:

Figure 3: Workflow for a GPR35 β-Arrestin Recruitment Assay.

Detailed Protocol:

  • Cell Plating:

    • Use a CHO-K1 or HEK293 cell line stably co-expressing a ProLink™-tagged GPR35 and an Enzyme Acceptor-tagged β-arrestin (e.g., PathHunter® cells).

    • Plate the cells in a 384-well white, clear-bottom assay plate at a density of 5,000 cells per well in 20 µL of plating medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare a serial dilution of this compound in the appropriate assay buffer.

    • Add 5 µL of the diluted this compound to the wells.

    • Incubate the plate for 90 minutes at 37°C.

  • Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

    • Add 12.5 µL of the detection reagent to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Analysis:

    • Read the chemiluminescent signal using a plate reader.

    • Normalize the data to a vehicle control and a maximal response from a reference agonist.

    • Plot the normalized response against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the increase in phosphorylated ERK1/2, a downstream effector of GPR35 signaling.

Detailed Protocol:

  • Cell Culture and Stimulation:

    • Culture GPR35-expressing cells (e.g., HEK293 or HT-29) in 6-well plates until they reach 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to the experiment.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5, 10, 15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

    • Plot the normalized data against the this compound concentration to determine the EC50.

The this compound-induced ERK1/2 phosphorylation can be attenuated by a specific GPR35 antagonist, such as CID2745687, confirming the GPR35-mediated effect.[11]

Conclusion

This compound is a potent agonist of GPR35, capable of activating multiple downstream signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers studying GPR35 pharmacology. The species-dependent potency variations observed for some GPR35 agonists underscore the importance of careful tool compound selection in translational research. Further characterization of this compound and other GPR35 modulators will be crucial in elucidating the therapeutic potential of targeting this receptor.

References

YE120: A Potent Agonist for GPR35 Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 35 (GPR35) has emerged as a promising therapeutic target for a variety of diseases, including inflammatory bowel disease, metabolic disorders, and certain cancers. The study of this orphan receptor has been significantly advanced by the development of potent and selective tool compounds. Among these, YE120 has been identified as a valuable small-molecule agonist for elucidating the physiological and pathological roles of GPR35. This technical guide provides a comprehensive overview of this compound, including its chemical properties, in vitro activity, and the experimental protocols for its use in GPR35 studies, aimed at supporting researchers in their exploration of this important therapeutic target.

Chemical Properties and Data Presentation

This compound, with the chemical name 2-[3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethyl-2(5H)-furanylidene]-propanedinitrile, is a potent GPR35 agonist.[1][2][3] Its activity has been characterized in various in vitro assays, demonstrating its utility in probing GPR35 function.

PropertyValueReference
Chemical Name 2-[3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethyl-2(5H)-furanylidene]-propanedinitrile[2][3]
Molecular Formula C₁₆H₉Cl₂N₃O[2]
Molecular Weight 330.17 g/mol [2]
CAS Number 383124-82-1[2][3]
Appearance Solid powder[2]
Purity ≥98% (HPLC)[3]
Solubility Soluble in DMSO[2]

Table 1: Physicochemical Properties of this compound

In Vitro Activity of this compound

This compound has been shown to be a potent activator of GPR35 in various cell-based assays. Its efficacy is most pronounced in Dynamic Mass Redistribution (DMR) assays, which measure global cellular responses upon receptor activation. In contrast, it exhibits partial agonism in β-arrestin recruitment assays, suggesting potential for biased signaling.

Assay TypeCell LineParameterValueReference
Dynamic Mass Redistribution (DMR)HT-29EC₅₀~32 nM[2]
β-Arrestin Translocation (Tango)U2OSEC₅₀~10.2 µM[2]
Wound ClosureYAMC colonic epithelial, IEC-6 intestinal epithelialConcentration10 µM

Table 2: In Vitro Activity of this compound

Comparative Potency of GPR35 Agonists

To provide context for the activity of this compound, the following table compares its potency with other commonly used GPR35 agonists, Zaprinast and Pamoic Acid, in different assay formats. It is important to note that EC₅₀ values can vary between studies due to different experimental conditions.

AgonistAssay TypeSpeciesEC₅₀Reference
This compound DMR Human (HT-29) ~32 nM [2]
β-Arrestin Recruitment Human (U2OS) ~10.2 µM [2]
Zaprinastβ-Arrestin RecruitmentHuman~5 µM[4]
β-Arrestin RecruitmentRat~95.5 nM[4]
β-Arrestin RecruitmentMouse~977 nM[4]
Calcium MobilizationHuman840 nM[5]
Calcium MobilizationRat16 nM[5]
Pamoic Acidβ-Arrestin RecruitmentHuman79 nM[5]
ERK1/2 ActivationHuman65 nM[5]
GPR35 InternalizationHuman22 nM[5]

Table 3: Comparative Potency of GPR35 Agonists

GPR35 Signaling Pathways

Activation of GPR35 by agonists like this compound initiates a cascade of intracellular signaling events. GPR35 is known to couple to multiple G protein subtypes, primarily Gαi/o and Gα12/13, as well as engaging the β-arrestin pathway.[6] These initial events lead to the modulation of various downstream effectors, including the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2.[6]

GPR35_Signaling cluster_membrane Plasma Membrane cluster_gprotein G Protein-Dependent cluster_arrestin G Protein-Independent cluster_downstream Downstream Effectors GPR35 GPR35 Gai Gαi/o GPR35->Gai Ga13 Gα12/13 GPR35->Ga13 Arrestin β-Arrestin GPR35->Arrestin Recruitment This compound This compound This compound->GPR35 Agonist Binding ERK ERK1/2 Phosphorylation Gai->ERK Ga13->ERK Arrestin->ERK Migration Cell Migration ERK->Migration

GPR35 Signaling Pathways Activated by this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the use of this compound as a tool compound for GPR35 studies.

Dynamic Mass Redistribution (DMR) Assay

This label-free technology measures global phenotypic responses in living cells upon receptor activation.

DMR_Workflow cluster_workflow DMR Assay Workflow A 1. Cell Seeding Seed HT-29 cells in a 384-well biosensor plate. Incubate overnight. B 2. Baseline Measurement Wash cells with assay buffer. Establish a stable baseline reading in the DMR instrument. A->B C 3. Compound Addition Prepare serial dilutions of this compound. Add compound to the wells. B->C D 4. Data Acquisition Monitor the dynamic mass redistribution signal in real-time. C->D E 5. Data Analysis Calculate EC₅₀ values from the dose-response curves. D->E Tango_Workflow cluster_workflow Tango Assay Workflow A 1. Cell Seeding Plate Tango GPR35-bla U2OS cells in a 384-well plate. Incubate overnight. B 2. Compound Addition Add serial dilutions of this compound to the cells. A->B C 3. Incubation Incubate for 5 hours to allow for β-lactamase expression. B->C D 4. Substrate Addition Add LiveBLAzer™-FRET B/G substrate to each well. C->D E 5. Incubation Incubate for 2 hours at room temperature in the dark. D->E F 6. Signal Detection Read fluorescence at 460 nm and 530 nm. Calculate the emission ratio. E->F Wound_Healing_Workflow cluster_workflow Wound Healing Assay Workflow A 1. Cell Seeding Grow YAMC or IEC-6 cells to a confluent monolayer in a multi-well plate. B 2. Creating the 'Wound' Create a scratch in the cell monolayer with a sterile pipette tip. A->B C 3. Treatment Wash to remove debris. Add medium containing this compound or vehicle control. B->C D 4. Imaging Image the scratch at time 0 and at subsequent time points. C->D E 5. Analysis Measure the width of the scratch over time to determine the rate of closure. D->E Western_Blot_Workflow cluster_workflow Western Blot Workflow for pERK1/2 A 1. Cell Treatment Treat serum-starved cells with this compound for various times. B 2. Cell Lysis Lyse cells and collect protein extracts. A->B C 3. Protein Quantification Determine protein concentration of the lysates. B->C D 4. SDS-PAGE and Transfer Separate proteins by electrophoresis and transfer to a membrane. C->D E 5. Immunoblotting Probe the membrane with primary antibodies against pERK1/2 and total ERK1/2. D->E F 6. Detection and Analysis Use a secondary antibody and chemiluminescent substrate for detection. Quantify band intensities. E->F

References

In-Depth Technical Guide: The Effect of YE120 on G Protein Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of YE120, a small-molecule agonist of the G protein-coupled receptor 35 (GPR35). It details the compound's biased agonism, its specific interactions with G protein subtypes, and the resultant downstream signaling pathways. This document synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.

Introduction to this compound and GPR35

This compound is a synthetic small molecule that has been identified as a potent agonist for the G protein-coupled receptor 35 (GPR35)[1]. GPR35 is a historically orphan receptor that is increasingly recognized for its role in various physiological and pathophysiological processes, including inflammation, metabolic disorders, and mucosal repair[2][3][4]. It is highly expressed in the gastrointestinal tract and various immune cells, making it a promising therapeutic target[2][5].

G protein-coupled receptors (GPCRs) constitute a large family of transmembrane receptors that transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. These G proteins are classified into four main families based on their α-subunit: Gαs, Gαi/o, Gαq/11, and Gα12/13, each initiating distinct downstream signaling cascades. Understanding the specific G protein coupling profile of a GPCR agonist is paramount for predicting its cellular and physiological effects.

Quantitative Pharmacology of this compound

This compound exhibits a pharmacological profile indicative of biased agonism, preferentially activating G protein-mediated signaling pathways over β-arrestin recruitment. This bias is evident from the significant difference in its potency in functional assays measuring these distinct pathways.

Assay TypeParameterValueReference
Dynamic Mass Redistribution (DMR)EC₅₀~32 nM[1]
β-Arrestin RecruitmentEC₅₀~10.2 µM[1]

Table 1: Quantitative pharmacological data for this compound at the GPR35 receptor.

G Protein Coupling Profile of this compound

Experimental evidence indicates that GPR35, the molecular target of this compound, couples to multiple G protein families, primarily the Gαi/o and Gα12/13 subtypes.

Gαi/o Coupling

A key study has demonstrated that the cellular effects of this compound are sensitive to pertussis toxin (PTX)[4]. PTX is a specific inhibitor of the Gαi/o family of G proteins, preventing their interaction with GPCRs[6][7][8]. The reversal of this compound-induced effects by PTX provides strong evidence for the coupling of the this compound-activated GPR35 to Gαi/o proteins[4]. The activation of Gαi/o typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Gα12/13 Coupling

Downstream Signaling Pathways Activated by this compound

The engagement of Gαi/o and potentially Gα12/13 by this compound-activated GPR35 leads to the modulation of several downstream signaling pathways.

ERK1/2 Phosphorylation

This compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2)[2][4]. This pro-mitogenic signaling pathway is a common downstream effector of GPCR activation. The this compound-induced ERK1/2 phosphorylation is attenuated by GPR35 antagonists and forskolin, an activator of adenylyl cyclase that opposes Gαi signaling, further supporting the role of the Gαi/o pathway in this response[4].

Promotion of Cell Migration and Wound Healing

Consistent with the activation of pathways regulating cytoskeletal dynamics, this compound and other GPR35 agonists have been demonstrated to promote the migration of colonic epithelial cells, contributing to mucosal repair and wound healing[2][4]. This effect is linked to the upregulation of fibronectin and its receptor, integrin α5[4].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on G protein coupling.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular mass in response to receptor activation, providing a global readout of cellular signaling.

  • Cell Culture: Adherent cells endogenously or recombinantly expressing GPR35 are seeded into 384-well biosensor microplates and cultured to form a confluent monolayer.

  • Compound Preparation: this compound is serially diluted in a suitable assay buffer to a range of concentrations.

  • Assay Procedure:

    • The cell plate is washed with assay buffer and equilibrated to the assay temperature.

    • A baseline DMR signal is recorded for a defined period.

    • The this compound dilutions are added to the wells, and the DMR signal is monitored in real-time for a specified duration.

  • Data Analysis: The change in DMR signal over time is plotted, and dose-response curves are generated to determine the EC₅₀ of this compound.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR35, often using enzyme fragment complementation or resonance energy transfer techniques.

  • Cell Line: A cell line co-expressing GPR35 fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment is used.

  • Compound Preparation: this compound is serially diluted in assay buffer.

  • Assay Procedure:

    • Cells are seeded into a microplate.

    • This compound dilutions are added to the wells and incubated.

    • The substrate for the reporter enzyme is added.

    • The resulting luminescent or fluorescent signal is measured.

  • Data Analysis: The signal is plotted against the this compound concentration to generate a dose-response curve and calculate the EC₅₀.

Pertussis Toxin (PTX) Inhibition Assay

This assay is used to determine the involvement of Gαi/o proteins in a cellular response.

  • Cell Culture: Cells expressing GPR35 are seeded and cultured.

  • PTX Treatment: Cells are pre-incubated with an effective concentration of PTX for a sufficient duration (typically several hours) to allow for ADP-ribosylation of Gαi/o proteins. Control cells are incubated with vehicle.

  • Functional Assay: The cellular response of interest (e.g., cell migration, ERK phosphorylation) is measured in both PTX-treated and control cells upon stimulation with this compound.

  • Data Analysis: The response to this compound in PTX-treated cells is compared to that in control cells. A significant reduction or abolition of the response in PTX-treated cells indicates the involvement of Gαi/o proteins.

Visualizations

Signaling Pathways

YE120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G Protein Coupling cluster_downstream Downstream Signaling This compound This compound GPR35 GPR35 This compound->GPR35 Agonist Binding G_alpha_i_o Gαi/o GPR35->G_alpha_i_o Activation G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 Activation Beta_gamma Gβγ AC_inhibition Adenylyl Cyclase Inhibition G_alpha_i_o->AC_inhibition ERK_phos ERK1/2 Phosphorylation G_alpha_i_o->ERK_phos RhoA_activation RhoA Activation G_alpha_12_13->RhoA_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Cell_migration Cell Migration & Wound Healing ERK_phos->Cell_migration RhoA_activation->Cell_migration Experimental_Workflow cluster_initial_char Initial Characterization cluster_g_protein_id G Protein Identification cluster_downstream_effects Downstream Effects DMR_Assay DMR Assay PTX_Assay Pertussis Toxin Inhibition Assay DMR_Assay->PTX_Assay Determine G protein involvement Beta_Arrestin_Assay β-Arrestin Assay Beta_Arrestin_Assay->PTX_Assay ERK_Assay ERK Phosphorylation Assay (Western Blot) PTX_Assay->ERK_Assay Confirm Gαi/o role Migration_Assay Cell Migration Assay (Wound Healing) PTX_Assay->Migration_Assay

References

Probing GPR35 Signaling: A Technical Guide to YE120 and β-Arrestin Recruitment Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of YE120, a synthetic agonist of the G protein-coupled receptor 35 (GPR35), and its characterization using β-arrestin recruitment assays. This document offers a comprehensive overview of the underlying signaling pathways, detailed experimental protocols, and a structured presentation of available quantitative data to facilitate further research and drug development efforts targeting GPR35.

Introduction: GPR35 and the Significance of Biased Agonism

G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in immune cells and the gastrointestinal tract. It has emerged as a promising therapeutic target for a range of inflammatory and metabolic diseases. The activation of GPR35, like other GPCRs, can trigger two major signaling cascades: a G protein-dependent pathway and a β-arrestin-dependent pathway.

The concept of "biased agonism" or "functional selectivity" has revolutionized GPCR drug discovery. It posits that ligands can preferentially activate one signaling pathway over another, leading to more targeted therapeutic effects with potentially fewer side effects. Understanding the biased signaling profile of a GPR35 ligand is therefore crucial for its development as a therapeutic agent.

This compound is a small-molecule agonist of GPR35.[1] Pharmacological studies have revealed that this compound exhibits biased agonism, showing a preference for G protein-mediated signaling over the recruitment of β-arrestin.[1] This guide will delve into the technical aspects of assessing such a signaling profile, with a focus on β-arrestin recruitment assays.

Quantitative Data for this compound

The following tables summarize the available quantitative data for the activity of this compound on GPR35.

Assay TypeParameterValueSpeciesReference
Dynamic Mass Redistribution (DMR)EC50~32 nMNot Specified[1]
β-Arrestin RecruitmentEC50~10.2 µMNot Specified[1]

Note: The significant difference in potency between the DMR assay (a measure of global cellular response, often G protein-mediated) and the β-arrestin recruitment assay highlights the G protein-biased nature of this compound. Further studies are required to provide a more comprehensive quantitative profile of this compound across various G protein subtypes and other downstream signaling events.

GPR35 Signaling Pathways

Activation of GPR35 by an agonist like this compound initiates a cascade of intracellular events. The specific downstream effects depend on which signaling pathway is preferentially engaged.

G Protein-Dependent Signaling

GPR35 is known to couple to Gαi/o and Gα13 G proteins.

  • Gαi/o Pathway: Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gα13 Pathway: The Gα13 subunit activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. This can influence various cellular processes, including cytoskeletal rearrangement and gene transcription.

G_Protein_Signaling cluster_membrane Plasma Membrane GPR35 GPR35 G_protein Gαi/o / Gα13 Gβγ GPR35->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits RhoGEF RhoGEF G_protein->RhoGEF Gα13 activates cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA This compound This compound This compound->GPR35 Downstream_i Downstream Effectors cAMP->Downstream_i Downstream_13 Downstream Effectors RhoA->Downstream_13

β-Arrestin-Dependent Signaling

Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), GPR35 can recruit β-arrestins. This interaction not only desensitizes the receptor and promotes its internalization but also initiates a distinct wave of G protein-independent signaling. β-arrestins can act as scaffolds for various signaling molecules, including components of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinase (ERK).

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane GPR35_P GPR35-P Beta_Arrestin β-Arrestin GPR35_P->Beta_Arrestin recruits This compound This compound GPR35 GPR35 This compound->GPR35 GRK GRK GPR35->GRK activates GRK->GPR35 phosphorylates ERK_complex β-Arrestin/ ERK Complex Beta_Arrestin->ERK_complex Internalization Internalization Beta_Arrestin->Internalization ERK_activation ERK Activation ERK_complex->ERK_activation Downstream_ERK Downstream Effectors ERK_activation->Downstream_ERK

Experimental Protocols

β-Arrestin Recruitment Assay (PathHunter® Assay Principle)

The PathHunter® β-arrestin recruitment assay is a widely used method to quantify the interaction between an activated GPCR and β-arrestin. The technology is based on enzyme fragment complementation (EFC). In this system, the GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the GPCR, the two enzyme fragments are brought into close proximity, forming a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Materials:

  • PathHunter® cell line co-expressing the GPR35-ProLink™ and β-arrestin-Enzyme Acceptor fusion proteins.

  • Cell plating reagent.

  • Assay buffer.

  • Test compound (e.g., this compound) and reference agonist.

  • PathHunter® detection reagent kit.

  • White, solid-bottom 384-well assay plates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Culture the PathHunter® cells according to the supplier's instructions.

    • On the day before the assay, harvest the cells and resuspend them in the appropriate cell plating reagent.

    • Dispense the cell suspension into the wells of a 384-well plate.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound and the reference agonist in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in assay buffer to generate a dose-response curve. The final solvent concentration should be kept constant and typically below 1%.

    • Add the diluted compounds to the wells containing the cells. Include wells with vehicle control (no compound) and a positive control (saturating concentration of reference agonist).

  • Incubation:

    • Incubate the plate for the recommended time (typically 60-90 minutes) at 37°C.

  • Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the chemiluminescent signal using a luminometer.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax) for each compound.

Experimental_Workflow Start Start Plate_Cells Plate PathHunter® Cells in 384-well plate Start->Plate_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Plate_Cells->Incubate_Overnight Add_Compounds Add Compounds to Cells Incubate_Overnight->Add_Compounds Prepare_Compounds Prepare Serial Dilutions of this compound Prepare_Compounds->Add_Compounds Incubate_Assay Incubate (60-90 min, 37°C) Add_Compounds->Incubate_Assay Add_Detection_Reagent Add Detection Reagent Incubate_Assay->Add_Detection_Reagent Incubate_RT Incubate (60 min, Room Temp) Add_Detection_Reagent->Incubate_RT Read_Luminescence Read Luminescence Incubate_RT->Read_Luminescence Analyze_Data Data Analysis (EC50, Emax) Read_Luminescence->Analyze_Data End End Analyze_Data->End

ERK Phosphorylation Assay (Western Blot)

This protocol provides a general method for assessing the phosphorylation of ERK1/2, a downstream effector of the β-arrestin pathway, in response to GPR35 activation.

Materials:

  • Cells expressing GPR35.

  • Cell culture medium and serum.

  • Test compound (e.g., this compound).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to desired confluency.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with different concentrations of this compound for various time points.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

    • Quantify the band intensities using densitometry software.

    • Express the phospho-ERK signal as a ratio to the total-ERK signal.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of GPR35. Its G protein-biased signaling profile underscores the importance of employing a multi-faceted assay approach to fully characterize the functional consequences of GPR35 activation. β-arrestin recruitment assays, in conjunction with assays for G protein activation and downstream effectors like ERK, are essential for elucidating the nuanced pharmacology of GPR35 ligands and for the development of next-generation therapeutics with improved efficacy and safety profiles. This guide provides the foundational knowledge and protocols to aid researchers in these endeavors.

References

The Pharmacology of YE120: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YE120 is a potent and selective synthetic agonist for the G protein-coupled receptor 35 (GPR35), an orphan receptor that has garnered significant interest as a therapeutic target for a range of pathologies, including inflammatory bowel disease, metabolic disorders, and pain.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, key quantitative data, and detailed methodologies for relevant in vitro assays. The information presented herein is intended to support researchers and drug development professionals in their investigation of GPR35-mediated signaling and the therapeutic potential of its agonists.

Core Pharmacology of this compound

This compound is a small molecule agonist of GPR35.[2] Its activity has been characterized in various in vitro systems, demonstrating its ability to activate downstream signaling pathways upon binding to the receptor.

Quantitative Pharmacological Data

The potency of this compound has been determined in functional cellular assays, providing key quantitative metrics for its activity as a GPR35 agonist.

Assay TypeParameterValueCell LineReference
Dynamic Mass Redistribution (DMR)EC₅₀32 nMHT-29
β-Arrestin TranslocationEC₅₀10.2 µMNot Specified

Note: The significant difference in potency between the DMR and β-arrestin assays suggests that this compound may exhibit biased agonism, preferentially activating G protein-dependent signaling pathways over β-arrestin-mediated pathways.[2] Further investigation is required to fully elucidate the biased signaling profile of this compound.

Mechanism of Action and Signaling Pathways

As an agonist of GPR35, this compound initiates a cascade of intracellular signaling events. GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13, and can also signal independently of G proteins through the recruitment of β-arrestins.[3]

The activation of GPR35 by an agonist like this compound can lead to a variety of cellular responses, which can be either pro-inflammatory or anti-inflammatory depending on the specific cellular and tissue context.[1]

G Protein-Dependent Signaling
  • Gαi/o Pathway: Activation of the Gαi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]

  • Gα12/13 Pathway: Coupling to Gα12/13 can activate Rho GTPases, influencing the actin cytoskeleton and thereby affecting cell morphology, migration, and other cellular processes.[4]

G Protein-Independent Signaling
  • β-Arrestin Pathway: Upon agonist binding, GPR35 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. This interaction can mediate receptor desensitization and internalization, and also initiate distinct signaling cascades that are independent of G protein activation.[3]

Below are diagrams illustrating the known signaling pathways of GPR35 that are activated by agonists such as this compound.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_g_protein G Protein-Dependent cluster_arrestin G Protein-Independent GPR35 GPR35 Gai_o Gαi/o GPR35->Gai_o activates Ga12_13 Gα12/13 GPR35->Ga12_13 activates GRK GRK P P beta_arrestin β-Arrestin GPR35->beta_arrestin recruits This compound This compound This compound->GPR35 binds AC Adenylyl Cyclase Gai_o->AC inhibits Rho RhoA Ga12_13->Rho cAMP ↓ cAMP AC->cAMP Rock ROCK Rho->Rock Cytoskeleton Cytoskeletal Rearrangement Rock->Cytoskeleton GRK->GPR35 phosphorylates Internalization Receptor Internalization beta_arrestin->Internalization MAPK MAPK Signaling beta_arrestin->MAPK

Caption: GPR35 Signaling Pathways Activated by this compound.

Experimental Protocols

Detailed, step-by-step protocols for assays specifically using this compound are not publicly available. However, based on established methods for studying GPR35 agonists, the following sections provide comprehensive outlines for key experimental procedures.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular mass in response to receptor activation. It provides an integrated readout of cellular signaling.

Principle: Agonist binding to a GPCR initiates a series of intracellular events that cause a redistribution of proteins and other molecules within the cell. This change in local mass density near the bottom of the microplate well is detected as a shift in the resonant wavelength of light, which is recorded in real-time.

General Protocol:

  • Cell Seeding: Seed a GPR35-expressing cell line (e.g., HT-29, which endogenously expresses GPR35) into a specialized biosensor microplate and culture overnight to form a confluent monolayer.

  • Baseline Measurement: Wash the cells with assay buffer and allow them to equilibrate in the DMR instrument to establish a stable baseline reading.

  • Compound Addition: Prepare a dilution series of this compound in assay buffer. Add the compound solutions to the wells.

  • Data Acquisition: Monitor the change in resonant wavelength in real-time for a defined period (e.g., 60-120 minutes).

  • Data Analysis: The magnitude of the wavelength shift is proportional to the cellular response. Plot the peak or end-point response against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

β-Arrestin Translocation Assay

This assay measures the recruitment of β-arrestin to the activated GPR35. Several formats are available, including enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), and fluorescence resonance energy transfer (FRET). The PathHunter® β-arrestin assay (DiscoverX) is a commonly used EFC-based method.[5]

Principle (PathHunter® EFC Assay): GPR35 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced interaction of GPR35 and β-arrestin, the two enzyme fragments are brought into proximity, reconstituting a functional β-galactosidase enzyme. The activity of this enzyme is then measured using a chemiluminescent substrate.

General Protocol:

  • Cell Seeding: Seed a cell line stably co-expressing the GPR35-ProLink™ and β-arrestin-Enzyme Acceptor fusion proteins into a white, clear-bottom microplate and culture overnight.[6]

  • Compound Addition: Prepare a serial dilution of this compound in the appropriate assay buffer. Add the compound solutions to the cells.

  • Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[6]

  • Detection: Add the detection reagents, including the chemiluminescent substrate for β-galactosidase, to each well.

  • Data Acquisition: After a short incubation at room temperature, measure the chemiluminescent signal using a plate reader.

  • Data Analysis: The intensity of the chemiluminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀.

Below is a diagram illustrating a typical experimental workflow for characterizing a novel GPR35 agonist like this compound.

GPR35_Agonist_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation primary_screen Primary Screen (e.g., β-Arrestin Assay) dose_response Dose-Response (EC₅₀ Determination) primary_screen->dose_response Hits secondary_assay Secondary Assay (e.g., DMR, Calcium Flux) dose_response->secondary_assay Confirmed Agonist pathway_analysis Signaling Pathway Analysis secondary_assay->pathway_analysis pk_pd Pharmacokinetics/ Pharmacodynamics pathway_analysis->pk_pd Lead Candidate efficacy Efficacy in Disease Models (e.g., IBD) pk_pd->efficacy toxicology Toxicology and Safety Assessment efficacy->toxicology

Caption: Experimental Workflow for GPR35 Agonist Characterization.

In Vivo Pharmacology

While detailed in vivo studies for this compound are not extensively published, GPR35 agonists, in general, have shown effects in animal models of inflammation. For instance, some GPR35 agonists have been shown to promote wound repair in mouse colon epithelial cells by enhancing cell migration.[1] Further in vivo characterization of this compound is necessary to establish its pharmacokinetic profile, in vivo efficacy in relevant disease models, and overall safety profile.

Chemical and Physical Properties

PropertyValue
Chemical Name 2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethyl-2(5H)-furanylidene]propanedinitrile
Molecular Formula C₁₆H₉Cl₂N₃O
Molecular Weight 330.17 g/mol
CAS Number 383124-82-1
Appearance Solid powder
Purity ≥98% (HPLC)
Solubility Soluble in DMSO

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of GPR35. Its potency as a GPR35 agonist, particularly in assays measuring integrated cellular responses like DMR, makes it a suitable compound for probing G protein-dependent signaling pathways. The apparent biased agonism of this compound warrants further investigation to fully understand its signaling profile and to explore the therapeutic potential of selectively targeting specific GPR35-mediated pathways. This technical guide provides a solid foundation for researchers to design and interpret experiments aimed at elucidating the complex pharmacology of GPR35 and its agonists.

References

Methodological & Application

Application Notes and Protocols for YE120 Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cellular assays to characterize the activity of YE120, a known GPR35 agonist. The included methodologies and data are intended to guide researchers in pharmacology, cell biology, and drug discovery.

Introduction

This compound is a potent agonist of the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in various physiological and pathological processes, including inflammation, cardiovascular disease, and cancer.[1][2] Characterizing the cellular response to this compound is crucial for understanding its mechanism of action and therapeutic potential. This document outlines key cellular assays to quantify the pharmacological activity of this compound and visualize its signaling pathways.

Quantitative Data Summary

The potency of this compound has been determined in various cellular contexts. The following table summarizes the key quantitative data for this compound's activity on GPR35.

Assay TypeCell LineParameterValue
Dynamic Mass Redistribution (DMR)HT-29EC5032 nM
β-Arrestin TranslocationTango GPR35-bla U2OSEC5010.2 µM
Wound ClosureYAMC colonic epithelial, IEC-6 intestinal epithelialConcentration for effect10 µM

GPR35 Signaling Pathway

GPR35 activation by an agonist like this compound initiates a cascade of intracellular events. The receptor couples to multiple G protein subtypes, including Gαi/o and Gα13, and also triggers G protein-independent signaling through the recruitment of β-arrestin-2.[1][3][4] These initial events lead to the modulation of various downstream effectors, including the MAPK and NF-κB pathways, and changes in intracellular calcium levels.[2][5]

GPR35_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR35 GPR35 This compound->GPR35 binds G_alpha_i_o Gαi/o GPR35->G_alpha_i_o activates G_alpha_13 Gα13 GPR35->G_alpha_13 activates beta_arrestin β-Arrestin-2 GPR35->beta_arrestin recruits Calcium Intracellular Ca²⁺ Mobilization G_alpha_i_o->Calcium MAPK MAPK Pathway G_alpha_13->MAPK beta_arrestin->MAPK Cellular_Response Cellular Response (e.g., Migration, Proliferation) Calcium->Cellular_Response NFkB NF-κB Pathway MAPK->NFkB NFkB->Cellular_Response

Caption: GPR35 Signaling Pathway Activated by this compound.

Experimental Protocols

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to GPR35 upon agonist stimulation using enzyme fragment complementation.

Materials:

  • PathHunter® GPR35 expressing cells (e.g., CHO-K1)

  • Cell plating reagent

  • Assay buffer

  • This compound compound

  • PathHunter® detection reagents

  • 384-well white, solid-bottom assay plates

Protocol:

  • Cell Plating:

    • Culture PathHunter® GPR35 cells according to the supplier's protocol.

    • On the day of the assay, harvest and resuspend cells in the cell plating reagent to the recommended density (e.g., 5,000 cells/10 µL).

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.[6]

  • Compound Addition:

    • Prepare a serial dilution of this compound in the appropriate assay buffer.

    • Add 5 µL of the this compound solution to the wells containing cells. For a negative control, add buffer without the compound.

    • Incubate the plate for 90 minutes at 37°C.[6]

  • Detection:

    • Prepare the PathHunter® detection reagent mixture as per the manufacturer's instructions.

    • Add 12.5 µL of the detection reagent mixture to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

    • Read the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the control wells.

    • Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

B_Arrestin_Workflow plate_cells Plate PathHunter® GPR35 Cells in 384-well plate incubate_overnight Incubate Overnight (37°C, 5% CO₂) plate_cells->incubate_overnight add_compound Add this compound Dilutions incubate_overnight->add_compound incubate_compound Incubate for 90 min (37°C) add_compound->incubate_compound add_detection Add Detection Reagents incubate_compound->add_detection incubate_rt Incubate for 60 min (Room Temperature, Dark) add_detection->incubate_rt read_plate Read Chemiluminescence incubate_rt->read_plate analyze_data Data Analysis (EC50) read_plate->analyze_data

Caption: β-Arrestin Recruitment Assay Workflow.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular matter upon receptor activation.

Materials:

  • HT-29 cells (or other suitable cell line endogenously expressing GPR35)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound compound

  • Epic® system or similar label-free detection instrument

  • 384-well biosensor microplates

Protocol:

  • Cell Seeding:

    • Culture HT-29 cells to ~80-90% confluency.

    • Seed the cells into a 384-well biosensor plate at a density of approximately 12,000 cells per well in 50 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.[7]

  • Assay Preparation:

    • The following day, wash the cells with 1x HBSS.

    • Add 40 µL of 1x HBSS to each well and incubate the plate in the DMR instrument for 1 hour at a controlled temperature (e.g., 26°C) to establish a stable baseline.[7]

  • Compound Addition and Reading:

    • Establish a 2-minute baseline reading.

    • Prepare serial dilutions of this compound in 1x HBSS.

    • Use the instrument's on-board liquid handling to add 10 µL of the this compound solution to the wells.

    • Immediately begin recording the DMR signal (as a shift in resonant wavelength in picometers) kinetically for at least 30-60 minutes.

  • Data Analysis:

    • Plot the DMR response over time for each concentration of this compound.

    • Determine the peak response or the area under the curve for each concentration.

    • Plot the dose-response curve and calculate the EC50 value.

DMR_Workflow seed_cells Seed HT-29 Cells in 384-well biosensor plate incubate_cells Incubate Overnight seed_cells->incubate_cells wash_cells Wash with HBSS incubate_cells->wash_cells stabilize_baseline Stabilize Baseline in Instrument (1 hour) wash_cells->stabilize_baseline add_this compound Add this compound and Read DMR Signal stabilize_baseline->add_this compound analyze_dmr Analyze Kinetic Data (EC50) add_this compound->analyze_dmr

Caption: Dynamic Mass Redistribution (DMR) Assay Workflow.

Wound Healing (Scratch) Assay

This assay measures collective cell migration, a functional cellular response that can be modulated by GPR35 activation.

Materials:

  • IEC-6 or YAMC cells

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Sterile 200 µL pipette tip or a dedicated scratch tool

  • This compound compound

  • 6-well or 12-well tissue culture plates

  • Microscope with a camera

Protocol:

  • Cell Seeding:

    • Seed IEC-6 or YAMC cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.[8][9]

    • Incubate the cells at 37°C in a humidified 5% CO₂ incubator.

  • Creating the Scratch:

    • Once the cells are confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of each well.[9]

    • Gently wash the wells twice with PBS to remove detached cells.[9]

  • Treatment:

    • Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control.

    • It is recommended to use a medium with reduced serum to minimize cell proliferation.

  • Imaging and Analysis:

    • Immediately after adding the treatment, capture an image of the scratch in each well at T=0. Mark the location of the image for consistent imaging over time.

    • Incubate the plate and capture images of the same locations at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells is nearly closed.[9]

    • Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time for each condition.

Wound_Healing_Workflow seed_cells Seed IEC-6/YAMC Cells to Confluency create_scratch Create Scratch in Monolayer seed_cells->create_scratch wash_cells Wash to Remove Debris create_scratch->wash_cells add_treatment Add Medium with this compound/Vehicle wash_cells->add_treatment image_t0 Image Scratch at T=0 add_treatment->image_t0 incubate_and_image Incubate and Image at Time Intervals image_t0->incubate_and_image quantify_closure Quantify Wound Closure incubate_and_image->quantify_closure

References

Application Notes and Protocols for YE120 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YE120 is a potent and selective agonist for the G protein-coupled receptor 35 (GPR35).[1] GPR35 is an orphan receptor that is increasingly recognized for its role in various physiological and pathological processes, including inflammation, cancer, and metabolic diseases. As a research tool, this compound allows for the investigation of GPR35 signaling and its downstream cellular effects. These application notes provide detailed protocols for the use of this compound in common cell culture experiments.

Mechanism of Action

This compound activates GPR35, which can couple to multiple G protein subtypes, including Gαi/o and Gα12/13, as well as recruit β-arrestin. This activation can initiate a cascade of downstream signaling events, including the modulation of second messengers like cAMP and intracellular calcium, and the activation of signaling pathways such as the ERK/MAPK and YAP/TAZ pathways.[2][3][4] The specific signaling outcome can be cell-type dependent.

GPR35 Signaling Pathway Activated by this compound

GPR35_Signaling This compound This compound GPR35 GPR35 This compound->GPR35 Agonist Binding G_protein Gαi, Gα12/13 GPR35->G_protein Activation beta_arrestin β-Arrestin GPR35->beta_arrestin Recruitment ERK ERK/MAPK Activation G_protein->ERK YAP_TAZ YAP/TAZ Activation beta_arrestin->YAP_TAZ Cellular_Response Cell Migration, Proliferation, Gene Expression ERK->Cellular_Response YAP_TAZ->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Culture Cells (e.g., HT-29, U2OS) Cell_Seeding 2. Seed Cells into Assay Plates Cell_Culture->Cell_Seeding YE120_Dilution 3. Prepare this compound Working Solutions Cell_Seeding->YE120_Dilution Treatment 4. Treat Cells with this compound YE120_Dilution->Treatment Incubation 5. Incubate for Defined Period Treatment->Incubation Assay_Execution 6. Perform Assay (e.g., Wound Healing, Viability) Incubation->Assay_Execution Data_Analysis 7. Analyze Data Assay_Execution->Data_Analysis

References

Application Notes and Protocols for YE120: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YE120 is a potent and selective small molecule inhibitor of the KIN-1 signaling cascade. These application notes provide detailed protocols for the solubilization of this compound, preparation of stock solutions, and its application in cell-based assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and maintaining the integrity of the compound.

Compound Properties and Solubility

Proper solubilization and storage are critical to maintaining the biological activity of this compound. The physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueNotes
Molecular Weight 452.5 g/mol
Appearance White to off-white crystalline solid
Solubility in DMSO ≥ 50 mg/mL (≥ 110 mM)Recommended solvent for primary stock solution.
Solubility in Ethanol ≥ 10 mg/mL (≥ 22 mM)Can be used as an alternative solvent.
Solubility in PBS (pH 7.4) < 0.1 mg/mLConsidered insoluble in aqueous buffers.[1]
Storage (Solid) -20°CProtect from light and moisture.
Storage (Stock Solution) -80°CAliquot to avoid repeated freeze-thaw cycles.[1]

Preparation of this compound Stock Solutions

Required Materials
  • This compound powder (lyophilized)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Sterile, light-blocking/amber microcentrifuge tubes (1.5 mL)

  • Sterile serological pipettes and pipette tips

  • Calibrated analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

This compound is a compound with unknown toxicological properties. Handle with care and treat as a potentially hazardous substance. Always wear appropriate PPE and perform all weighing and dissolution steps within a chemical fume hood to avoid inhalation of the powder.[1]

Protocol for 10 mM Stock Solution
  • Calculation : To prepare a 10 mM solution in 1 mL of DMSO, the required mass is calculated as follows:

    • Mass (mg) = 10 mmol/L * 0.001 L * 452.5 g/mol = 4.525 mg[1]

  • Weighing : In a chemical fume hood, carefully weigh 4.53 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.[1]

  • Dissolution : Add 1.0 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.[1]

  • Solubilization : Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of any visible precipitate. Gentle warming in a 37°C water bath can aid dissolution if necessary.[1]

  • Aliquoting : To avoid repeated freeze-thaw cycles, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-blocking microcentrifuge tubes.[1]

  • Storage : Store the aliquots at -80°C.[1]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"] edge [color="#5F6368", fontname="Arial", fontcolor="#202124"]

} caption { label="Workflow for this compound Stock Solution Preparation" fontname="Arial" fontsize=12 }

Caption: Workflow for this compound stock solution preparation.

Preparation of Working Solutions for Cell-Based Assays

For cell-based experiments, the high-concentration DMSO stock must be diluted to a final working concentration in the cell culture medium. It is critical that the final concentration of DMSO in the culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]

Example: Preparing a 10 µM Working Solution

A serial dilution is recommended to achieve the final working concentration.

  • Intermediate Dilution : First, dilute the 10 mM stock solution 1:100 in sterile culture medium to create an intermediate solution of 100 µM.

    • Calculation: Add 2 µL of the 10 mM stock to 198 µL of culture medium.[1]

  • Final Dilution : Further dilute the 100 µM intermediate solution 1:10 in the final volume of the cell culture medium for your experiment. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 100 µL of the 100 µM intermediate solution to 900 µL of the cell culture medium.

Note on Solubility in Aqueous Solutions : this compound is poorly soluble in aqueous buffers like PBS.[1] When preparing working solutions, if precipitation is observed, it may be necessary to try alternative dilution strategies, such as diluting into a medium containing serum or using a different solvent system if compatible with the experimental setup.[2][3]

Application in Cell-Based Assays

The following is a general protocol for assessing the efficacy of this compound in a cell-based assay. This can be adapted for various assays such as cell viability, proliferation, or specific signaling pathway readouts.

General Protocol for a 96-Well Plate Assay
  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Treatment : The following day, treat the cells with a range of this compound concentrations. Prepare a serial dilution of this compound in the cell culture medium from your stock solutions. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation : Incubate the plate for a duration appropriate for the specific assay (e.g., 24, 48, or 72 hours).

  • Assay Readout : Perform the assay readout according to the manufacturer's instructions. This could involve measuring cell viability (e.g., using MTT or CellTiter-Glo assays), apoptosis, or a specific biomarker.[4][5]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"] edge [color="#5F6368", fontname="Arial", fontcolor="#202124"]

} caption { label="General Workflow for a Cell-Based Assay" fontname="Arial" fontsize=12 }

Caption: General Workflow for a Cell-Based Assay.

Hypothetical Signaling Pathway of this compound

This compound is hypothesized to be an inhibitor of the KIN-1 signaling pathway, which is a key regulator of cell proliferation and survival. A simplified representation of this hypothetical pathway is shown below.

Caption: Hypothetical KIN-1 Signaling Pathway and this compound Inhibition.

References

Application Notes: Experimental Design for GPR35 Activation with YE120

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including inflammation, metabolic diseases, and cancer, making it a promising therapeutic target.[1] Its signaling is complex, demonstrating coupling to multiple G protein subtypes (including Gαi/o, Gα13, and Gq) and involvement in β-arrestin-mediated pathways.[2][3][4] This context-dependent signaling necessitates a multi-faceted approach to fully characterize the pharmacological effects of any activating ligand.

YE120 is a synthetic, small-molecule agonist of GPR35 used as a research tool to investigate the receptor's function.[5] Reports indicate that this compound may act as a biased agonist, showing different potencies for activating various downstream pathways.[5] These application notes provide a comprehensive experimental framework for researchers to characterize the activation of GPR35 by this compound, detailing protocols for key signaling assays and guidelines for data interpretation.

Compound Information: this compound

Proper handling and preparation of this compound are critical for reproducible results. The following table summarizes its key properties.

PropertyValueSource
Compound Name This compoundMedKoo Biosciences
CAS Number 383124-82-1[5]
Molecular Formula C16H9Cl2N3O[5]
Molecular Weight 330.17 g/mol [5]
Solubility Soluble in DMSO[5]
Storage Short term (days-weeks) at 0-4°C; Long term (months-years) at -20°C. Store dry and protected from light.[5]
Reported Potency EC50 ~32 nM (Dynamic Mass Redistribution); EC50 ~10.2 µM (β-arrestin recruitment)[5]

GPR35 Signaling Pathways

Activation of GPR35 by an agonist like this compound can trigger several downstream signaling cascades. Understanding these pathways is essential for designing a comprehensive experimental plan. The receptor can signal through both G protein-dependent and G protein-independent (β-arrestin) mechanisms.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_g_proteins cluster_cytosol Cytosolic Signaling This compound This compound GPR35 GPR35 This compound->GPR35 Binds Gai Gαi/o GPR35->Gai Ga13 Gα13 GPR35->Ga13 Gq Gαq GPR35->Gq bArrestin β-Arrestin GPR35->bArrestin Recruitment AC Adenylyl Cyclase Gai->AC Inhibits RhoA RhoA/Rho Kinase Ga13->RhoA PLC PLC Gq->PLC ERK ERK1/2 bArrestin->ERK cAMP ↓ cAMP AC->cAMP Migration Cell Migration RhoA->Migration Ca ↑ [Ca²⁺]i PLC->Ca Phosphorylation Phosphorylation ERK->Phosphorylation

Figure 1: GPR35 signaling pathways activated by an agonist.

Recommended Experimental Workflow

A tiered approach is recommended to efficiently characterize the interaction between this compound and GPR35. Start with primary assays to confirm activity and potency, followed by secondary assays to dissect the specific signaling pathways involved and investigate potential biased agonism.

Experimental_Workflow cluster_primary Primary Assays: Potency & Efficacy cluster_secondary Secondary Assays: Pathway Deconvolution cluster_analysis Data Analysis & Interpretation cluster_functional Functional Assays start Start: Characterize this compound Activity at GPR35 b_arrestin β-Arrestin Recruitment Assay (e.g., PathHunter) start->b_arrestin calcium Calcium Mobilization Assay (e.g., Fluo-4) start->calcium potency_calc Calculate EC50/Emax for each pathway b_arrestin->potency_calc calcium->potency_calc camp cAMP Measurement Assay (Gi activation) bias_analysis Analyze for Biased Agonism camp->bias_analysis erk ERK1/2 Phosphorylation Assay (Western Blot / ELISA) erk->bias_analysis potency_calc->camp If active potency_calc->erk If active migration Cell Migration Assay (e.g., Scratch Wound) bias_analysis->migration Investigate functional outcome

Figure 2: Logical workflow for characterizing this compound at GPR35.

Experimental Protocols

The following protocols provide detailed methodologies for key assays. It is crucial to use a cell line with stable expression of human GPR35 and low endogenous expression of other receptors that might be activated by this compound. HEK293 or CHO-K1 cells are common choices.[6][7]

Protocol 1: β-Arrestin-2 Recruitment Assay

This assay measures the recruitment of β-arrestin-2 to the activated GPR35, a hallmark of G protein-independent signaling and receptor desensitization.[8] Technologies like DiscoverX's PathHunter®, which uses enzyme fragment complementation, are well-suited for this purpose.[8][9]

Principle: The assay uses cells co-expressing GPR35 fused to a small enzyme fragment (ProLink™) and β-arrestin-2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor). Agonist binding brings the fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[8]

Materials:

  • PathHunter® GPR35 β-Arrestin cell line (e.g., from DiscoverX)

  • Cell culture medium (as recommended by the cell line provider)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • PathHunter® Detection Reagents

  • White, solid-bottom 96- or 384-well assay plates

  • Luminometer

Procedure:

  • Cell Plating: Culture cells according to the provider's instructions. On the day of the assay, harvest cells and resuspend them in assay buffer to the recommended density. Dispense the cell suspension into the wells of the assay plate.[8][10]

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Start with a high concentration (e.g., 100 µM) and perform 1:10 dilutions. Include a vehicle control (DMSO at the same final concentration as the compound, typically <0.5%).

  • Compound Addition: Add the diluted this compound or vehicle control to the wells containing cells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.[2] The optimal time should be determined empirically.

  • Signal Detection: Equilibrate the plate to room temperature. Prepare the detection reagent according to the manufacturer's protocol and add it to each well.

  • Readout: Incubate for 60 minutes at room temperature in the dark, then measure the chemiluminescent signal using a luminometer.[10]

Data Analysis:

  • Normalize the data by setting the vehicle control as 0% and a maximal concentration of a known potent agonist (if available) or the highest concentration of this compound as 100%.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 2: Intracellular Calcium Mobilization Assay

This assay detects GPR35 activation via Gq-family G proteins, which leads to the release of calcium from intracellular stores.[11][12]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist-induced Gq activation, phospholipase C (PLC) is activated, leading to an increase in intracellular IP3 and subsequent release of Ca²⁺ from the endoplasmic reticulum. The dye binds to the free calcium, resulting in a significant increase in fluorescence intensity.[12]

Materials:

  • HEK293T or CHO-K1 cells stably expressing GPR35 (co-expression of a promiscuous Gα protein like Gα16 can enhance signal for receptors not strongly coupled to Gq)[11]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM or similar calcium-sensitive dye

  • Probenecid (B1678239) (to prevent dye leakage)

  • This compound stock solution (10 mM in DMSO)

  • Black, clear-bottom 96- or 384-well assay plates

  • Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation)[13]

Procedure:

  • Cell Plating: Seed cells into the black, clear-bottom plates and grow overnight to form a near-confluent monolayer.[6]

  • Dye Loading: Aspirate the culture medium. Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer. Add the solution to each well and incubate for 45-60 minutes at 37°C in the dark.[14]

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Compound Addition: Use the integrated pipettor to add the this compound dilutions to the wells while continuously recording the fluorescence signal.

  • Readout: Continue to measure the fluorescence intensity for 2-3 minutes to capture the peak response.[6]

Data Analysis:

  • Calculate the response as the difference between the peak fluorescence after compound addition and the baseline fluorescence.

  • Normalize the data and plot the response against the log of the this compound concentration.

  • Fit the curve using a four-parameter logistic model to determine the EC50 value.

Protocol 3: cAMP Measurement Assay

This assay is used to measure the activation of GPR35 through Gi/o coupling, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[15]

Principle: To measure a decrease in cAMP, cells are first stimulated with an adenylyl cyclase activator like forskolin (B1673556) to elevate basal cAMP levels. The ability of the Gi-coupled receptor agonist (this compound) to inhibit this forskolin-induced cAMP production is then quantified.[15] Competitive immunoassays (e.g., HTRF) or luminescence-based assays (e.g., Promega's cAMP-Glo™) are commonly used.[16][17]

Materials:

  • CHO-K1 or HEK293 cells stably expressing GPR35

  • Assay buffer

  • Forskolin

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)[18]

  • This compound stock solution (10 mM in DMSO)

  • cAMP detection kit (e.g., Cisbio HTRF or Promega cAMP-Glo™)

  • Low-volume 384-well assay plates

  • Plate reader compatible with the chosen detection technology

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in stimulation buffer containing IBMX.

  • Compound Addition: Dispense cells into the assay plate. Add serial dilutions of this compound.

  • Forskolin Stimulation: Add a pre-determined concentration of forskolin (typically the EC80) to all wells except the negative control.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for your chosen kit.[6]

  • Readout: Measure the signal (e.g., HTRF ratio or luminescence) on a compatible plate reader.

Data Analysis:

  • The signal will be inversely proportional to the inhibitory effect of this compound.

  • Normalize the data where 0% inhibition is the forskolin-only control and 100% inhibition is the basal (no forskolin) control.

  • Plot the percent inhibition against the log of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (or IC50 in this format) value.

Summary of Quantitative Data

The following table should be used to compile and compare the potency (EC50) and efficacy (Emax) of this compound across the different signaling pathways. This structured presentation is crucial for identifying and quantifying any potential agonist bias.

AssayPathway MeasuredExpected Effect of this compoundPotency (EC50)Efficacy (% of Control)
β-Arrestin Recruitment G protein-independentSignal Increase~10.2 µM[5]Experimental Value
Calcium Mobilization Gq-dependentSignal IncreaseExperimental ValueExperimental Value
cAMP Accumulation Gi-dependentSignal DecreaseExperimental ValueExperimental Value
ERK1/2 Phosphorylation β-arrestin or G proteinSignal IncreaseExperimental ValueExperimental Value

References

Application Notes and Protocols for YE120 Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: YE120 is a novel small molecule inhibitor with potent anti-proliferative effects observed in various cancer cell lines. These application notes provide detailed protocols for determining the optimal treatment concentration of this compound and assessing its cellular effects. The following sections outline methodologies for cell viability assays, analysis of protein expression by Western blot, and apoptosis detection.

Data Presentation: Efficacy of this compound on Cancer Cell Lines

The optimal concentration of this compound for inducing cell death and inhibiting critical signaling pathways is cell-line dependent. Below is a summary of effective concentrations determined from various assays.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)Assay Method
MCF-7Breast Cancer5.2MTT Assay
A549Lung Cancer8.7WST-1 Assay[1]
HCT116Colon Cancer3.5Resazurin Assay[2]
JurkatLeukemia1.8CTG Assay

Table 2: Apoptosis Induction by this compound Treatment for 24h

Cell LineThis compound Conc. (µM)% Apoptotic Cells (Annexin V+)
MCF-7545.3%
A5491052.1%
HCT116565.8%
Jurkat275.2%

Table 3: Modulation of Key Signaling Proteins by this compound Treatment for 24h

Cell LineThis compound Conc. (µM)Protein TargetChange in Expression
MCF-75p-Akt (S473)60% Decrease
A54910Cyclin D175% Decrease
HCT1165Bcl-250% Decrease
Jurkat2Cleaved Caspase-33-fold Increase

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.[2][3]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the expression levels of specific proteins.[4][5][6][7]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Wash cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.[8][9][10][11][12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the other assays.

  • Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[10]

  • Incubate the cells in the dark for 15 minutes at room temperature.[10][11]

  • Analyze the stained cells by flow cytometry within 1 hour.[10] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

YE120_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Inhibits Apoptosis Proliferation Cell Proliferation mTOR->Proliferation This compound This compound This compound->Akt Inhibition

Caption: Proposed signaling pathway inhibited by this compound.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTT/WST-1) treatment->viability ic50 Determine IC50 Concentration viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western Western Blot Analysis ic50->western data Data Analysis & Interpretation apoptosis->data western->data end End: Optimal Concentration Determined data->end

Caption: Workflow for determining optimal this compound concentration.

Logical_Relationship This compound This compound Treatment Inhibition Inhibition of PI3K/Akt Pathway This compound->Inhibition Apoptosis Induction of Apoptosis Inhibition->Apoptosis Proliferation Decreased Cell Proliferation Inhibition->Proliferation TumorGrowth Reduced Tumor Growth Apoptosis->TumorGrowth Proliferation->TumorGrowth

Caption: Logical relationship of this compound's mechanism of action.

References

Application Notes and Protocols for YE120 in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YE120 is a potent and selective agonist of the G protein-coupled receptor 35 (GPR35). GPR35 is increasingly recognized as a potential therapeutic target for a range of inflammatory conditions due to its expression in immune cells and tissues of the gastrointestinal tract. These application notes provide a comprehensive overview of the use of this compound in preclinical models of inflammatory diseases, with a focus on inflammatory bowel disease (IBD). The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and other GPR35 agonists.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by activating GPR35, a receptor that has been shown to play a role in modulating inflammatory responses. Activation of GPR35 by this compound initiates a signaling cascade that promotes mucosal healing and may have anti-inflammatory effects. The primary signaling pathway involves the coupling of GPR35 to Gi proteins, leading to the activation of the Extracellular signal-regulated kinase (ERK) 1/2. This, in turn, upregulates the expression of fibronectin and its receptor, integrin α5, which are crucial for epithelial cell migration and wound repair.[1]

GPR35_Signaling_Pathway This compound This compound GPR35 GPR35 This compound->GPR35 Binds to & Activates Gi Gi Protein GPR35->Gi Couples to ERK ERK1/2 Activation Gi->ERK Fibronectin_Integrin Fibronectin & Integrin α5 Upregulation ERK->Fibronectin_Integrin Cell_Migration Epithelial Cell Migration Fibronectin_Integrin->Cell_Migration Wound_Repair Mucosal Wound Repair Cell_Migration->Wound_Repair

Figure 1: Proposed signaling pathway of this compound through GPR35 activation.

Application in Inflammatory Bowel Disease (IBD) Models

This compound has shown promise in preclinical models of IBD, primarily through its ability to promote mucosal healing. The most relevant model for this application is the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice, which mimics many of the pathological features of human ulcerative colitis.

In Vitro Model: Colon Epithelial Cell Wound Healing Assay

This assay is crucial for assessing the direct effect of this compound on the migratory capacity of colon epithelial cells, a key process in the repair of the intestinal barrier.

Quantitative Data Summary

Cell LineAgonistConcentrationEffect on Wound RepairReference
Young Adult Mouse Colon (YAMC) Epithelium CellsThis compoundConcentration-dependentPromoted wound repair[1]
Young Adult Mouse Colon (YAMC) Epithelium CellsZaprinastConcentration-dependentPromoted wound repair[1]
Young Adult Mouse Colon (YAMC) Epithelium CellsPamoic AcidConcentration-dependentPromoted wound repair[1]

Experimental Protocol: Wound Healing (Scratch) Assay

  • Cell Culture: Culture young adult mouse colon (YAMC) epithelial cells in a 24-well plate until a confluent monolayer is formed.

  • Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing various concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a phase-contrast microscope.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the initial scratch area.

Wound_Healing_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_culture Culture YAMC cells to confluence create_scratch Create scratch with pipette tip cell_culture->create_scratch wash_cells Wash with PBS create_scratch->wash_cells add_treatment Add this compound or vehicle control wash_cells->add_treatment incubate Incubate and acquire images (0, 6, 12, 24h) add_treatment->incubate measure_width Measure scratch width incubate->measure_width calculate_closure Calculate % wound closure measure_width->calculate_closure

Figure 2: Experimental workflow for the in vitro wound healing assay.

In Vivo Model: DSS-Induced Colitis in Mice

This model is used to evaluate the therapeutic efficacy of this compound in a setting that mimics the intestinal inflammation seen in IBD. While a study by Tsukahara et al. demonstrated the efficacy of the GPR35 agonist pamoic acid in this model, specific quantitative data for this compound is not yet extensively published.[1] However, based on the protective role of GPR35, it is hypothesized that this compound would ameliorate disease severity. GPR35 knockout mice exhibit more severe colitis in the DSS model, characterized by greater weight loss, higher clinical illness scores, and extensive ulceration and inflammation.[2][3][4] This suggests that agonism of GPR35 by compounds like this compound is a promising therapeutic strategy.

Hypothetical Quantitative Data for this compound in DSS-Induced Colitis

ParameterVehicle ControlThis compound (X mg/kg)Expected Outcome
Disease Activity Index (DAI)HighLowerReduction in disease severity
Colon LengthShortenedPreservedAttenuation of colon shortening
Histological ScoreHighLowerReduced inflammation and tissue damage
Pro-inflammatory Cytokine mRNA (e.g., IL-1β, CXCL1, CXCL2)HighLowerDecreased expression of inflammatory mediators

Experimental Protocol: DSS-Induced Colitis

  • Animal Model: Use 8-10 week old C57BL/6 mice.

  • Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • Treatment: Administer this compound (dose to be determined by dose-response studies) or vehicle control daily via oral gavage or intraperitoneal injection, starting from the first day of DSS administration.

  • Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study (e.g., day 8), euthanize the mice and collect the colons.

  • Assessments:

    • Measure colon length.

    • Perform histological analysis of colon sections stained with Hematoxylin and Eosin (H&E) to assess inflammation, ulceration, and crypt damage.

    • Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, CXCL1, CXCL2) in colon tissue homogenates using qPCR or ELISA.[2][3]

Application in Other Inflammatory Disease Models

While direct evidence for the use of this compound in rheumatoid arthritis and psoriasis models is currently limited, the known expression and function of GPR35 in immune cells and inflammatory processes suggest its potential relevance in these diseases.

Rheumatoid Arthritis (RA)

GPR35 is expressed in the synovial membrane of RA patients, suggesting a potential role in the pathogenesis of the disease.[5] Further research is warranted to explore the efficacy of this compound in animal models of RA, such as the collagen-induced arthritis (CIA) model.

Psoriasis

The pathogenesis of psoriasis involves complex interactions between immune cells and keratinocytes, driven by various signaling pathways.[6] While the direct role of GPR35 in psoriasis is not well-defined, its involvement in inflammation suggests it could be a novel therapeutic target. Future studies could investigate the effect of this compound in models such as the imiquimod-induced psoriasis model in mice.

Conclusion

This compound, as a GPR35 agonist, demonstrates significant potential as a therapeutic agent for inflammatory diseases, particularly IBD. Its mechanism of action, centered on promoting mucosal healing, offers a promising approach to restoring intestinal barrier function. The provided protocols for in vitro and in vivo models serve as a foundation for further investigation into the efficacy and mechanism of this compound. Future research should focus on generating robust quantitative data for this compound in the DSS-colitis model and expanding its evaluation to other inflammatory conditions like rheumatoid arthritis and psoriasis.

References

Application Notes and Protocols for the In Vitro Wound Healing Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and background for the in vitro wound healing assay, a fundamental method for studying collective cell migration. This assay is a valuable tool in various research fields, including cancer biology, drug discovery, and regenerative medicine, to screen for compounds or genetic factors that modulate cell motility.

Introduction

The in vitro wound healing assay, also known as the scratch assay, is a straightforward and cost-effective method to study the coordinated movement of a cell population.[1] The principle of this assay is to create a cell-free gap, or "wound," in a confluent monolayer of cells. The subsequent migration of cells to close this gap mimics the process of wound healing in vivo and is monitored over time.[2] This technique is particularly useful for investigating factors that influence cell migration, such as growth factors, cytokines, or potential therapeutic compounds.

Advantages of the Wound Healing Assay:

  • Cost-effective and simple: Requires standard cell culture equipment and reagents.[2]

  • Real-time analysis: Allows for the continuous monitoring of cell migration using live-cell imaging.[1]

  • Quantitative data: Provides measurable parameters such as wound closure rate and cell migration speed.[3][4]

  • Versatile: Applicable to a wide range of adherent cell types and experimental conditions.

Limitations to Consider:

  • Inconsistent wound creation: Manual scratching can lead to variability in the width and edges of the gap.[5]

  • Potential for cell damage: The scratching process may damage cells at the edge of the wound.

  • Confounding factor of cell proliferation: Cell division can contribute to wound closure, potentially confounding the interpretation of cell migration.[1] It is often advisable to use a proliferation inhibitor like Mitomycin C to isolate the effects on cell migration.

Experimental Protocols

This section details the step-by-step procedure for conducting a wound healing assay.

Materials
  • Adherent cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Sterile multi-well plates (e.g., 24-well plates)

  • Sterile pipette tips (p200 or p1000) or a specialized wound healing tool

  • (Optional) Mitomycin C to inhibit cell proliferation

  • Microscope with a camera for imaging

Methods
  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency in a flask.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours. This needs to be optimized for each cell line. For example, for fibroblasts, a density of 50,000 cells/cm² is a good starting point.[6]

    • Incubate the plate at 37°C and 5% CO₂.

  • Creating the Wound:

    • Once the cells have formed a confluent monolayer, gently aspirate the culture medium.

    • Using a sterile p200 pipette tip, create a straight scratch down the center of the well. To ensure consistency, a ruler or guide can be used.[5]

    • Alternatively, specialized inserts that create a uniform cell-free gap can be used to improve reproducibility.[7][8]

    • Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment and Imaging:

    • Add fresh culture medium to the wells. For experimental conditions, add the medium containing the test compound (e.g., a potential migration inhibitor or enhancer) at the desired concentration. A vehicle control should be included.

    • If cell proliferation is a concern, add Mitomycin C (at a pre-optimized concentration) to all wells.

    • Place the plate on a microscope stage equipped with a camera. It is recommended to use a live-cell imaging system to maintain optimal temperature and CO₂ levels.

    • Capture the first image of the wound in each well (Time 0). Mark reference points on the plate to ensure the same field of view is imaged at each time point.

    • Continue to capture images at regular intervals (e.g., every 4, 6, or 12 hours) until the wound in the control group is nearly closed.[1]

  • Data Acquisition and Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point.

    • The percentage of wound closure can be calculated using the following formula:[5] % Wound Closure = [ (Area at T₀ - Area at Tₓ) / Area at T₀ ] * 100 Where T₀ is the initial time point and Tₓ is the subsequent time point.

    • The rate of cell migration can also be determined by plotting the wound area against time. The slope of the linear portion of the curve represents the migration rate.[1]

Data Presentation

Quantitative data from a wound healing assay should be presented in a clear and organized manner. The following tables provide examples of how to summarize the results.

Table 1: Percentage of Wound Closure Over Time

Treatment0 hours6 hours12 hours24 hours
Vehicle Control 0%25.3 ± 2.1%55.8 ± 3.5%95.1 ± 4.2%
Compound A (10 µM) 0%12.1 ± 1.8%28.4 ± 2.9%48.7 ± 3.8%
Compound B (5 µM) 0%35.6 ± 2.5%70.2 ± 4.1%98.5 ± 2.7%

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Migration Rate

TreatmentMigration Rate (µm²/hour)
Vehicle Control 2500 ± 150
Compound A (10 µM) 1200 ± 95
Compound B (5 µM) 3200 ± 210

Migration rates are calculated from the linear phase of wound closure.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the in vitro wound healing assay.

Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in Multi-well Plate monolayer 2. Incubate to Form Confluent Monolayer cell_seeding->monolayer create_wound 3. Create 'Wound' (Scratch) monolayer->create_wound treatment 4. Add Treatment (e.g., Compound) create_wound->treatment imaging 5. Image at Regular Time Intervals (T=0, T=x) treatment->imaging data_analysis 6. Analyze Images & Quantify Wound Closure imaging->data_analysis p120_RhoA_Pathway p120 p120-catenin RhoA_GDP RhoA-GDP (Inactive) p120->RhoA_GDP Inhibits GEF RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEF RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK Activates Actin_Stress_Fibers Actin Stress Fibers ROCK->Actin_Stress_Fibers Promotes Cell_Migration_Inhibition Cell Migration (Inhibited) Actin_Stress_Fibers->Cell_Migration_Inhibition

References

Application Notes and Protocols for Preparing YE120 Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YE120 is a potent and selective agonist for the G protein-coupled receptor 35 (GPR35).[1][2] GPR35 is an orphan receptor that has been implicated in various physiological and pathological processes, including inflammation, cardiovascular disease, and cancer.[2][3] As a GPR35 agonist, this compound is a valuable pharmacological tool for investigating the biological functions of this receptor and for potential therapeutic development.

These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro and in vivo studies. Adherence to these guidelines is essential for ensuring experimental accuracy, reproducibility, and the stability of the compound.

Physicochemical Properties and Solubility

This compound is a small organic molecule that, like many synthetic compounds used in research, exhibits poor solubility in aqueous solutions but is readily soluble in polar aprotic solvents such as DMSO.[4] DMSO is an ideal solvent for preparing high-concentration stock solutions of this compound, which can then be diluted into aqueous buffers or cell culture media for various experimental applications.[4]

Safety Precautions:

  • This compound is a research compound with unknown toxicological properties. Handle with care and use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Perform all weighing and initial dissolution steps in a chemical fume hood to avoid inhalation of the powder.

  • DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin.[4] Exercise caution when handling DMSO solutions containing this compound.

Data Presentation

The following table summarizes key information for the preparation of this compound solutions.

ParameterValue/RecommendationNotes
This compound Properties
Molecular Weight330.17 g/mol [1][2]Use the batch-specific molecular weight from the certificate of analysis for precise calculations.
Purity≥98% (HPLC)[1]
AppearanceSolid[2]
Solubility
Recommended SolventDimethyl Sulfoxide (DMSO), anhydrous, cell culture gradeDMSO is a versatile polar aprotic solvent suitable for a wide range of compounds.[4][5]
Solubility in DMSOData not available. Empirically determine for high concentrations.A stock solution of 10 mM is a common starting point for many small molecules.
Solubility in Aqueous BuffersConsidered insoluble.
Stock Solution
Recommended Concentration10 mMA 10 mM stock is a standard concentration for many cell-based assays.
PreparationSee Protocol 1
Storage Temperature-20°C or -80°CAliquot to minimize freeze-thaw cycles.[6]
StabilityCompound-dependent. Stable for at least several weeks at -20°C.For long-term storage, -80°C is recommended. Avoid multiple freeze-thaw cycles which can affect compound stability.[6]
Working Solution
DiluentCell culture medium or appropriate assay buffer
Final DMSO Concentration≤ 0.1% (v/v)This minimizes solvent-induced cytotoxicity in most cell lines.[7][8] The tolerance to DMSO can be cell-type dependent.
PreparationSee Protocol 2

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber or light-blocking microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette tips

Procedure:

  • Calculation: To prepare a 10 mM stock solution of this compound (MW: 330.17 g/mol ), calculate the required mass.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.001 L x 330.17 g/mol x 1000 mg/g = 3.30 mg

  • Weighing: In a chemical fume hood, carefully weigh 3.30 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

  • Solubilization: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-blocking microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the preparation of a 10 µM working solution from a 10 mM stock solution, ensuring the final DMSO concentration remains at or below 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Serial Dilution (Recommended): To ensure accuracy, it is best to perform a serial dilution.

    • Intermediate Dilution (100X): Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in cell culture medium.

      • Add 2 µL of the 10 mM this compound stock solution to 198 µL of pre-warmed cell culture medium. Mix thoroughly by gentle pipetting.

    • Final Dilution (10X): Prepare the 10 µM final working solution by diluting the 100 µM intermediate solution 1:10 in cell culture medium.

      • Add 10 µL of the 100 µM intermediate solution to 90 µL of pre-warmed cell culture medium. The final DMSO concentration in this working solution will be 0.1%.

  • Direct Dilution (for larger volumes): To prepare a larger volume of a 10 µM working solution directly from a 10 mM stock (a 1:1000 dilution):

    • Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium. The final DMSO concentration will be 0.1%.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental conditions (e.g., 0.1% DMSO in cell culture medium) but without this compound.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Solution Preparation

G cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Mass for 10 mM vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Tubes vortex->aliquot store_stock Store at -80°C aliquot->store_stock thaw_stock Thaw Stock Aliquot store_stock->thaw_stock intermediate_dilution Prepare 100µM Intermediate (1:100 in media) thaw_stock->intermediate_dilution final_dilution Prepare Final Concentration (e.g., 10µM, 1:10 in media) intermediate_dilution->final_dilution Final DMSO ≤ 0.1% add_to_cells Add to Cell Culture final_dilution->add_to_cells

Caption: Workflow for preparing this compound stock and working solutions.

GPR35 Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response This compound This compound gpr35 GPR35 This compound->gpr35 Agonist Binding g_protein Gαi/o / Gα13 Gβγ gpr35->g_protein Activation beta_arrestin β-Arrestin gpr35->beta_arrestin Recruitment g_alpha Gαi/o / Gα13 g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma erk ERK beta_arrestin->erk Scaffolding & Activation akt Akt beta_arrestin->akt Scaffolding & Activation ac Adenylyl Cyclase g_alpha->ac Inhibition camp cAMP ac->camp Decrease camp->erk Modulation inflammation Modulation of Inflammation erk->inflammation proliferation Cell Proliferation erk->proliferation akt->proliferation

Caption: Simplified GPR35 signaling upon agonist binding.

References

Application Notes and Protocols: Stability of YE120 in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YE120 is a potent agonist for the G-protein coupled receptor 35 (GPR35).[1] It is identified chemically as 2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethyl-2(5H)-furanylidene]propanedinitrile.[1] GPR35 is an orphan receptor that has been implicated in various physiological and pathological processes, making its agonists like this compound valuable tools for research and potential therapeutic development. Understanding the stability of this compound in standard cell culture media is critical for designing and interpreting in vitro experiments, ensuring that the observed biological effects are attributable to the compound at the intended concentration over the duration of the assay.

These application notes provide a comprehensive protocol for assessing the stability of this compound in a common cell culture medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS).

GPR35 Signaling Pathway

GPR35_Signaling_Pathway cluster_extracellular Extracellular This compound This compound GPR35 GPR35 This compound->GPR35 G_protein G_protein GPR35->G_protein Activation Beta_arrestin Beta_arrestin GPR35->Beta_arrestin Phosphorylation & Binding PLC PLC G_protein->PLC Activates AC AC G_protein->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_reduction cAMP_reduction AC->cAMP_reduction Ca_release Ca_release IP3->Ca_release PKC_activation PKC_activation DAG->PKC_activation

Caption: GPR35 signaling upon activation by an agonist like this compound.

Quantitative Data Summary (Hypothetical)

The following table represents hypothetical data from a stability study of this compound in DMEM with 10% FBS, incubated at 37°C and 5% CO₂. The initial concentration of this compound is 10 µM.

Time Point (Hours)This compound Concentration (µM)Percent Remaining (%)
010.00100.0
29.8598.5
49.6296.2
89.1591.5
128.7087.0
247.5575.5
485.8058.0
724.2042.0

Experimental Protocol: this compound Stability Assessment in Culture Medium

This protocol outlines a method to determine the stability of this compound in a standard cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile cell culture plates (24-well)

Equipment
  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes

  • Cell culture incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

  • Centrifuge

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis A Prepare 10 mM this compound Stock in DMSO C Spike this compound into Medium to final 10 µM A->C B Prepare Culture Medium (DMEM + 10% FBS) B->C D Aliquot into 24-well plate C->D E Incubate at 37°C, 5% CO₂ D->E F Collect Samples at 0, 2, 4, 8, 12, 24, 48, 72h E->F Time Points G Add Acetonitrile (Protein Precipitation) F->G H Centrifuge to Pellet Debris G->H I Collect Supernatant H->I J Inject Supernatant onto HPLC-UV I->J K Quantify this compound Peak Area J->K L Calculate Concentration and Percent Remaining K->L

Caption: Workflow for assessing this compound stability in culture media.

Step-by-Step Procedure
  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in HPLC-grade DMSO to prepare a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.

  • Preparation of Working Solution:

    • Prepare the complete culture medium (e.g., DMEM supplemented with 10% FBS).

    • Warm the medium to 37°C.

    • Spike the 10 mM this compound stock solution into the pre-warmed medium to achieve a final concentration of 10 µM. (e.g., add 10 µL of 10 mM stock to 10 mL of medium).

    • Vortex gently to mix. This is your working solution.

  • Incubation and Sampling:

    • Aliquot 1 mL of the working solution into multiple wells of a 24-well plate.

    • Immediately collect the first sample (T=0). Transfer the 1 mL aliquot to a 1.5 mL microcentrifuge tube.

    • Place the 24-well plate in a humidified incubator at 37°C with 5% CO₂.

    • Collect subsequent samples at predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Processing:

    • To each 1 mL collected sample, add 1 mL of ice-cold acetonitrile. This will precipitate the proteins from the serum in the medium.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

    • Carefully transfer the supernatant to a new, clean microcentrifuge tube for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a wavelength determined by a pre-scan of this compound (e.g., 254 nm).

    • Gradient: Develop a suitable gradient to elute this compound. A starting point could be a linear gradient from 30% to 90% Mobile Phase B over 15 minutes.

    • Inject the processed samples onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound for each time point.

    • Calculate the concentration of this compound at each time point by comparing the peak area to a standard curve generated with known concentrations of this compound.

    • Determine the percentage of this compound remaining at each time point relative to the T=0 sample using the formula:

      • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Conclusion

This document provides a framework for evaluating the stability of the GPR35 agonist this compound in cell culture media. The provided protocol for stability assessment using HPLC is a robust method to quantify the degradation of the compound over time. The hypothetical data and signaling pathway diagram offer context for the importance of such stability studies. Researchers should adapt this protocol to their specific cell lines and media formulations to ensure accurate and reproducible experimental outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting YE120 Assay Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing a lack of activity with the YE120 yeast strain in their assays.

I. Frequently Asked Questions (FAQs)

Q1: My this compound strain is not showing any activity in my yeast two-hybrid (Y2H) assay. What are the common initial troubleshooting steps?

A1: When your this compound strain fails to show activity in a Y2H assay, it is crucial to systematically verify the core components of your experiment. Start by confirming the successful transformation of both your "bait" (pGBKT7) and "prey" (pGADT7) plasmids into the yeast.[1] This can be done by plating the transformed yeast on appropriate selective media. For instance, after co-transformation, yeast should grow on media lacking tryptophan and leucine (B10760876) (-Trp/-Leu). No growth indicates a problem with the transformation process itself.

Next, ensure you have included proper controls. A positive control, consisting of two proteins known to interact (e.g., pGBKT7-53 and pGADT7-T), should show robust growth on selective media and activation of the reporter gene.[2] A negative control, with proteins known not to interact (e.g., pGBKT7-Lam and pGADT7-T), should not grow on the most stringent selective media.[2] If the positive control fails, the issue likely lies with the assay system or reagents. If the negative control shows growth, you may have issues with self-activation of your bait protein.

Q2: I've confirmed transformation and my controls are working as expected, but my experimental this compound co-transformants still show no activity. What should I investigate next?

A2: If the basic setup is correct, the problem may be related to the expression, folding, or localization of your proteins of interest within the yeast cell.

  • Protein Expression and Folding: The fusion proteins may not be expressing or folding correctly in yeast.[3][4] This can be due to the inherent properties of the protein or issues with the fusion tag interfering with its structure.[3] Consider performing a Western blot to confirm the expression of both bait and prey fusion proteins.

  • Nuclear Localization: For a standard Y2H assay to work, the protein-protein interaction must occur within the nucleus to activate the reporter genes.[3][5] If your proteins of interest do not naturally localize to the nucleus, the interaction will not be detected. You may need to add a nuclear localization signal (NLS) to your protein constructs.

  • Post-Translational Modifications: Yeast may not perform the same post-translational modifications as higher eukaryotic cells.[3][6] If a specific modification is required for the interaction, it may not occur in this compound, leading to a false negative result. In some cases, it is possible to co-express the enzyme responsible for the necessary modification in the yeast strain.[4]

Q3: Could the issue be with the this compound strain itself or the growth media?

A3: Yes, both the strain integrity and media composition are critical for reliable assay results.

  • Strain Integrity: Ensure your this compound strain has the correct genotype and has been stored properly. Repeated subculturing can lead to genetic drift and loss of essential markers.[7] It is advisable to use a fresh culture from a frozen stock. You can also verify the strain's auxotrophic markers by plating on various dropout media.

  • Media Composition: The composition of yeast extract can vary significantly between suppliers and even between batches.[8][9][10] This variability can impact the growth and metabolic activity of the yeast, potentially affecting assay performance.[8] If you suspect media issues, try preparing fresh media from high-quality reagents or testing a different brand of yeast extract. Also, ensure the pH of your media is correctly adjusted.

Q4: My assay involves a reporter gene like lacZ or HIS3. What are some common problems associated with these reporters?

A4: Reporter gene-based assays can have their own set of challenges.

  • lacZ Assays: For colorimetric assays using X-Gal, ensure the substrate is fresh and properly prepared. The development of the blue color can be slow, so allow for sufficient incubation time.[11] False positives can occur if cells have altered permeability, leading to increased X-Gal uptake.[12]

  • HIS3 Assays: The HIS3 reporter allows for selection on media lacking histidine. The stringency of this selection can be adjusted by adding varying concentrations of 3-amino-1,2,4-triazole (3-AT), a competitive inhibitor of the HIS3 gene product.[5] If your interaction is weak, you may need to use lower concentrations of 3-AT or no 3-AT at all. Conversely, if you are experiencing high background growth, increasing the 3-AT concentration can help reduce false positives.

Q5: I am not using a Y2H system, but a different yeast-based assay. Are there any general troubleshooting tips that apply?

A5: Many principles of troubleshooting are broadly applicable to various yeast-based assays.

  • Cell Viability and Growth: Always monitor the health and growth phase of your yeast culture. Assays should typically be performed with cells in the exponential growth phase.[7] Poor growth can be an indicator of issues with the media, incubation conditions, or potential toxicity of your expressed protein.

  • Promoter Activity: If your protein is expressed under an inducible promoter (e.g., GAL1), ensure you are using the correct induction conditions (e.g., adding galactose and removing glucose).[13] Conversely, for repressible promoters, ensure the repressing substance is absent.

  • Assay-Specific Reagents: Double-check the preparation and storage of all assay-specific reagents.[14] Degradation of critical components can lead to a complete loss of signal.

II. Troubleshooting Workflow

Here is a logical workflow to diagnose the lack of activity in your this compound assay.

TroubleshootingWorkflow start No Activity in this compound Assay check_transformation Verify Co-Transformation (Growth on -Trp/-Leu plates) start->check_transformation check_controls Are positive and negative controls working? check_protein Investigate Fusion Proteins check_controls->check_protein Yes success Problem Identified check_controls->success No check_transformation->check_controls Yes check_transformation->success No Growth western_blot Perform Western Blot for Expression check_protein->western_blot check_strain_media Check Strain Integrity & Media verify_genotype Verify this compound Genotype check_strain_media->verify_genotype check_reporter Troubleshoot Reporter Gene adjust_stringency Adjust Reporter Stringency (e.g., 3-AT) check_reporter->adjust_stringency nuclear_localization Consider Nuclear Localization western_blot->nuclear_localization ptms Assess Post-Translational Modifications nuclear_localization->ptms ptms->check_strain_media fresh_media Prepare Fresh/New Media verify_genotype->fresh_media fresh_media->check_reporter assay_specific Review Assay-Specific Protocol adjust_stringency->assay_specific assay_specific->success

Caption: A step-by-step decision tree for troubleshooting no activity in this compound assays.

III. Quantitative Data Summary

When troubleshooting, it's helpful to compare your results to expected values. The following tables provide reference data for common Y2H controls and media components.

Table 1: Typical Results for Yeast Two-Hybrid Controls
Control CombinationExpected Growth on SD/-Trp/-LeuExpected Growth on SD/-Trp/-Leu/-His/-AdeExpected Reporter Activity (e.g., lacZ)
Positive Control (pGBKT7-53 + pGADT7-T)++++++Strong Blue
Negative Control (pGBKT7-Lam + pGADT7-T)+++-White
Experimental (Bait + Prey)+++No Growth (Problem)White (Problem)

Data is qualitative and for illustrative purposes. +++ indicates robust growth, - indicates no growth.

Table 2: Common Selectable Markers and Media Components
PlasmidSelectable MarkerRequired Dropout Supplement
pGBKT7TRP1-Trp
pGADT7LEU2-Leu
Reporter 1HIS3-His
Reporter 2ADE2-Ade

IV. Experimental Protocols

Protocol 1: High-Efficiency Yeast Transformation

This protocol is adapted for the co-transformation of bait and prey plasmids into this compound.

Reagents:

  • YPAD medium

  • Sterile water

  • 1x TE/LiAc solution

  • Bait plasmid DNA (0.1-1.0 µg)

  • Prey plasmid DNA (0.1-1.0 µg)

  • Single-stranded carrier DNA (ssDNA)

  • PEG/LiAc solution

  • DMSO

  • Appropriate sterile dropout media plates

Procedure:

  • Inoculate a single colony of this compound into 5-10 mL of YPAD medium and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture into a larger volume of fresh YPAD to an OD₆₀₀ of 0.2-0.3 and grow to an OD₆₀₀ of 0.5-0.6 (approximately 3-4 hours).

  • Harvest the cells by centrifugation at 1,000 x g for 5 minutes.

  • Wash the cells with sterile water and resuspend in 1x TE/LiAc.

  • In a microcentrifuge tube, mix the bait plasmid, prey plasmid, and ssDNA.

  • Add the competent yeast cells to the DNA mixture.

  • Add PEG/LiAc solution and vortex thoroughly.

  • Incubate at 30°C for 30 minutes with shaking.

  • Add DMSO and heat shock the cells at 42°C for 15 minutes.[15]

  • Chill the cells on ice for 2 minutes.

  • Pellet the cells, remove the supernatant, and resuspend in sterile water.

  • Plate the cell suspension onto appropriate selective dropout media (e.g., SD/-Trp/-Leu) and incubate at 30°C for 2-4 days until colonies appear.

Protocol 2: Colony-Lift Filter Assay for β-Galactosidase Activity

This protocol allows for a qualitative assessment of lacZ reporter gene expression.

Reagents:

  • Sterile filter paper

  • Liquid nitrogen

  • Z-buffer

  • X-Gal solution (20 mg/mL in DMF)

Procedure:

  • Grow yeast colonies on an appropriate selective plate.

  • Place a sterile filter paper onto the surface of the agar (B569324) to lift the colonies.

  • Carefully remove the filter and freeze it in liquid nitrogen for 10-15 seconds to permeabilize the cells.

  • Allow the filter to thaw at room temperature.

  • Place the filter, colony side up, in a petri dish and saturate it with Z-buffer containing X-Gal.

  • Incubate at 30°C and monitor for the appearance of blue color. Positive interactions will result in blue colonies, with the intensity of the color often correlating with the strength of the interaction.

Disclaimer: This guide is intended for informational purposes and should be used as a starting point for troubleshooting. Specific experimental conditions may require further optimization.

References

Technical Support Center: Troubleshooting Common Issues with YE120 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving YE120, a GPR35 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic agonist for the G protein-coupled receptor 35 (GPR35). Its primary mechanism of action is to bind to and activate GPR35, initiating downstream intracellular signaling cascades.

Q2: What are the major signaling pathways activated by GPR35 upon stimulation with this compound?

Upon activation by an agonist like this compound, GPR35 primarily couples to two main signaling pathways:

  • Gα13-mediated pathway: This pathway can influence cell shape and motility through the activation of RhoA.

  • β-arrestin-2 recruitment: This leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling events.[1]

Q3: Are there species-specific differences to consider when using this compound?

Yes, pharmacological differences between human and rodent GPR35 orthologs have been reported. Agonists can exhibit different potencies between species.[1] It is crucial to consider the species of your experimental system and validate the activity of this compound accordingly.

Q4: What are some common cell lines used for GPR35 research?

Cell lines endogenously expressing GPR35, such as the human colon adenocarcinoma cell line HT-29, are often used.[2] Additionally, recombinant cell lines overexpressing GPR35, for example, HEK293 or CHO cells, are commonly employed for various functional assays.

GPR35 Signaling Pathway

GPR35_Signaling cluster_membrane Plasma Membrane GPR35 GPR35 G_alpha_13 Gα13 GPR35->G_alpha_13 Activation beta_arrestin β-arrestin-2 GPR35->beta_arrestin Recruitment RhoA RhoA Activation G_alpha_13->RhoA beta_gamma Gβγ Internalization Receptor Internalization Desensitization beta_arrestin->Internalization This compound This compound This compound->GPR35 Agonist Binding Downstream_Effects_G Cytoskeletal Rearrangement Cell Motility RhoA->Downstream_Effects_G

Caption: GPR35 signaling activated by this compound.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture & Passaging Cell_Seeding Cell Seeding in Assay Plates Cell_Culture->Cell_Seeding Compound_Addition Addition of this compound to Cells Cell_Seeding->Compound_Addition YE120_Prep This compound Stock and Working Solution Prep YE120_Prep->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Signal_Detection Data_Normalization Data Normalization Signal_Detection->Data_Normalization Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting Parameter_Determination Determine EC50/IC50, Emax Curve_Fitting->Parameter_Determination

Caption: General workflow for a cell-based assay with this compound.

Troubleshooting Guides for Specific Assays

β-Arrestin Recruitment Assay

Q: My assay window (signal-to-background ratio) is too low. What can I do?

A: A low assay window can be caused by several factors. Here are some troubleshooting steps:

  • Optimize Cell Number: The density of cells per well is critical. Too few cells will result in a weak signal, while too many can lead to high background. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay conditions.

  • Check Agonist Concentration: Ensure that the concentration of this compound used is sufficient to elicit a maximal response. It is advisable to perform a full dose-response curve.

  • Incubation Time: The kinetics of β-arrestin recruitment can vary. Optimize the incubation time with this compound. A time-course experiment will help identify the point of maximal recruitment.

  • Reagent Quality: Ensure that all assay reagents, including the detection substrate, are within their expiration dates and have been stored correctly.

Q: I am observing high variability between replicate wells. What are the likely causes?

A: High variability can often be traced back to inconsistencies in liquid handling and cell plating.

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially when adding small volumes of this compound or detection reagents. Use calibrated pipettes.

  • Cell Seeding: Uneven cell distribution in the wells is a common source of variability. Ensure the cell suspension is homogenous by gently mixing before and during plating.

  • Edge Effects: "Edge effects" in microplates can lead to variability. To mitigate this, avoid using the outer wells of the plate or fill them with media without cells.

  • DMSO Concentration: If this compound is dissolved in DMSO, ensure the final concentration of DMSO in all wells is consistent and low (typically <0.5%), as high concentrations can be cytotoxic.[3]

ParameterRecommendationPotential Issue if Not Optimized
Cell Seeding Density Titrate to find optimal numberLow signal or high background
This compound Concentration Perform a full dose-responseSub-maximal stimulation
Incubation Time Optimize via time-course studyMissed peak response
Final DMSO Concentration Keep consistent and <0.5%Cell toxicity, high variability
Calcium Mobilization Assay

Q: I am not detecting a calcium signal after adding this compound.

A: The absence of a calcium signal can be due to several reasons, from the signaling properties of the receptor to technical issues with the assay.

  • G Protein Coupling: GPR35 is not classically known to couple strongly to Gq, which is the G protein that mediates calcium mobilization via phospholipase C. To overcome this, use a cell line engineered to co-express GPR35 and a promiscuous G protein like Gα16, which can couple to various GPCRs and elicit a calcium response.

  • Dye Loading: Ensure that the cells are properly loaded with the calcium-sensitive dye. Inadequate loading will result in a weak or absent signal. Optimize the dye concentration and loading time.

  • Cell Health: Only healthy, viable cells will exhibit a robust calcium response. Check cell viability before starting the experiment.

  • Agonist Potency: Verify the activity of your this compound stock.

Q: The baseline fluorescence is high and noisy.

A: A high and noisy baseline can interfere with the detection of a specific signal.

  • Incomplete Dye Removal: If using a wash-based assay, ensure that all extracellular dye is removed before reading the plate, as this can contribute to high background.

  • Cell Autofluorescence: Some cell types exhibit high intrinsic fluorescence. Test for autofluorescence by measuring the signal from cells that have not been loaded with the calcium dye.

  • Compound Interference: this compound itself might be fluorescent. Check for any intrinsic fluorescence of the compound at the wavelengths used for the assay.

ParameterRecommendationPotential Issue if Not Optimized
G Protein Use cell line with promiscuous GαNo calcium signal
Dye Loading Optimize concentration and timeWeak or no signal
Cell Viability Ensure high viabilityNo response
Baseline Reading Check for autofluorescenceHigh background, low S/N
Gα13 Activation Assay

Q: I am unable to detect an increase in Gα13-GTP after this compound stimulation.

A: Detecting the activation of specific Gα subunits can be challenging.

  • Assay Sensitivity: Gα13 activation assays, such as pull-down assays, can be less sensitive than second messenger or β-arrestin assays. Ensure you are using a sufficient amount of cell lysate.

  • Antibody Quality: The specificity and affinity of the antibody used to capture the activated Gα13 are critical. Use a well-validated antibody specific for the GTP-bound form of Gα13.

  • Lysis Conditions: The composition of the lysis buffer and the speed of sample processing are important to preserve the activation state of the G protein. Perform all steps on ice to minimize GTP hydrolysis.

  • Stimulation Time: The activation of Gα proteins is often transient. Perform a time-course experiment with this compound to capture the peak of Gα13 activation.

Q: The background signal in my negative control (unstimulated cells) is very high.

A: High basal activity can mask the agonist-induced signal.

  • Constitutive Activity: Some receptor systems exhibit constitutive (agonist-independent) activity, especially when the receptor is overexpressed. This can lead to a high basal level of Gα13-GTP.

  • Non-specific Binding: The antibody or the pull-down beads may be binding non-specifically to other proteins in the lysate. Ensure adequate blocking steps are included in the protocol.

ParameterRecommendationPotential Issue if Not Optimized
Cell Lysate Amount Use sufficient protein inputLow signal
Antibody Use a validated, specific antibodyNo or non-specific signal
Lysis Procedure Keep samples on iceLoss of activated G protein
Stimulation Time Optimize with a time-courseMissed activation peak

Experimental Protocols

β-Arrestin Recruitment Assay (Example using a commercial enzyme fragment complementation system)
  • Cell Plating:

    • Culture cells stably expressing GPR35 fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.

    • Harvest cells and seed them into a 384-well white, solid-bottom plate at the predetermined optimal density.

    • Incubate overnight at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in an appropriate assay buffer. Include a vehicle control (e.g., buffer with DMSO).

  • Compound Addition:

    • Add the diluted this compound or vehicle control to the cells.

  • Incubation:

    • Incubate the plate at 37°C for the optimized duration (e.g., 90 minutes).

  • Signal Detection:

    • Add the detection reagent containing the enzyme substrate.

    • Incubate at room temperature for 60 minutes in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control and a positive control.

    • Plot the normalized data against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

Calcium Mobilization Assay (using a promiscuous G protein)
  • Cell Plating:

    • Use a cell line stably co-expressing GPR35 and a promiscuous G protein (e.g., CHO-Gα16-GPR35).

    • Seed cells into a 384-well black-wall, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to the cells.

    • Incubate for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in an appropriate assay buffer.

  • Signal Detection:

    • Place the cell plate in a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).

    • Measure the baseline fluorescence for a short period.

    • The instrument will then add the this compound dilutions to the wells while continuing to measure the fluorescence signal in real-time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity upon compound addition.

    • Plot the response against the this compound concentration to generate a dose-response curve and determine the EC50.

Gα13 Pull-Down Activation Assay
  • Cell Culture and Stimulation:

    • Culture cells expressing GPR35 to a high confluence.

    • Stimulate the cells with this compound at the desired concentration and for the optimized time. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in an ice-cold lysis buffer containing protease inhibitors.

    • Clarify the lysates by centrifugation.

  • Affinity Precipitation (Pull-Down):

    • Incubate the cell lysates with an antibody specific for GTP-bound Gα13.

    • Add protein A/G agarose (B213101) beads to pull down the antibody-Gα13-GTP complex.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Immunoblotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody that recognizes total Gα13, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the relative amount of activated Gα13 in stimulated versus unstimulated samples. A fraction of the total lysate should also be run to confirm equal protein loading.

References

Technical Support Center: Optimizing YE120 Concentration for Maximal GPR35 Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR35 agonist, YE120. Our goal is to help you overcome common challenges and achieve optimal results in your GPR35 activation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

QuestionAnswer
1. What is the recommended starting concentration range for this compound? Based on published data, this compound shows varying potency depending on the assay. For Dynamic Mass Redistribution (DMR) assays, the EC₅₀ is approximately 32 nM.[1] However, in β-arrestin recruitment assays, it acts as a partial agonist with a much lower potency (EC₅₀ ~10.2 µM).[1] Therefore, a good starting point for a dose-response curve would be to bracket these values, for example, from 1 nM to 100 µM.
2. I am not observing any GPR35 activation with this compound. What are the possible reasons? There could be several reasons for a lack of response: Cell Line: Ensure your cell line endogenously expresses GPR35 or has been successfully transfected with a GPR35 construct. GPR35 expression levels can vary significantly between cell types.[2][3] Assay Sensitivity: The assay you are using may not be sensitive enough to detect the specific signaling pathway activated by this compound in your system. Consider trying an alternative assay (e.g., switching from a β-arrestin assay to a Gα₁₂/₁₃-based assay).[2][4] This compound Degradation: Ensure proper storage of your this compound stock solution (in DMSO, short-term at 0-4°C, long-term at -20°C) to prevent degradation.[1] Species Ortholog Selectivity: GPR35 pharmacology can differ between species (human, rat, mouse).[3][5] If you are using a non-human cell line, the potency of this compound may be different.
3. The dose-response curve for this compound is not sigmoidal. What could be the issue? An irregular dose-response curve can be caused by: Compound Solubility: At high concentrations, this compound may precipitate out of solution, leading to a drop in the response. Visually inspect your assay wells for any signs of precipitation. This compound is soluble in DMSO.[1] Cell Viability: High concentrations of this compound or the vehicle (DMSO) may be toxic to your cells, affecting the assay readout. It is crucial to perform a cell viability assay in parallel with your functional assay. Off-Target Effects: At higher concentrations, this compound might interact with other cellular targets, leading to non-specific effects that can distort the dose-response curve.
4. How can I confirm that the observed activation is specifically through GPR35? To ensure the specificity of this compound's effect, you can use the GPR35 antagonist, CID2745687.[2][6] Pre-incubating your cells with CID2745687 before adding this compound should block the activation signal. A GPR35 knockout or knockdown cell line can also serve as an excellent negative control.[4]
5. This compound shows different potency in my β-arrestin and G-protein activation assays. Why is this? This phenomenon is known as "biased agonism," where a ligand can preferentially activate one signaling pathway over another.[1][7] this compound is a known biased agonist, showing higher potency in assays measuring G-protein signaling (like DMR) and lower potency as a partial agonist in β-arrestin recruitment assays.[1] This is an important characteristic of the compound's pharmacology.

Quantitative Data Summary

CompoundAssay TypeSpeciesEC₅₀Notes
This compound Dynamic Mass Redistribution (DMR)Not Specified~32 nMFull agonist activity.[1]
This compound β-arrestin RecruitmentNot Specified~10.2 µMPartial agonist activity.[1]
CID2745687 GPR35 AntagonistHumanKᵢ ~10-20 nMBlocks effects of agonists like pamoic acid and zaprinast.[2]

Experimental Protocols & Methodologies

General Cell Culture and Transfection

For heterologous expression systems, cells such as HEK293 or CHO are commonly used. Cells should be cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics. Transient or stable transfection of GPR35 expression constructs can be performed using standard methods like lipid-based transfection reagents or electroporation.

β-Arrestin Recruitment Assay (PathHunter® Assay Principle)

This assay measures the interaction between GPR35 and β-arrestin upon agonist stimulation.

  • Cell Plating: Culture PathHunter® GPR35 CHO-K1 β-Arrestin cells as per the manufacturer's instructions. On the day of the assay, harvest and resuspend cells in the appropriate cell plating reagent.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Initiation: Add the diluted this compound to the cells and incubate for the recommended time (e.g., 90 minutes) at 37°C.

  • Detection: Add the detection reagent and incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the chemiluminescent signal using a plate reader.

Calcium Mobilization Assay

This assay is used to measure GPR35 activation when coupled to a promiscuous Gα protein like Gαq.

  • Cell Plating: Use a cell line stably co-expressing GPR35 and a promiscuous G protein (e.g., CHO-Gαq16-GPR35).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Prepare a dilution series of this compound.

  • Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the this compound and continue to record the fluorescence signal to detect changes in intracellular calcium.

[³⁵S]GTPγS Binding Assay

This assay directly measures G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

  • Membrane Preparation: Prepare membranes from cells recombinantly expressing GPR35.

  • Assay Buffer: Prepare an assay buffer containing GDP to keep the G proteins in an inactive state.

  • Reaction Mixture: In a microplate, combine the cell membranes, this compound at various concentrations, and [³⁵S]GTPγS.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter mat to separate bound from free [³⁵S]GTPγS.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

Visualizations

GPR35_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound GPR35 GPR35 This compound->GPR35 Agonist Binding G_alpha_12_13 Gα₁₂/₁₃ GPR35->G_alpha_12_13 Activates G_alpha_i_o Gαi/o GPR35->G_alpha_i_o Activates beta_arrestin β-Arrestin GPR35->beta_arrestin Recruits RhoA_ROCK RhoA/ROCK Pathway G_alpha_12_13->RhoA_ROCK cAMP_inhibition ↓ cAMP G_alpha_i_o->cAMP_inhibition ERK1_2 ERK1/2 Activation beta_arrestin->ERK1_2 Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization

Caption: GPR35 signaling pathways activated by this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Troubleshooting select_cell Select GPR35-expressing cell line select_assay Choose appropriate assay (e.g., β-arrestin, Ca²⁺, GTPγS) select_cell->select_assay prepare_cells Plate cells select_assay->prepare_cells prepare_this compound Prepare this compound dose-response curve prepare_cells->prepare_this compound incubate Incubate cells with this compound prepare_this compound->incubate detect_signal Add detection reagents and measure signal incubate->detect_signal analyze_data Analyze data and generate dose-response curve detect_signal->analyze_data troubleshoot Troubleshoot unexpected results (e.g., no activation, poor curve) analyze_data->troubleshoot specificity_check Confirm specificity with antagonist (CID2745687) troubleshoot->specificity_check specificity_check->select_cell Re-evaluate setup

Caption: General workflow for optimizing this compound concentration.

Troubleshooting_Logic start No/Low GPR35 Activation with this compound check_cells Is GPR35 expressed in the cell line? start->check_cells check_assay Is the assay appropriate for the expected signaling? check_cells->check_assay Yes solution_cells Verify expression (qPCR/Western) or use a different cell line. check_cells->solution_cells No check_compound Is the this compound stock and concentration correct? check_assay->check_compound Yes solution_assay Try an alternative assay (e.g., G-protein vs. β-arrestin). check_assay->solution_assay No solution_compound Prepare fresh stock solution and verify concentration range. check_compound->solution_compound No end Successful Activation check_compound->end Yes solution_cells->start solution_assay->start solution_compound->start

Caption: Troubleshooting logic for lack of GPR35 activation.

References

YE120 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the proper storage, handling, and use of YE120, a GPR35 agonist. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and effectiveness of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its stability and activity. For optimal shelf life, it is recommended to store this compound in a dry, dark environment.[1] Short-term storage (days to weeks) should be at 0 - 4°C, while long-term storage (months to years) is recommended at -20°C.[1] When stored correctly, this compound has a shelf life of over three years.[1]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in DMSO.[1] It is advisable to prepare a high-concentration stock solution in anhydrous DMSO, which can then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For experimental use, dilute the stock solution to the final desired concentration in your aqueous assay buffer immediately before use.

Q3: What is the known degradation pathway for this compound?

A3: Currently, there is no specific information available in the public domain detailing the degradation pathways of this compound. As a small molecule, potential degradation could be influenced by factors such as pH, temperature, light exposure, and the presence of reactive chemical species. It is recommended to handle the compound with care, avoiding prolonged exposure to harsh conditions.

Q4: Can this compound be shipped at ambient temperature?

A4: Yes, this compound is stable enough for shipping at ambient temperature for a few weeks, including the time spent in customs.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Problem Possible Cause Suggested Solution
Inconsistent or No Agonist Activity 1. Improper Storage: The compound may have degraded due to incorrect storage conditions. 2. Incorrect Concentration: Errors in calculating the final concentration. 3. Cellular Health: The cells used in the assay are not healthy or responsive. 4. Assay Conditions: Suboptimal assay parameters (e.g., incubation time, temperature).1. Ensure this compound is stored as recommended (short-term at 0-4°C, long-term at -20°C, protected from light).[1] 2. Verify all calculations for dilutions from the stock solution. It is good practice to perform a dose-response experiment to confirm the expected EC50. 3. Check cell viability and passage number. Ensure cells are not over-confluent. 4. Optimize assay conditions by varying incubation times and other relevant parameters.
High Background Signal in Assay 1. Autofluorescence: this compound may exhibit autofluorescence at the assay wavelengths. 2. Non-specific Binding: The compound may be binding to components other than the target receptor.1. Run a control experiment with this compound in the assay medium without cells to check for autofluorescence. 2. Include appropriate controls, such as cells not expressing GPR35, to assess non-specific effects.
Precipitation of Compound in Aqueous Buffer 1. Low Solubility: The final concentration of this compound in the aqueous assay buffer may exceed its solubility limit. 2. High DMSO Concentration: The final concentration of DMSO in the assay may be too high, affecting cell health or assay components.1. Ensure the final concentration of this compound is within its solubility range in the assay buffer. Consider using a lower concentration or adding a solubilizing agent if compatible with the assay. 2. Keep the final DMSO concentration in the assay low (typically below 0.5%) and consistent across all experimental and control wells.

Storage and Stability Data

Parameter Condition Recommendation
Short-Term Storage Days to WeeksDry, dark, 0 - 4°C[1]
Long-Term Storage Months to YearsDry, dark, -20°C[1]
Shipping Ambient TemperatureStable for a few weeks[1]
Shelf Life Properly Stored> 3 years[1]
Recommended Solvent DMSO[1]
Stock Solution Storage 0 - 4°C (short-term) or -20°C (long-term)[1]

Experimental Protocols

General Protocol for a Cell-Based GPR35 Activation Assay (e.g., β-arrestin Recruitment)

This is a generalized protocol and should be optimized for your specific cell line and assay format.

  • Cell Plating:

    • Plate cells expressing GPR35 (e.g., HEK293 or CHO cells) in a suitable microplate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.

  • Agonist Treatment:

    • Remove the culture medium from the cells.

    • Add the diluted this compound solutions to the respective wells.

    • Include a vehicle control (assay buffer with the same final DMSO concentration but no this compound).

    • Incubate for the desired period to allow for receptor activation and downstream signaling (e.g., β-arrestin recruitment).

  • Signal Detection:

    • Measure the assay-specific signal (e.g., fluorescence or luminescence) using a plate reader. The specific detection method will depend on the assay being used (e.g., FRET, BRET, or enzyme complementation assays for β-arrestin recruitment).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50.

Visualizations

GPR35_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR35 GPR35 This compound->GPR35 G_alpha_13 Gα13 GPR35->G_alpha_13 Beta_Arrestin_2 β-arrestin 2 GPR35->Beta_Arrestin_2 Downstream_Signaling Downstream Signaling G_alpha_13->Downstream_Signaling Beta_Arrestin_2->Downstream_Signaling

Caption: GPR35 signaling pathway activated by this compound.

Experimental_Workflow A Prepare this compound Stock (DMSO) B Store Stock Solution (-20°C) A->B C Dilute to Working Concentration (Aqueous Buffer) A->C D Treat GPR35-expressing Cells C->D E Incubate D->E F Measure Assay Signal E->F G Data Analysis (EC50) F->G

Caption: General experimental workflow for this compound.

Troubleshooting_Logic Start Inconsistent/No Activity Check_Storage Verify Storage Conditions (-20°C, dark) Start->Check_Storage Check_Concentration Confirm Dilution Calculations Check_Storage->Check_Concentration [OK] New_Aliquot Use a Fresh Aliquot Check_Storage->New_Aliquot [Incorrect] Check_Cells Assess Cell Health & Viability Check_Concentration->Check_Cells [OK] Recalculate Recalculate and Re-prepare Check_Concentration->Recalculate [Incorrect] New_Cells Use Lower Passage Cells Check_Cells->New_Cells [Poor Health] End Problem Resolved Check_Cells->End [OK] New_Aliquot->End Recalculate->End New_Cells->End

Caption: Troubleshooting logic for inconsistent this compound activity.

References

potential off-target effects of YE120

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of YE120, a known GPR35 agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent agonist for the G protein-coupled receptor 35 (GPR35).[1][2][3] It has been shown to activate GPR35 signaling in various cellular assays.[1][2]

Q2: I am observing unexpected phenotypes in my experiments with this compound that are inconsistent with GPR35 activation. What could be the cause?

While this compound is a known GPR35 agonist, unexpected experimental outcomes could be due to several factors:

  • Off-target effects: this compound may be interacting with other proteins or pathways in your experimental system.

  • Cell-type specific signaling: The downstream effects of GPR35 activation can vary between different cell types.

  • Experimental artifacts: It is important to rule out any potential issues with your experimental setup, reagents, or model system.

Q3: Has a comprehensive off-target profile for this compound been published?

Q4: What are the common approaches to identify potential off-target effects of a small molecule like this compound?

Several established methods can be used to investigate the off-target profile of a small molecule:

  • Kinase Profiling: Screening the compound against a large panel of kinases is a common first step, as kinases are frequent off-targets for small molecules.[4][5][6][7][8]

  • Chemical Proteomics: Techniques such as activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) can identify protein targets in a more unbiased manner.[9]

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of the compound.[10][11]

  • Phenotypic Screening: High-throughput screening of the compound in various cell lines and observing the phenotypic changes can provide clues about its biological activities.[12]

Troubleshooting Guides

Issue: Unexpected Cellular Phenotype Observed

If you observe a cellular phenotype that is not consistent with the known function of GPR35, consider the following troubleshooting steps:

  • Confirm On-Target Activity:

    • Verify that this compound is activating GPR35 in your specific cell system. This can be done by measuring downstream signaling events known to be modulated by GPR35, such as ERK phosphorylation or β-arrestin recruitment.[2][3]

    • Use a GPR35 antagonist, if available and validated for your system, to see if the unexpected phenotype is reversed.

    • Consider using siRNA or CRISPR-Cas9 to knock down GPR35 and observe if the effect of this compound is abolished.

  • Investigate Potential Off-Target Effects:

    • If the phenotype persists even when GPR35 activity is blocked or absent, it is likely due to an off-target effect.

    • Proceed with off-target identification assays as detailed in the Experimental Protocols section below.

Issue: Inconsistent Results Across Different Cell Lines

Variability in the effects of this compound across different cell lines can be attributed to:

  • Differential GPR35 Expression: Check the expression level of GPR35 in each cell line.

  • Different Signaling Contexts: The downstream signaling pathways coupled to GPR35 may differ between cell types.

  • Presence of Off-Targets: The expression profile of potential off-target proteins may vary, leading to different phenotypic outcomes.

Data Presentation

The following tables represent hypothetical data from off-target screening assays for this compound to illustrate how such data might be presented.

Table 1: Kinase Selectivity Profile of this compound (1 µM)

Kinase TargetFamily% Inhibition
Kinase ATK85%
Kinase BCAMK5%
Kinase CAGC12%
.........
Kinase ZSTE3%

This table summarizes the percent inhibition of a panel of kinases by this compound at a concentration of 1 µM. Significant inhibition of a kinase (e.g., >50%) would warrant further investigation.

Table 2: Potential Off-Target Proteins Identified by Chemical Proteomics

Protein IDProtein NameCellular FunctionEnrichment Ratio (this compound/Control)
P12345Protein XSignal Transduction15.2
Q67890Enzyme YMetabolism8.5
A1B2C3Protein ZCytoskeletal Organization2.1

This table shows a list of proteins that were significantly enriched in a chemical proteomics experiment using a this compound-based probe. The enrichment ratio indicates the relative binding of the protein to the probe compared to a control.

Experimental Protocols

Protocol 1: Kinase Profiling

Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Format: Utilize a commercially available kinase profiling service or an in-house platform. These services typically use biochemical assays that measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound.[5][7] Common assay formats include:

    • Mobility Shift Assay (MSA)

    • ADP-Glo™ Kinase Assay

  • Kinase Panel: Select a diverse panel of kinases representing different families of the human kinome.

  • Assay Conditions:

    • Perform the initial screen at a single high concentration of this compound (e.g., 1-10 µM).

    • Incubate the kinase, substrate, ATP, and this compound for a defined period.

  • Data Analysis:

    • Measure the kinase activity and calculate the percent inhibition for each kinase.

    • For any "hits" (kinases showing significant inhibition), perform follow-up dose-response experiments to determine the IC50 value.

Protocol 2: Chemical Proteomics for Off-Target Identification

Objective: To identify the direct binding partners of this compound in a cellular context in an unbiased manner.

Methodology (Compound-Centric Chemical Proteomics - CCCP): [9]

  • Probe Synthesis: Synthesize a chemical probe by immobilizing this compound onto a solid support (e.g., beads) via a linker. It is crucial that the modification does not significantly alter the pharmacological activity of this compound.

  • Cell Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest.

  • Affinity Pulldown:

    • Incubate the this compound-conjugated beads with the cell lysate to allow for binding of target and off-target proteins.

    • As a negative control, use beads without this compound or with an inactive analog.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

  • Mass Spectrometry (MS) Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS data using a protein database.

    • Quantify the relative abundance of each identified protein in the this compound pulldown compared to the control. Proteins that are significantly enriched in the this compound sample are considered potential off-targets.

Mandatory Visualization

GPR35_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR35 GPR35 This compound->GPR35 Agonist Binding G_protein Gαi/o, Gα12/13 GPR35->G_protein Activation beta_arrestin β-arrestin GPR35->beta_arrestin Recruitment ERK_pathway ERK Pathway G_protein->ERK_pathway beta_arrestin->ERK_pathway Cellular_Response Cellular Response (e.g., Migration, Anti-inflammatory effects) ERK_pathway->Cellular_Response

Caption: Simplified GPR35 signaling pathway activated by this compound.

Kinase_Profiling_Workflow start Start: Prepare this compound Solution screen Screen against Kinase Panel (Single high concentration) start->screen analyze Analyze % Inhibition Data screen->analyze decision Significant Inhibition? analyze->decision dose_response Perform Dose-Response Assay decision->dose_response Yes no_inhibition No Significant Off-Targets in Panel decision->no_inhibition No ic50 Determine IC50 Value dose_response->ic50 end End: Identify Potential Off-Targets ic50->end

Caption: Experimental workflow for kinase profiling of this compound.

Chemical_Proteomics_Workflow start Start: Synthesize this compound Probe pulldown Affinity Pulldown with Cell Lysate start->pulldown ms_analysis LC-MS/MS Analysis of Bound Proteins pulldown->ms_analysis data_analysis Data Analysis: Protein Identification & Quantification ms_analysis->data_analysis end End: List of Potential Off-Targets data_analysis->end

Caption: Workflow for chemical proteomics-based off-target identification.

References

Technical Support Center: YE120 Activity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the activity of YE120, a GPR35 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent synthetic agonist for the G protein-coupled receptor 35 (GPR35). Its primary mechanism of action is to bind to and activate GPR35, initiating downstream intracellular signaling cascades.

Q2: What are the known signaling pathways activated by GPR35 upon this compound binding?

GPR35 is known to couple to several G protein families, leading to diverse downstream effects. The primary signaling pathways include:

  • Gαi/o: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

  • Gα12/13: Activation of RhoA signaling pathways, which can influence cell shape and motility.

  • β-arrestin recruitment: This pathway is involved in receptor desensitization and internalization, but can also initiate G protein-independent signaling, such as the activation of ERK1/2.[1]

Q3: What are the recommended in vitro assays to confirm that this compound is active?

To confirm the agonist activity of this compound on GPR35, the following assays are recommended:

  • β-arrestin Recruitment Assays: These assays directly measure the recruitment of β-arrestin to the activated GPR35 receptor. They are robust and well-suited for high-throughput screening.[2]

  • Dynamic Mass Redistribution (DMR) Assays: This label-free technology provides a holistic readout of the cellular response to GPR35 activation by detecting changes in intracellular mass distribution.[3]

  • ERK1/2 Phosphorylation Assays: As β-arrestin recruitment can lead to ERK1/2 activation, measuring the phosphorylation of ERK1/2 can be an indirect confirmation of this compound activity.[1]

Q4: Are there species-specific differences in this compound activity?

Yes, significant species-specific differences in the potency of GPR35 agonists have been reported.[4] It is crucial to use the appropriate species ortholog of GPR35 in your experiments to ensure the relevance of your findings. The potency of this compound may vary between human, rat, and mouse GPR35.

GPR35 Signaling Pathway

GPR35_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR35 GPR35 This compound->GPR35 binds Gai Gαi/o GPR35->Gai activates G1213 Gα12/13 GPR35->G1213 activates beta_arrestin β-arrestin GPR35->beta_arrestin recruits AC Adenylyl Cyclase Gai->AC inhibits RhoA RhoA G1213->RhoA activates ERK ERK1/2 beta_arrestin->ERK activates cAMP cAMP AC->cAMP produces Cellular_Response1 Decreased cAMP Response cAMP->Cellular_Response1 Cellular_Response2 Cytoskeletal Rearrangement RhoA->Cellular_Response2 Cellular_Response3 Gene Expression, Proliferation ERK->Cellular_Response3 B_Arrestin_Workflow start Start plate_cells Plate PathHunter® cells (GPR35-ProLink™ + β-arrestin-EA) start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight prepare_compounds Prepare this compound serial dilutions incubate_overnight->prepare_compounds add_compounds Add this compound to cells prepare_compounds->add_compounds incubate_agonist Incubate for 90 minutes add_compounds->incubate_agonist prepare_detection Prepare detection reagent incubate_agonist->prepare_detection add_detection Add detection reagent prepare_detection->add_detection incubate_rt Incubate at room temperature for 60 minutes add_detection->incubate_rt read_luminescence Read chemiluminescence incubate_rt->read_luminescence analyze_data Analyze data (EC50) read_luminescence->analyze_data end End analyze_data->end DMR_Workflow start Start seed_cells Seed cells in biosensor microplate start->seed_cells incubate_culture Culture cells to confluence seed_cells->incubate_culture wash_cells Wash cells with assay buffer incubate_culture->wash_cells equilibrate_baseline Equilibrate and record baseline DMR signal wash_cells->equilibrate_baseline prepare_compounds Prepare this compound dilutions in assay buffer equilibrate_baseline->prepare_compounds add_compounds Add this compound to cells prepare_compounds->add_compounds record_dmr Record DMR signal in real-time add_compounds->record_dmr analyze_data Analyze DMR traces and calculate EC50 record_dmr->analyze_data end End analyze_data->end

References

Technical Support Center: Improving YE120 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the GPR35 agonist, YE120, particularly concerning its solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule agonist for the G protein-coupled receptor 35 (GPR35).[1] Its mechanism of action involves binding to GPR35 and activating downstream signaling pathways. GPR35 activation has been linked to various physiological processes, including inflammation and metabolism, making this compound a valuable tool for studying the roles of this receptor.[1][2]

Q2: What is the known solubility of this compound?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] However, it is poorly soluble in aqueous solutions, which can lead to precipitation when diluted into cell culture media for in vitro assays.

Q3: Why is my this compound precipitating when I add it to my cell culture media?

Precipitation of this compound in aqueous-based cell culture media is a common issue due to its hydrophobic nature. This can be caused by several factors:

  • Exceeding Solubility Limit: The final concentration of this compound in the media may be higher than its aqueous solubility limit.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous media can cause the compound to "crash out" of solution.

  • Media Components: Interactions with salts, proteins, and other components in the cell culture media can reduce the solubility of this compound.[3][4]

  • Temperature and pH: Changes in temperature or the pH of the media can affect the solubility of the compound.[3][4][5]

Q4: What is the recommended storage condition for this compound?

Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended, while long-term storage (months to years) should be at -20°C.[1] Stock solutions of this compound in DMSO should also be stored at -20°C for long-term use.[1]

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation during your experiments.

Step 1: Initial Checks and Best Practices

Before modifying your experimental protocol, ensure you are following these best practices:

  • Freshly Prepared Solutions: Prepare fresh dilutions of your this compound stock solution for each experiment.

  • Proper Stock Solution Storage: Store your DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[4]

  • Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells.

Step 2: Optimizing the Dilution Method

The way you dilute your this compound stock solution into the cell culture media can significantly impact its solubility.

  • Pre-warm Media: Warm your cell culture media to 37°C before adding the this compound stock solution.

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in pre-warmed media.

  • Gradual Addition and Mixing: Add the this compound stock solution drop-wise to the media while gently vortexing or swirling to ensure rapid and uniform mixing.

Step 3: Modifying the Solvent and Media Composition

If precipitation persists, you may need to alter the solvent or media conditions.

  • Co-solvents: Consider using a co-solvent in your final media. Pluronic F-68 (at a final concentration of 0.01-0.1%) is a non-ionic surfactant that can help to increase the solubility of hydrophobic compounds without being toxic to most cell lines.

  • Serum Concentration: If your experiment allows, increasing the serum concentration in your cell culture media can help to solubilize this compound due to the presence of albumin and other proteins.

  • pH Adjustment: While less common for routine cell culture, in specific biochemical assays, you can investigate the effect of minor pH adjustments of your buffer on this compound solubility.

Step 4: Determining the Maximum Soluble Concentration

It is crucial to determine the empirical solubility limit of this compound under your specific experimental conditions.

  • Protocol: Prepare a series of dilutions of your this compound stock solution in your cell culture media. Incubate these solutions at 37°C for the duration of your typical experiment. Visually inspect for precipitation at different time points. The highest concentration that remains clear is your working solubility limit.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventMaximum ConcentrationTemperature (°C)Notes
DMSOSoluble[1]Room TemperatureRecommended for stock solutions.
Aqueous Buffer (e.g., PBS)Poorly solubleRoom TemperatureProne to precipitation.
Cell Culture MediaVariable37Solubility is dependent on media composition and serum concentration.
EthanolData not available
MethanolData not available

This table will be updated as more quantitative solubility data becomes available.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Kinetic Solubility Assay for this compound in Cell Culture Media

This protocol helps determine the maximum concentration of this compound that remains in solution under your experimental conditions.

  • Materials:

    • This compound DMSO stock solution (e.g., 10 mM)

    • Your specific cell culture media (pre-warmed to 37°C)

    • 96-well clear bottom plate

    • Plate reader capable of measuring turbidity (nephelometry) or absorbance

  • Procedure:

    • Prepare a serial dilution of the this compound DMSO stock in your cell culture media in a 96-well plate. A typical starting concentration might be 100 µM, with 2-fold dilutions down the plate. Include a media-only control.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

    • At various time points (e.g., 1, 4, 24 hours), measure the turbidity of each well using a nephelometer or by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).

    • The concentration at which a significant increase in turbidity/absorbance is observed compared to the control is the kinetic solubility limit.

Visualizations

GPR35_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR35 GPR35 This compound->GPR35 Agonist Binding Gai_o Gαi/o GPR35->Gai_o Activation Ga12_13 Gα12/13 GPR35->Ga12_13 Activation beta_arrestin β-Arrestin-2 GPR35->beta_arrestin Recruitment AC Adenylyl Cyclase Gai_o->AC Inhibition RhoA RhoA Activation Ga12_13->RhoA ERK ERK Activation beta_arrestin->ERK cAMP ↓ cAMP AC->cAMP Inflammation_Mod Modulation of Inflammation cAMP->Inflammation_Mod RhoA->Inflammation_Mod ERK->Inflammation_Mod

Caption: GPR35 signaling pathways activated by this compound.

Troubleshooting_Workflow Start This compound Precipitation Observed Check_Practices Review Best Practices: - Fresh solutions? - Proper storage? - Visual inspection? Start->Check_Practices Optimize_Dilution Optimize Dilution Method: - Pre-warm media - Serial dilution - Gradual addition & mixing Check_Practices->Optimize_Dilution Practices OK Resolved Issue Resolved Check_Practices->Resolved Issue Found & Corrected Modify_Media Modify Solvent/Media: - Use co-solvent (e.g., Pluronic F-68) - Adjust serum concentration - Check pH Optimize_Dilution->Modify_Media Precipitation Persists Optimize_Dilution->Resolved Precipitation Resolved Determine_Solubility Determine Max Soluble Concentration (Kinetic Solubility Assay) Modify_Media->Determine_Solubility Precipitation Persists Modify_Media->Resolved Precipitation Resolved Determine_Solubility->Resolved Work within limit

Caption: Troubleshooting workflow for this compound precipitation.

References

YE120 inconsistent results in replicate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Inconsistent Results in Replicate Experiments

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering variability in experiments involving YE120, a selective MEK1/2 kinase inhibitor. The principles and troubleshooting strategies outlined here are designed to help identify and resolve common sources of inconsistency in cell-based and biochemical assays.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound varies significantly between experiments. Why is this happening?

A1: Inconsistent IC50 values are a common challenge in cell-based assays.[1] This variability can stem from several sources, including the health and passage number of the cells, inconsistencies in cell seeding density, variations in incubation time, and the specific assay method used.[1][2] For ATP-competitive inhibitors like this compound, the concentration of ATP in a biochemical assay is also a critical factor that can influence the apparent IC50.[3][4]

Q2: I'm observing inconsistent phosphorylation levels of ERK (a downstream target of MEK1/2) after this compound treatment in my Western blots. What could be the cause?

A2: Variability in Western blot results can be due to a range of factors.[5][6] Common causes include inconsistent protein loading, issues with antibody quality or concentration, inefficient protein transfer from the gel to the membrane, and variations in sample preparation.[6][7][8] It is also crucial to ensure that cells are harvested at a consistent time point after treatment and that samples are handled uniformly to prevent protein degradation.[6]

Q3: Why do my cell viability assay results show high variability, even in the control (vehicle-treated) wells?

A3: High variability in control wells often points to underlying issues with cell culture or assay setup.[9] Potential causes include uneven cell seeding, contamination (especially by mycoplasma), "edge effects" in multi-well plates where outer wells evaporate faster, and inconsistencies in reagent addition or incubation times.[9][10][11] The overall health and growth phase of the cells when they are plated is also a critical factor.[12]

Q4: Can batch-to-batch variation of this compound itself contribute to inconsistent results?

A4: While we strive for the highest purity and consistency, it is always good practice to verify the integrity of the compound. Ensure that this compound has been stored correctly to prevent degradation.[3] If you suspect an issue, preparing fresh serial dilutions for each experiment from a trusted stock solution is recommended.[3] Poor solubility of the compound in the assay medium can also lead to inaccurate concentrations and variability.[1][13]

In-depth Troubleshooting Guides
1. Cell-Based Assay Inconsistency (e.g., IC50, Viability)

Many factors related to cell handling and assay protocol can introduce variability. Follow this guide to systematically troubleshoot your experiments.

Potential Cause Recommended Solution Rationale
Cell Culture Conditions Authenticate cell lines via STR profiling and routinely test for mycoplasma contamination.[14][15] Maintain a consistent cell passage number for experiments.Cell line misidentification and contamination are major sources of irreproducible data.[12][14][16] High passage numbers can lead to genetic drift and altered phenotypes.[5][15]
Cell Seeding Ensure a homogenous cell suspension before plating. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Optimize and maintain a consistent seeding density.[10]Inconsistent cell numbers at the start of an experiment will lead to variable results.[9] Cell density can directly impact the IC50 value.[2]
Plate "Edge Effects" Avoid using the outer wells of 96-well plates for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[9][10]Outer wells are prone to faster evaporation, which concentrates media components and can affect cell growth and drug response.[1][9]
Compound Handling Prepare fresh serial dilutions of this compound for each experiment. Visually inspect for any precipitation after dilution in media.[1][3]Inaccurate dilutions are a major source of error.[3] Compound precipitation means the effective concentration is lower and inconsistent.[1]
Incubation Time Use a consistent incubation time with the drug for all replicate experiments.[2] Use a multichannel pipette to add the compound and stop the reaction to minimize timing differences across the plate.[9][10]The duration of drug exposure significantly impacts the biological outcome and IC50 value.[2]
2. Western Blot Variability (e.g., p-ERK Levels)

Western blotting is a semi-quantitative technique prone to variability. Standardization at every step is key to achieving reproducible results.[5]

cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_probe Antibody Probing & Detection cluster_result Result start Inconsistent p-ERK Signal sample_prep Standardize Lysis & Protein Quantification? start->sample_prep gel_loading Consistent Loading Volume & Loading Control? sample_prep->gel_loading Yes sample_prep->gel_loading No: Standardize protocol transfer Check Transfer Efficiency (Ponceau S)? gel_loading->transfer blocking Optimize Blocking Step? transfer->blocking Yes transfer->blocking No: Optimize transfer antibody Validate Antibody (Lot, Dilution)? blocking->antibody detection Signal in Linear Range? antibody->detection antibody->detection No: Titrate antibody end_good Reproducible Results detection->end_good Yes detection->end_good No: Adjust exposure

Caption: Troubleshooting flowchart for Western blot variability.

Key Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., Resazurin-based)

This protocol provides a general framework. Optimization for specific cell lines is recommended.

  • Cell Seeding:

    • Harvest cells during the exponential growth phase.

    • Perform a cell count and assess viability (should be >95%).

    • Dilute cells to the desired seeding density (e.g., 5,000 cells/100 µL) in a 96-well plate.

    • Fill peripheral wells with 100 µL of sterile PBS to minimize edge effects.[9][10]

    • Incubate the plate overnight (37°C, 5% CO2) to allow cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete growth medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

    • Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C, 5% CO2. This duration should be consistent across all experiments.[2]

  • Detection:

    • Add 20 µL of the resazurin-based viability reagent to each well.

    • Incubate for 1-4 hours, protected from light, until a color change is observed.

    • Measure fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Normalize the data by setting the vehicle-treated wells as 100% viability and wells with no cells as 0% viability.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.[1]

Signaling Pathway and Workflow Diagrams
Hypothetical Signaling Pathway for this compound Action

This compound is an inhibitor of MEK1/2, which are key kinases in the MAPK/ERK signaling cascade. This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation and survival.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->MEK

Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound.

General Experimental Workflow

subculture 1. Cell Culture & Maintenance seed 2. Seed Cells in Plate subculture->seed treat 3. Treat with This compound Dilutions seed->treat incubate 4. Incubate (e.g., 72h) treat->incubate assay 5. Perform Assay (e.g., Viability, Lysis) incubate->assay read 6. Data Acquisition (Plate Reader/Blot) assay->read analyze 7. Data Analysis & IC50 Calculation read->analyze

Caption: A generalized workflow for experiments involving this compound.

References

Technical Support Center: Investigating the Cellular Effects of YE120

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with YE120, a GPR35 agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address potential issues and assist in the design and interpretation of experiments to characterize the effects of this compound on various cell lines, including the assessment of potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a GPR35 agonist with an EC50 of 32 nM in a dynamic mass redistribution assay using HT-29 cells.[1] It has been shown to induce β-arrestin translocation in Tango GPR35-bla U2OS cells.[1] Notably, at a concentration of 10 µM, this compound promotes wound closure in YAMC colonic epithelial and IEC-6 intestinal epithelial cell monolayers, an effect that can be blocked by a GPR35 antagonist.[1] This suggests a role in promoting cell migration or proliferation rather than inducing cell death.

Q2: Is this compound expected to be cytotoxic?

Currently, there is no published evidence to suggest that this compound is cytotoxic. Its known activity as a GPR35 agonist and its role in promoting wound closure point towards cellular activation and survival pathways.[1] However, it is crucial to experimentally determine the cytotoxic potential of any compound in the specific cell line being used, as effects can be cell-type dependent.

Q3: I am observing unexpected cell death in my this compound-treated cultures. What are the potential causes?

If you observe cytotoxicity, consider the following factors:

  • Compound Solubility and Aggregation: Poor solubility of a compound can lead to the formation of precipitates that are themselves toxic to cells or can interfere with assay readings.[2]

  • Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle control in your experiments.[2][3]

  • Suboptimal Cell Culture Conditions: Unhealthy or stressed cells are more susceptible to any potential negative effects of a compound. Ensure your cells are in the logarithmic growth phase and are not over-confluent.[3][4]

  • Contamination: Microbial contamination can lead to false-positive signals in cytotoxicity assays.[3]

  • Off-Target Effects: At high concentrations, compounds can have off-target effects that may lead to cytotoxicity.

Troubleshooting Guides

Guide 1: Inconsistent or Unexpected Results in Cell Viability Assays
Issue Possible Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or uneven compound distribution.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with pipetting technique. Gently mix the plate after adding the compound.[3][5]
Low absorbance readings in an MTT assay Too few cells were seeded, or the incubation time was too short.Perform a cell titration experiment to determine the optimal seeding density. Ensure sufficient incubation time for the cells to metabolize the MTT reagent.[3][5]
High background in LDH assay Stressed or dying control cells, or high endogenous LDH activity in the serum.Use healthy, low-passage number cells. Consider reducing the serum concentration during the assay or using a serum-free medium.[3]
Unexpectedly high cell viability The compound may be precipitating out of solution at higher concentrations, or the assay may be interfered with by the compound's color or fluorescence.Visually inspect the wells for precipitate. Consider using a different, non-colorimetric assay.[2]
Guide 2: Optimizing this compound Treatment Conditions
Parameter Recommendation Rationale
Concentration Range Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the dose-response curve.This will help identify the optimal concentration for the desired effect and any potential toxicity at higher concentrations.[6]
Exposure Time Test various exposure times (e.g., 24, 48, and 72 hours).Cytotoxic effects can be time-dependent.[6]
Vehicle Control Always include a vehicle-only control (e.g., medium with the same concentration of DMSO used to dissolve this compound).This is essential to distinguish the effect of the compound from the effect of the solvent.[2]
Positive Control Include a known cytotoxic agent as a positive control.This will validate that the assay is working correctly.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.[2][4]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[4]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[6][7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Annexin V/PI Staining for Apoptosis

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described above.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[7]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.[7]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Effects cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth Phase) cell_seeding Seed Cells in Plates cell_culture->cell_seeding ye120_prep Prepare this compound Dilutions & Vehicle Control treatment Treat Cells with this compound (24, 48, 72 hours) ye120_prep->treatment cell_seeding->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay functional_assay Functional Assay (e.g., Migration, Signaling) treatment->functional_assay data_analysis Analyze Data (IC50, % Apoptosis, etc.) viability_assay->data_analysis apoptosis_assay->data_analysis functional_assay->data_analysis interpretation Interpret Results data_analysis->interpretation

Caption: Workflow for assessing the effects of this compound on cell lines.

gpr35_signaling Hypothesized GPR35 Signaling Pathway This compound This compound GPR35 GPR35 This compound->GPR35 agonist G_Protein G Protein GPR35->G_Protein activates Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin recruits Downstream_Effectors Downstream Effectors G_Protein->Downstream_Effectors Beta_Arrestin->Downstream_Effectors Cellular_Response Cellular Response (e.g., Migration, Proliferation) Downstream_Effectors->Cellular_Response

Caption: Potential signaling pathways activated by this compound binding to GPR35.

References

Technical Support Center: Investigating the Effect of Serum on YE120 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of YE120, a potent GPR35 agonist. The following information addresses common issues, particularly the effect of serum on this compound activity in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule agonist for the G protein-coupled receptor 35 (GPR35).[1] As an agonist, this compound binds to and activates GPR35, initiating downstream intracellular signaling cascades. GPR35 activation has been linked to various physiological processes, including inflammation and wound healing.[1]

Q2: How does serum potentially interfere with the activity of this compound in my experiments?

A2: Serum contains a complex mixture of proteins, with albumin being the most abundant. Small molecule compounds like this compound can bind to these serum proteins. This binding is a reversible interaction that can sequester the compound, reducing its free concentration in the assay medium. The portion of this compound bound to serum proteins is generally considered unable to interact with its target receptor, GPR35. Consequently, the presence of serum can lead to an underestimation of this compound's potency, observed as a rightward shift in the concentration-response curve and a higher apparent EC50 value.

Q3: I am observing a lower than expected potency for this compound in my cell-based assay. Could serum be the cause?

A3: Yes, this is a likely possibility. If your cell culture medium is supplemented with serum (e.g., Fetal Bovine Serum - FBS), a significant fraction of this compound may be bound to serum albumin, reducing the effective concentration of the compound that is available to activate GPR35 on the cell surface. This would result in a perceived decrease in potency (a higher EC50 value).

Q4: How can I mitigate the effects of serum protein binding in my experiments with this compound?

A4: To minimize the impact of serum protein binding, consider the following approaches:

  • Reduce Serum Concentration: If your cells can tolerate it for the duration of the assay, reduce the percentage of serum in your culture medium.

  • Use Serum-Free Medium: The most direct way to eliminate this variable is to perform the this compound treatment in a serum-free medium. However, ensure that the cells remain viable and healthy under these conditions for the experiment's duration.

  • Incorporate a Serum Shift Assay: Systematically test the potency of this compound in the presence of varying concentrations of serum or purified human serum albumin (HSA). This will allow you to quantify the effect of protein binding on this compound activity.

Q5: What are the primary signaling pathways activated by GPR35 upon stimulation with this compound?

A5: GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13.[1] Activation of these pathways can lead to the inhibition of adenylyl cyclase (decreasing cAMP levels) and the activation of RhoA, respectively. Additionally, agonist binding to GPR35 can trigger the recruitment of β-arrestin, which can lead to receptor internalization and initiate G protein-independent signaling cascades, such as the activation of the ERK1/2 pathway.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells. Inconsistent cell seeding density.Ensure a homogenous cell suspension before plating and use calibrated pipettes for cell seeding.
Edge effects in the microplate.Avoid using the outermost wells of the plate, or fill them with a buffer to maintain humidity.
Pipetting errors during compound addition.Use automated liquid handlers if available, or be meticulous with manual pipetting.
Low or no signal upon this compound stimulation. Low GPR35 expression in the cell line.Confirm GPR35 expression using qPCR or Western blot. Consider using a cell line with higher endogenous expression or a stably transfected cell line.
Inactive this compound compound.Use a fresh stock of this compound and verify its integrity.
Assay conditions are not optimal.Optimize parameters such as incubation time, temperature, and cell density.
High background signal in untreated wells. Constitutive (agonist-independent) activity of GPR35.This can occur with overexpression of the receptor. Consider using a cell line with lower expression levels or titrating down the amount of transfected plasmid.
Autofluorescence of the compound or assay reagents.Run a control plate without cells to check for compound autofluorescence at the assay wavelengths.
EC50 value of this compound is significantly higher than reported in the literature. Presence of serum in the assay medium. As discussed in the FAQs, serum proteins can bind to this compound, reducing its free concentration. Perform experiments in serum-free or low-serum medium to assess the true potency.
Incorrect concentration of this compound stock solution.Verify the concentration of your stock solution.
Cell passage number is too high.Use cells within a consistent and lower passage number range, as receptor expression and signaling can change with prolonged culturing.

Data Presentation: The Impact of Serum on Agonist Potency

GPR35 AgonistHSA ConcentrationApparent EC50 (nM)Fold Shift in EC50
Illustrative Agonist X0%501.0
0.1%1503.0
0.5%60012.0
1.0%125025.0
2.0%280056.0

Note: This table presents hypothetical data to demonstrate the concept of a serum-induced EC50 shift. The actual magnitude of the shift for this compound would depend on its specific binding affinity for serum proteins.

Experimental Protocols

GPR35 Activation Assay: β-Arrestin Recruitment

This protocol describes a common method to assess the activation of GPR35 by this compound by measuring the recruitment of β-arrestin to the receptor upon agonist binding.

Materials:

  • HEK293 cells stably co-expressing GPR35 and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay from DiscoveRx).

  • Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • White, clear-bottom 96-well cell culture plates.

  • β-arrestin assay detection reagents.

  • Luminescence plate reader.

Procedure:

  • Cell Plating:

    • One day prior to the assay, seed the HEK293-GPR35-β-arrestin cells into 96-well plates at a density of 10,000-20,000 cells per well in 100 µL of culture medium containing 10% FBS.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. To assess the effect of serum, prepare parallel dilutions in assay buffer supplemented with the desired concentrations of FBS or HSA (e.g., 0%, 1%, 5%, 10%).

  • Assay Execution:

    • On the day of the assay, carefully remove the culture medium from the cell plate.

    • For a serum-free condition, wash the cells once with 100 µL of serum-free medium.

    • Add 90 µL of the appropriate assay buffer (with or without serum/HSA) to each well.

    • Add 10 µL of the serially diluted this compound or vehicle control to the corresponding wells.

    • Incubate the plate at 37°C for 60-90 minutes.

  • Signal Detection:

    • Prepare the β-arrestin detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the chemiluminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% activation) and a maximal concentration of this compound (100% activation).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each serum condition.

Visualizations

GPR35_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR35 GPR35 This compound->GPR35 Binds & Activates G_alpha_i_o Gαi/o GPR35->G_alpha_i_o Activates G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 Activates Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin Recruits AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits RhoA RhoA G_alpha_12_13->RhoA Activates ERK ERK1/2 Activation Beta_Arrestin->ERK Activates cAMP cAMP AC->cAMP Produces Response1 Cellular Response 1 cAMP->Response1 Response2 Cellular Response 2 RhoA->Response2 Response3 Cellular Response 3 ERK->Response3

Caption: GPR35 Signaling Pathways Activated by this compound.

Experimental_Workflow Start Start Cell_Culture 1. Seed GPR35-expressing cells in 96-well plate Start->Cell_Culture Incubate_Overnight 2. Incubate overnight (37°C, 5% CO2) Cell_Culture->Incubate_Overnight Prepare_Compounds 3. Prepare serial dilutions of this compound (with/without serum) Incubate_Overnight->Prepare_Compounds Assay 4. Treat cells with this compound dilutions Prepare_Compounds->Assay Incubate_Treatment 5. Incubate (e.g., 60-90 min at 37°C) Assay->Incubate_Treatment Detection 6. Add detection reagents Incubate_Treatment->Detection Read_Plate 7. Read signal (e.g., luminescence) Detection->Read_Plate Data_Analysis 8. Analyze data and determine EC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for a Cell-Based Assay.

References

Validation & Comparative

A Comparative Guide to GPR35 Agonists: YE120 vs. Zaprinast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent G-protein coupled receptor 35 (GPR35) agonists: YE120 and zaprinast (B1683544). The information presented is collated from experimental data to assist researchers in selecting the appropriate tool compound for their studies of GPR35, a promising therapeutic target implicated in inflammation, metabolic disorders, and pain.[1]

Performance Comparison: this compound vs. Zaprinast

This compound has emerged as a significantly more potent agonist for GPR35 compared to the well-established reference agonist, zaprinast.[2] Experimental data consistently demonstrates that this compound activates GPR35 at nanomolar concentrations, whereas zaprinast typically requires micromolar concentrations to elicit a similar response.[3][4]

Zaprinast, originally identified as a cGMP phosphodiesterase inhibitor, exhibits considerable species-dependent variability in its potency at GPR35, with notably higher potency at the rat ortholog compared to the human receptor.[4][5] This species selectivity can present challenges in translating findings from preclinical animal models to human applications. In contrast, while comprehensive species selectivity data for this compound is still emerging, its high potency at human GPR35 makes it a valuable tool for studies focused on the human receptor.

CompoundAssay TypeSpeciesPotency (EC50)EfficacyCitation
This compound Dynamic Mass Redistribution (DMR)Human (HT-29 cells)~32 nMAgonist[3]
β-arrestin RecruitmentNot Specified~10.2 µMPartial Agonist[3]
Zaprinast Calcium MobilizationRat16 nMAgonist[4]
Calcium MobilizationHuman840 nMAgonist[4]
β-arrestin-2 Recruitment (BRET)HumanpEC50 = 5.4 (~4 µM)Agonist[6]
β-arrestin-2 Recruitment (BRET)RatpEC50 = 7.1 (~79 nM)Agonist[6]
Receptor InternalizationHumanpEC50 = 6.01 (~1 µM)Agonist[7]
Receptor InternalizationMousepEC50 = 6.63 (~234 nM)Agonist[7]

GPR35 Signaling Pathways

GPR35 activation initiates a cascade of intracellular signaling events through two primary pathways: G-protein dependent and β-arrestin mediated signaling. These pathways can have both pro- and anti-inflammatory effects depending on the cellular context.[2]

G-Protein Dependent Signaling

Upon agonist binding, GPR35 couples to several G-protein families, predominantly Gαi/o and Gα12/13.[1]

  • Gαi/o coupling: This pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

  • Gα12/13 coupling: Activation of this pathway stimulates the RhoA signaling cascade, which plays a role in cytoskeleton organization.[8]

  • Calcium Mobilization: GPR35 activation can also lead to an increase in intracellular calcium concentrations, a key second messenger in many cellular processes.[8][9]

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (this compound / Zaprinast) GPR35 GPR35 Agonist->GPR35 G_protein Gαi/o, Gα12/13 GPR35->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition (Gαi/o) RhoA RhoA Activation G_protein->RhoA Activation (Gα12/13) Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization Activation cAMP ↓ cAMP AC->cAMP Cytoskeleton Cytoskeleton Organization RhoA->Cytoskeleton

Caption: G-Protein Dependent Signaling Pathways of GPR35.

β-Arrestin Mediated Signaling

Following agonist-induced activation, GPR35 can also recruit β-arrestins.[1] This interaction not only mediates receptor desensitization and internalization but also initiates G-protein-independent signaling cascades.[2]

  • ERK1/2 Activation: β-arrestin acts as a scaffold protein, leading to the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in cell migration and wound healing.[2]

  • NF-κB Inhibition: β-arrestins can interact with IκBα, leading to the suppression of the NF-κB signaling pathway, a key regulator of inflammation.[2]

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist_GPR35 Agonist-GPR35 Complex Beta_Arrestin β-Arrestin Agonist_GPR35->Beta_Arrestin Recruitment ERK ERK1/2 Activation Beta_Arrestin->ERK Scaffolding IkappaB IκBα Beta_Arrestin->IkappaB Interaction Cell_Migration Cell Migration & Wound Healing ERK->Cell_Migration NFkappaB NF-κB Inhibition IkappaB->NFkappaB Anti_inflammatory Anti-inflammatory Effects NFkappaB->Anti_inflammatory

Caption: β-Arrestin Mediated Signaling Pathways of GPR35.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GPR35 agonist activity. Below are outlines of common experimental protocols used in the characterization of compounds like this compound and zaprinast.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the recruitment of β-arrestin to an activated GPR35 receptor.

B_Arrestin_Workflow Start Start Cell_Culture 1. Seed cells expressing GPR35-ProLink and β-arrestin-EA Start->Cell_Culture Incubation1 2. Incubate overnight Cell_Culture->Incubation1 Compound_Addition 3. Add this compound or Zaprinast (dose-response) Incubation1->Compound_Addition Incubation2 4. Incubate (e.g., 90 min) Compound_Addition->Incubation2 Detection 5. Add detection reagents (Substrate) Incubation2->Detection Readout 6. Measure luminescence Detection->Readout Analysis 7. Analyze data (EC50 determination) Readout->Analysis End End Analysis->End

Caption: Workflow for a β-Arrestin Recruitment Assay.

Methodology:

  • Cell Plating: Cells stably expressing a GPR35-ProLink fusion protein and a β-arrestin-Enzyme Acceptor (EA) fusion protein are seeded in a 384-well plate and incubated overnight.[10]

  • Compound Preparation: Test compounds (this compound, zaprinast) are serially diluted to create a concentration gradient.

  • Compound Addition: The diluted compounds are added to the cells. A known GPR35 agonist may be used as a positive control, and a vehicle (e.g., DMSO) as a negative control.[10]

  • Incubation: The plates are incubated for a specific period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Detection reagents, including the enzyme substrate, are added to the wells. The complementation of the ProLink and EA fragments, brought into proximity by the GPR35-β-arrestin interaction, forms an active enzyme that converts the substrate.

  • Signal Measurement: The resulting chemiluminescent signal is measured using a plate reader.

  • Data Analysis: The data is normalized and plotted as a dose-response curve to determine the EC50 value for each compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR35 activation.

Methodology:

  • Cell Plating: Cells expressing GPR35 (often co-expressed with a promiscuous G-protein like Gα16 to enhance the calcium signal) are seeded into a 96- or 384-well plate.[1]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow for dye uptake.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence is measured. Test compounds are then added to the wells.

  • Signal Detection: The fluorescence intensity is monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium levels.

  • Data Analysis: The peak fluorescence response is measured and plotted against the compound concentration to generate a dose-response curve and calculate the EC50.

Conclusion

Both this compound and zaprinast are valuable tools for studying GPR35 biology. However, their distinct pharmacological profiles necessitate careful consideration when selecting an agonist for a particular study. This compound offers superior potency at the human GPR35 receptor, making it an excellent choice for in vitro studies focused on human cell lines and for translational research. Zaprinast, while less potent and exhibiting species selectivity, remains a widely used reference compound and can be suitable for studies where its phosphodiesterase inhibitory activity is also of interest or in experimental systems where its potency is well-characterized. Researchers should consider the specific aims of their experiments, the expression system being used, and the species of interest when choosing between these two GPR35 agonists.

References

Comparative Efficacy Analysis: Synthetic Agonist YE120 Versus Endogenous GPR35 Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthetic GPR35 agonist, YE120, reveals a distinct efficacy and potency profile when compared to putative endogenous ligands, including kynurenic acid, lysophosphatidic acid, and the controversial chemokine CXCL17. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance in activating the G protein-coupled receptor 35 (GPR35).

GPR35, an orphan receptor implicated in a range of physiological and pathological processes, has garnered significant interest as a therapeutic target. The development of synthetic agonists like this compound aims to modulate its activity with high potency and specificity. However, understanding the efficacy of these synthetic compounds in the context of the receptor's natural ligands is crucial for predicting their therapeutic potential and off-target effects.

Quantitative Performance Comparison

The following table summarizes the half-maximal effective concentration (EC50) values for this compound and the proposed endogenous GPR35 ligands across various in vitro functional assays. It is important to note that the role of CXCL17 as a direct GPR35 agonist is highly debated within the scientific community, with conflicting reports on its activity.

LigandAssay TypeSpeciesEC50Reference
This compound Dynamic Mass Redistribution (DMR)Not Specified~32 nM[1]
β-Arrestin RecruitmentNot Specified~10.2 µM[1]
Kynurenic Acid β-Arrestin RecruitmentHuman~130 µM (pEC50 = 3.89)[2]
Calcium Mobilization / IP1 AccumulationRat16 nM[2]
Lysophosphatidic Acid (LPA) Calcium MobilizationNot SpecifiedActivates GPR35[3]
RhoA ActivationNot SpecifiedActivates GPR35[3]
ERK PhosphorylationNot SpecifiedActivates GPR35[4]
CXCL17 Calcium MobilizationNot SpecifiedNanomolar activity reported[5]
β-Arrestin RecruitmentHuman, Mouse, RatNo activity observed[6]
Inositol Phosphate ProductionHumanNo activity observed[6]

GPR35 Signaling Pathways and Experimental Workflows

The activation of GPR35 by an agonist can initiate multiple downstream signaling cascades. The two primary pathways involve the coupling to G proteins (such as Gαi/o and Gα12/13) and the recruitment of β-arrestins.[7] These pathways can be investigated using a variety of in vitro assays, each providing specific insights into the ligand's efficacy and potential for biased agonism.

GPR35_Signaling_Pathways cluster_membrane Plasma Membrane cluster_gprotein G Protein Signaling cluster_arrestin β-Arrestin Signaling GPR35 GPR35 G_protein Gαi/o, Gα12/13 GPR35->G_protein Coupling b_arrestin β-Arrestin GPR35->b_arrestin Recruitment Ligand Agonist (this compound or Endogenous Ligand) Ligand->GPR35 Downstream_G Second Messenger Modulation (e.g., ↓cAMP, ↑RhoA) G_protein->Downstream_G Activation Downstream_arrestin Receptor Internalization, ERK Activation b_arrestin->Downstream_arrestin Scaffolding

Figure 1: Simplified GPR35 signaling pathways initiated by agonist binding.

A typical experimental workflow for evaluating and comparing GPR35 agonists involves a series of cell-based functional assays designed to measure key aspects of receptor activation.

Experimental_Workflow start Start: GPR35-expressing cells ligand_addition Add Ligand (this compound or Endogenous Ligand) at varying concentrations start->ligand_addition assay_choice Select Functional Assay ligand_addition->assay_choice calcium_assay Calcium Mobilization Assay assay_choice->calcium_assay Gq-coupled pathway arrestin_assay β-Arrestin Recruitment Assay assay_choice->arrestin_assay Arrestin pathway gtp_assay GTPγS Binding Assay assay_choice->gtp_assay G protein activation data_analysis Data Analysis: Determine EC50 and Emax calcium_assay->data_analysis arrestin_assay->data_analysis gtp_assay->data_analysis comparison Compare Potency and Efficacy data_analysis->comparison

Figure 2: General experimental workflow for comparing GPR35 agonists.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

β-Arrestin Recruitment Assay (PathHunter® Assay Principle)

This assay quantifies the interaction between GPR35 and β-arrestin upon agonist stimulation.

  • Cell Culture and Plating:

    • Culture CHO-K1 cells stably co-expressing GPR35 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag in appropriate growth medium.

    • Plate the cells in 96-well or 384-well white, clear-bottom microplates at a density of 10,000-20,000 cells per well and incubate overnight.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and endogenous ligands in assay buffer.

    • Add the compound dilutions to the cell plates and incubate for 60-90 minutes at 37°C.

  • Detection:

    • Add the PathHunter® detection reagents, which include the Galacton Star® substrate, to each well.

    • Incubate the plates at room temperature for 60 minutes in the dark.

  • Data Acquisition and Analysis:

    • Measure the chemiluminescent signal using a plate reader.

    • Plot the signal intensity against the ligand concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled signaling pathways.

  • Cell Preparation and Dye Loading:

    • Plate GPR35-expressing cells (e.g., HEK293 or CHO) in black-walled, clear-bottom 96-well or 384-well microplates and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Signal Measurement:

    • Place the dye-loaded cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence before the automated addition of the compounds.

    • Record the fluorescence intensity in real-time immediately after compound addition to capture the transient calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence (peak signal minus baseline).

    • Normalize the data and plot it against the ligand concentration to determine the EC50 and Emax values.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing GPR35.

    • Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.

  • Assay Reaction:

    • In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the agonist (this compound or endogenous ligand).

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS.

    • Wash the filters with ice-cold buffer.

    • Dry the filter plate and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (measured in the presence of excess unlabeled GTPγS) from all readings.

    • Plot the specific binding against the agonist concentration and analyze the data using non-linear regression to determine the EC50 and Emax values.

Concluding Remarks

The synthetic agonist this compound demonstrates high potency in G protein-dependent signaling assays, as indicated by its nanomolar EC50 value in the DMR assay. In contrast, its potency in the β-arrestin recruitment assay is significantly lower, suggesting potential biased agonism.

This comparative guide highlights the complex pharmacology of GPR35 and the importance of utilizing multiple assay platforms to fully characterize the efficacy and potential signaling bias of its ligands. For researchers and drug developers, the choice of agonist and the interpretation of experimental results should consider these ligand- and assay-dependent variations.

References

Validating the On-Target Activity of YE120: An In Vitro Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YE120's on-target activity with alternative G protein-coupled receptor 35 (GPR35) agonists, supported by experimental data and detailed protocols.

This compound is a potent small-molecule agonist of G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in a variety of inflammatory and metabolic diseases.[1] Validating the on-target activity of this compound in vitro is a critical step in its pharmacological characterization. This involves demonstrating direct activation of GPR35 and quantifying its potency and efficacy in comparison to other known agonists.

Quantitative Performance Comparison

The on-target activity of this compound has been primarily characterized using two key in vitro functional assays: Dynamic Mass Redistribution (DMR) and β-arrestin recruitment. DMR is a label-free technology that measures the integrated cellular response following receptor activation, while β-arrestin recruitment assays specifically measure the interaction of β-arrestin with the activated receptor, a crucial step in G protein-independent signaling and receptor desensitization.[2][3]

The potency of this compound is compared to other well-characterized GPR35 agonists, such as Pamoic Acid and Zaprinast, in the table below. Potency is expressed as the half-maximal effective concentration (EC50), which is the concentration of an agonist that gives 50% of the maximal response.

AgonistAssayCell LineEC50Reference
This compound Dynamic Mass Redistribution (DMR) -~32 nM [1]
This compound β-arrestin Recruitment -~10.2 µM [1]
Pamoic Acidβ-arrestin 2 RecruitmentU2OS79 nM[4]
Pamoic AcidERK1/2 PhosphorylationU2OS65 nM[4]
Zaprinastβ-arrestin-2 InteractionHEK293-[5]
ZaprinastIntracellular Calcium Mobilization (rat GPR35)HEK29316 nM[6]
ZaprinastIntracellular Calcium Mobilization (human GPR35)HEK293840 nM[6]

Note: EC50 values can vary between studies due to different experimental conditions, cell lines, and assay formats. This table provides a representative overview.

GPR35 Signaling Pathways

Activation of GPR35 by an agonist like this compound is known to initiate downstream signaling through two primary pathways: G protein-dependent and β-arrestin-dependent pathways. The G protein-dependent pathway, often involving Gα13, can lead to the activation of downstream effectors. The β-arrestin-dependent pathway is crucial for receptor desensitization and can also initiate distinct signaling cascades.[4][7]

GPR35_Signaling cluster_membrane Plasma Membrane GPR35 GPR35 G_Protein Gα13/Gq/Gi GPR35->G_Protein Activates Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin Recruits This compound This compound (Agonist) This compound->GPR35 Binds to Downstream_G Downstream G-Protein Signaling (e.g., RhoA, Ca2+) G_Protein->Downstream_G Downstream_B Downstream β-Arrestin Signaling (e.g., ERK1/2) Beta_Arrestin->Downstream_B Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: GPR35 Signaling Cascade upon Agonist Binding.

Experimental Workflow for On-Target Activity Validation

The following diagram outlines a typical workflow for validating the on-target activity of a putative GPR35 agonist like this compound in vitro.

Experimental_Workflow cluster_workflow In Vitro Validation Workflow for GPR35 Agonists A Primary Screen: Dynamic Mass Redistribution (DMR) Assay B Secondary Screen: β-Arrestin Recruitment Assay A->B Confirm hits C Data Analysis: Determine EC50 and Efficacy B->C E Downstream Signaling Assays (e.g., pERK, Calcium Mobilization) B->E Mechanistic studies D Comparative Analysis: Benchmark against known agonists (e.g., Zaprinast, Pamoic Acid) C->D F Confirmation of On-Target Activity D->F E->F

Caption: Workflow for GPR35 Agonist In Vitro Validation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Dynamic Mass Redistribution (DMR) Assay

This label-free assay provides a holistic view of cellular responses upon GPCR activation by measuring changes in local mass density near the cell-substrate interface.[8]

  • Cell Seeding:

    • Culture cells endogenously expressing GPR35 (e.g., HT-29) or a cell line stably overexpressing GPR35.

    • Seed the cells into a 384-well biosensor microplate at a predetermined optimal density.

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment and formation of a monolayer.[9]

  • Assay Procedure:

    • Wash the cells with a serum-free assay buffer.

    • Place the microplate into a DMR instrument (e.g., Corning® Epic® system) and allow it to equilibrate.

    • Establish a stable baseline reading for each well for approximately 10-20 minutes.

    • Prepare a serial dilution of this compound and reference agonists in the assay buffer.

    • Add the compounds to the wells and monitor the DMR response in real-time for 1-2 hours.[2]

  • Data Analysis:

    • The DMR signal is measured as a change in picometers (pm).

    • Plot the peak DMR response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy for each compound.

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay quantifies the recruitment of β-arrestin to the activated GPR35 receptor. The PathHunter® (DiscoverX) and Tango™ (Thermo Fisher) assays are common platforms for this measurement.[3][10]

  • Cell Line:

    • Use a cell line engineered to co-express GPR35 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to the larger, complementary enzyme acceptor (EA) fragment.[10]

  • Assay Procedure:

    • Plate the engineered cells in a 384-well white, solid-bottom assay plate and incubate overnight.

    • Prepare serial dilutions of this compound and reference agonists.

    • Add the compounds to the cells and incubate for 60-90 minutes at 37°C.

    • Add the substrate solution, which contains the reagents to detect the complemented β-galactosidase enzyme.

    • Incubate for 60 minutes at room temperature.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the extent of β-arrestin recruitment.

    • Normalize the data to a vehicle control.

    • Plot the normalized response against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50 value.[11]

By following these protocols and comparing the resulting data, researchers can effectively validate the on-target activity of this compound as a GPR35 agonist and benchmark its performance against other known ligands in the field.

References

Assessing the Selectivity of GPRC6A Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor, class C, group 6, member A (GPRC6A) has emerged as a promising therapeutic target for a range of conditions, including metabolic disorders and certain cancers. The development of selective antagonists for this receptor is a key focus of ongoing research. This guide provides a framework for assessing the selectivity of GPRC6A antagonists, using comparative data from known modulators to illustrate the process. While specific data for the compound "YE120" is not publicly available, this guide will use analogous GPRC6A antagonists to demonstrate the principles and methodologies of selectivity profiling.

The Importance of Selectivity Profiling

A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target, thereby minimizing off-target effects and potential toxicity. For G protein-coupled receptors (GPCRs), which constitute the largest family of drug targets, selectivity profiling is paramount due to the high degree of structural and functional conservation among family members. An antagonist designed for GPRC6A, for instance, could inadvertently interact with other class C GPCRs, such as the calcium-sensing receptor (CaSR), which shares significant homology.

Comparative Selectivity of GPRC6A Antagonists

To illustrate the concept of selectivity, this section presents data on several known allosteric antagonists of GPRC6A. These compounds have been evaluated for their activity against a panel of other GPCRs, providing a benchmark for the desired selectivity of a novel agent like this compound.

CompoundTarget ReceptorPotency (IC50)Selectivity vs. GPRC6AReference GPCRs Tested
Compound 7 (2-Phenylindole derivative) GPRC6ALow µM>9-foldRelated GPCRs
Compound 34b (2-Phenylindole derivative) GPRC6ALow µM>9-foldRelated GPCRs
Calindol GPRC6A~10 µM~30-fold lower vs. CaSRCalcium-Sensing Receptor (CaSR)
NPS 2143 GPRC6A~10 µM~30-fold lower vs. CaSRCalcium-Sensing Receptor (CaSR)

Table 1: Comparative selectivity of known GPRC6A allosteric antagonists. Note that for Calindol and NPS 2143, the selectivity is in favor of the CaSR, making them less ideal as selective GPRC6A tools.[1][2]

Experimental Protocols for Assessing Selectivity

The determination of a compound's selectivity profile involves a series of robust and reproducible experimental assays. Below are detailed methodologies for key experiments typically employed in the characterization of GPCR antagonists.

Functional Assay: Inositol (B14025) Monophosphate (IP1) Accumulation

This assay is used to quantify the inhibition of Gq-coupled GPCR signaling, which is a primary pathway for GPRC6A.

  • Cell Line: HEK293 or CHO cells stably or transiently expressing the human GPRC6A receptor. For selectivity screening, cell lines expressing other GPCRs of interest are used.

  • Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP1. The accumulation of IP1 is a stable and reliable measure of Gq pathway activation.

  • Methodology:

    • Cells are seeded in 96-well or 384-well plates.

    • Cells are pre-incubated with the test antagonist (e.g., this compound) at various concentrations.

    • Cells are then stimulated with a known GPRC6A agonist (e.g., L-arginine) at a concentration that elicits a submaximal response (EC80).

    • The reaction is stopped, and the cells are lysed.

    • The intracellular IP1 levels are quantified using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced IP1 accumulation, is calculated.

Functional Assay: Calcium Mobilization

This assay also measures Gq-coupled receptor activation by detecting changes in intracellular calcium concentrations.

  • Cell Line: Similar to the IP1 assay, cell lines expressing the target and off-target GPCRs are used.

  • Principle: The activation of the Gq pathway and subsequent production of IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium levels.

  • Methodology:

    • Cells are seeded in black-walled, clear-bottom 96-well or 384-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • The test antagonist is added to the wells, followed by the addition of a GPRC6A agonist.

    • Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are measured in real-time.

  • Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.

Binding Assay: Radioligand Binding (for orthosteric antagonists)

While the known GPRC6A antagonists are allosteric, this method is crucial for assessing orthosteric binders.

  • Preparation: Cell membranes expressing the receptor of interest are prepared.

  • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the orthosteric site of the receptor.

  • Methodology:

    • Cell membranes are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value of the displacement curve.

Visualizing Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the GPRC6A signaling pathway and a typical experimental workflow for assessing antagonist selectivity.

GPRC6A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_antagonist Agonist Agonist (e.g., L-Arginine) GPRC6A GPRC6A Agonist->GPRC6A Binds Gq Gαq GPRC6A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC This compound This compound (Antagonist) This compound->GPRC6A Inhibits

Caption: GPRC6A Signaling Pathway and Point of Antagonist Intervention.

Antagonist_Selectivity_Workflow cluster_setup Assay Setup cluster_primary_screen Primary Screen (Target Receptor) cluster_secondary_screen Secondary Screen (Selectivity Panel) cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing Target & Off-Target GPCRs) Primary_Assay Functional Assay on GPRC6A (e.g., IP1 Accumulation) Cell_Culture->Primary_Assay Secondary_Assay Functional Assay on GPCR Panel (e.g., CaSR, other Class C GPCRs) Cell_Culture->Secondary_Assay Compound_Prep Prepare this compound Dilutions Compound_Prep->Primary_Assay Compound_Prep->Secondary_Assay IC50_Calc Calculate IC50 for all receptors Primary_Assay->IC50_Calc Secondary_Assay->IC50_Calc Selectivity_Index Determine Selectivity Index (IC50_off-target / IC50_target) IC50_Calc->Selectivity_Index

Caption: Experimental Workflow for Assessing Antagonist Selectivity.

Conclusion

The comprehensive assessment of a GPRC6A antagonist's selectivity is a cornerstone of its preclinical development. By employing a battery of functional and binding assays against a panel of relevant GPCRs, researchers can quantify the compound's specificity and identify potential off-target liabilities. The comparative data on existing GPRC6A modulators underscore the importance of striving for high selectivity to ensure the development of safe and effective therapeutics. For a novel compound such as this compound, a selectivity profile demonstrating minimal activity at related receptors, particularly the calcium-sensing receptor, would be a critical determinant of its potential for further development.

References

Comparative Analysis of YE120 Activity on Human vs. Mouse GPR35: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide provides a comprehensive comparison of the cross-species activity of the G protein-coupled receptor 35 (GPR35) agonist, YE120, on human and mouse orthologs of the receptor. This document is intended for researchers, scientists, and professionals in drug development, offering available experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows.

While direct comparative studies on this compound's potency and efficacy on human versus mouse GPR35 are not extensively available in peer-reviewed literature, this guide synthesizes the existing data for this compound and draws comparisons from other GPR35 ligands to highlight the well-documented species-dependent variations in the pharmacology of this receptor.

Quantitative Data on this compound and Other GPR35 Agonists

This compound has been identified as a potent agonist of GPR35. The table below summarizes the available quantitative data for its activity. It is important to note that the species in which these assays were conducted is not explicitly stated in the available literature.

Table 1: Published Activity of this compound on GPR35

LigandAssay TypeParameterValueSpecies
This compoundDynamic Mass Redistribution (DMR)EC50~32 nMNot Specified[1]
This compoundβ-arrestin RecruitmentEC50~10.2 µMNot Specified[1]

The significant difference in EC50 values between the DMR and β-arrestin recruitment assays may suggest that this compound exhibits biased agonism, preferentially activating certain signaling pathways over others.

To contextualize the potential for species-dependent activity of this compound, Table 2 provides a comparison of the potency of other well-characterized GPR35 agonists on human versus mouse receptors. This data underscores the critical need for direct comparative studies for any novel GPR35 ligand.

Table 2: Species-Dependent Activity of Various GPR35 Agonists

LigandAssay TypeHuman GPR35 pEC50 (-log M)Mouse GPR35 pEC50 (-log M)
Zaprinastβ-arrestin Recruitment5.306.01
Pamoic Acidβ-arrestin Recruitment7.28 (partial agonist)Very low potency
Cromolyn Disodiumβ-arrestin Recruitment4.784.24
Lodoxamideβ-arrestin RecruitmentHigh Potency>100-fold lower potency
Kynurenic AcidVariousLow PotencyHigh Potency

The data clearly illustrate that the pharmacological activity of GPR35 agonists can differ substantially between human and mouse orthologs, a critical consideration for the translation of pre-clinical findings.

Experimental Protocols

To aid in the design of future comparative studies, detailed protocols for two key functional assays are provided below.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR35, a crucial event in G protein-coupled receptor (GPCR) signaling and desensitization.

  • Principle: Upon agonist binding to GPR35, the receptor is phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction can be measured using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET).

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.

  • Methodology:

    • Cells are co-transfected with plasmids encoding GPR35 fused to a donor molecule (e.g., Renilla Luciferase) and β-arrestin fused to an acceptor molecule (e.g., Yellow Fluorescent Protein).

    • Transfected cells are plated in a multi-well format.

    • After incubation, the cells are treated with the luciferase substrate.

    • A baseline BRET signal is measured.

    • This compound is added at varying concentrations.

    • The change in the BRET signal, indicative of the proximity of the donor and acceptor molecules, is measured over time.

  • Data Analysis: The BRET ratio is calculated, and dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the agonist.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium levels following GPR35 activation, which is typically mediated through the Gαi/o or Gα12/13 pathways.

  • Principle: Activation of GPR35 can lead to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3), triggering the release of calcium from intracellular stores.

  • Cell Lines: HEK293 or CHO cells stably expressing human or mouse GPR35.

  • Methodology:

    • Cells are plated in a multi-well format.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A baseline fluorescence reading is taken.

    • This compound is added at various concentrations.

    • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured kinetically using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response is measured, and dose-response curves are plotted to determine the EC50 and Emax of the agonist.

Visualizing GPR35 Signaling and Experimental Workflow

To further clarify the biological context and experimental procedures, the following diagrams are provided.

GPR35_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_beta_arrestin β-Arrestin Signaling This compound This compound GPR35 GPR35 This compound->GPR35 G_alpha_i_o Gαi/o GPR35->G_alpha_i_o G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 beta_arrestin β-Arrestin GPR35->beta_arrestin AC Adenylyl Cyclase G_alpha_i_o->AC RhoGEF RhoGEF G_alpha_12_13->RhoGEF cAMP ↓ cAMP AC->cAMP RhoA RhoA Activation RhoGEF->RhoA ERK ERK Activation beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization

GPR35 Signaling Pathways

Experimental_Workflow cluster_human Human GPR35 cluster_mouse Mouse GPR35 start Start h_cells Cells expressing human GPR35 start->h_cells m_cells Cells expressing mouse GPR35 start->m_cells end End h_assay Perform Functional Assay (e.g., BRET) h_cells->h_assay h_data Analyze Data (EC50, Emax) h_assay->h_data compare Compare Potency and Efficacy h_data->compare m_assay Perform Functional Assay (e.g., BRET) m_cells->m_assay m_data Analyze Data (EC50, Emax) m_assay->m_data m_data->compare compare->end

Comparative Experimental Workflow

References

A Comparative Review of YE120 and Other GPR35 Agonists for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of YE120, a potent G protein-coupled receptor 35 (GPR35) agonist, and compares its performance with other notable GPR35 modulators. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to support further investigation into GPR35 as a therapeutic target.

Comparative Performance of GPR35 Agonists

The G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a range of physiological processes, including inflammation and metabolic regulation. The development of potent and selective agonists is crucial for elucidating its functions and therapeutic potential. This section provides a quantitative comparison of this compound with other well-characterized GPR35 agonists, such as zaprinast (B1683544) and pamoic acid. The data, summarized from multiple studies, highlights the varying potencies and biased agonism of these compounds.

Table 1: Potency (EC50) of GPR35 Agonists in Functional Assays

CompoundAssay TypeSpeciesEC50Reference
This compound Dynamic Mass Redistribution (DMR)Human~32 nM[1]
This compound β-arrestin Recruitment (Tango)Human~10.2 µM[1]
ZaprinastDynamic Mass Redistribution (DMR)HumanMicromolar range[2]
Zaprinastβ-arrestin RecruitmentHuman~5.0 µM[3]
Zaprinastβ-arrestin RecruitmentRat~95.5 nM[4]
Pamoic Acidβ-arrestin RecruitmentHuman79 nM[1]
Pamoic AcidERK1/2 PhosphorylationHuman65 nM[4]
Pamoic AcidReceptor InternalizationHuman22 nM[1]

Note: EC50 values can vary between studies due to different experimental conditions and cell lines used. This table provides a representative overview. The significant difference in this compound's potency between the DMR and β-arrestin assays suggests it may act as a biased agonist, preferentially activating G-protein signaling pathways over β-arrestin recruitment.

GPR35 Signaling Pathways

Activation of GPR35 by an agonist like this compound initiates a cascade of intracellular events. The receptor is known to couple to multiple G protein subtypes, primarily Gαi/o and Gα13. This activation, along with a parallel pathway involving β-arrestin, converges on the activation of downstream kinases, notably the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).

GPR35 Downstream Signaling

GPR35_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR35 GPR35 This compound->GPR35 G_protein Gαi/o / Gα13 GPR35->G_protein G-protein coupling beta_arrestin β-arrestin GPR35->beta_arrestin β-arrestin recruitment PLC PLC G_protein->PLC Gαq (potential) RhoA RhoA G_protein->RhoA Gα12/13 MEK MEK beta_arrestin->MEK PLC->MEK RhoA->MEK ERK ERK1/2 MEK->ERK Cellular_Response Cellular Response (e.g., Migration, Proliferation) ERK->Cellular_Response

Caption: GPR35 signaling cascade initiated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays used to characterize this compound and other GPR35 agonists.

Dynamic Mass Redistribution (DMR) Assay

This label-free assay provides a holistic view of cellular responses upon receptor activation by measuring changes in the local refractive index at the bottom of a biosensor plate.

  • Cell Culture: HT-29 cells, which endogenously express GPR35, are cultured in a suitable medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded into 384-well fibronectin-coated biosensor plates and grown to confluence.

  • Compound Preparation: this compound and other test compounds are serially diluted in a buffer containing a low concentration of DMSO (typically <0.1%).

  • Assay Procedure: The cell plate is washed with a serum-free medium and equilibrated to the assay temperature (e.g., 28°C) in the DMR instrument (e.g., Corning Epic® system). A baseline reading is established before the addition of the compounds.

  • Data Acquisition and Analysis: The DMR signal, measured as a change in wavelength in picometers (pm), is recorded kinetically for a period of 1 to 2 hours. The dose-response curves are generated from the peak response, and EC50 values are calculated using a four-parameter logistic fit.

Experimental Workflow for DMR Assay

DMR_Workflow A Seed HT-29 cells in 384-well biosensor plate B Culture to confluence A->B C Wash and equilibrate cells in serum-free medium B->C D Establish baseline reading in DMR instrument C->D E Add serial dilutions of this compound/compounds D->E F Record DMR signal kinetically (1-2 hours) E->F G Analyze data: generate dose-response curves and calculate EC50 F->G

Caption: Workflow for the Dynamic Mass Redistribution (DMR) assay.

β-Arrestin Recruitment (Tango) Assay

The Tango assay is a high-throughput screening method to quantify the interaction between a GPCR and β-arrestin upon agonist stimulation.

  • Cell Line: U2OS cells stably expressing the human GPR35-tTA fusion protein and a β-arrestin-TEV protease fusion protein are used.

  • Cell Culture and Plating: Cells are cultured in a suitable medium and seeded into 384-well white, clear-bottom assay plates.

  • Compound Treatment: Serial dilutions of this compound and other agonists are added to the cells and incubated for a period sufficient to allow for reporter gene expression (typically 16-24 hours).

  • Signal Detection: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is normalized to a vehicle control, and dose-response curves are fitted to a sigmoidal model to determine EC50 values.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the activation of the downstream kinase ERK as a measure of GPR35 signaling.

  • Cell Culture and Starvation: Cells expressing GPR35 (e.g., HT-29 or transfected HEK293 cells) are grown to near confluence and then serum-starved for several hours to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Cells are treated with various concentrations of this compound or other agonists for a short period (e.g., 5-10 minutes).

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified, and the p-ERK signal is normalized to the total ERK signal. Dose-response curves are generated to determine the EC50 for ERK phosphorylation.

References

A Comparative Guide to GPR35 Activation: YE120 vs. Pamoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent agonists of the G protein-coupled receptor 35 (GPR35), YE120 and pamoic acid. GPR35 is an orphan receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and gastrointestinal functions. Understanding the pharmacological profiles of its agonists is crucial for advancing research and therapeutic development targeting this receptor.

Performance Comparison: this compound and Pamoic Acid

Both this compound and pamoic acid are potent activators of GPR35, yet they exhibit distinct pharmacological characteristics. The following tables summarize their performance based on available experimental data. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Quantitative Pharmacology Data
AgonistAssay TypeCell LineParameterValueReference
This compound Dynamic Mass Redistribution (DMR)HT-29EC50~32 nM[1]
β-Arrestin RecruitmentU2OSEC50~10.2 µM[1]
Pamoic Acid GPR35 Activation (General)-EC5079 nM[2]
ERK1/2 PhosphorylationU2OSEC5065 nM[3]
GPR35 Internalization-EC5022 nM[3]
β-Arrestin RecruitmentU2OSEC5079 nM[3]

Key Observations:

  • Potency: Both compounds exhibit nanomolar potency in activating GPR35 signaling. This compound shows high potency in a label-free Dynamic Mass Redistribution (DMR) assay, which provides an integrated readout of cellular response.[1] Pamoic acid demonstrates consistent nanomolar potency across various assays, including general GPR35 activation, ERK1/2 phosphorylation, and receptor internalization.[2][3]

  • Biased Agonism: A noteworthy difference lies in their activity in β-arrestin recruitment assays. While pamoic acid potently recruits β-arrestin with an EC50 of 79 nM, this compound is significantly less potent in this pathway, with an EC50 in the micromolar range (~10.2 µM).[1][3] This suggests that this compound may act as a biased agonist, preferentially activating G protein-dependent signaling pathways over the β-arrestin pathway.[1]

GPR35 Signaling Pathways

Activation of GPR35 by agonists like this compound and pamoic acid initiates a cascade of intracellular signaling events. GPR35 primarily couples to Gαi/o and Gα12/13 proteins.[4] The Gαi/o pathway activation leads to the inhibition of adenylyl cyclase and subsequent modulation of downstream effectors. Both G protein-dependent and β-arrestin-mediated pathways can lead to the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2).[3][5]

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (this compound / Pamoic Acid) GPR35 GPR35 Agonist->GPR35 G_protein Gαi/o, Gα12/13 GPR35->G_protein  G protein  coupling beta_Arrestin β-Arrestin GPR35->beta_Arrestin  β-Arrestin  recruitment AC Adenylyl Cyclase G_protein->AC  Inhibition ERK ERK1/2 Phosphorylation G_protein->ERK beta_Arrestin->ERK Internalization Receptor Internalization beta_Arrestin->Internalization cAMP cAMP AC->cAMP  Production

GPR35 Signaling Pathways

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from multiple sources and may require optimization for specific experimental conditions.

β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin to the activated GPR35 at the plasma membrane.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 or U2OS cells are commonly used.

    • Cells are co-transfected with plasmids encoding for GPR35 fused to a reporter tag (e.g., a luciferase fragment) and β-arrestin fused to a complementary reporter tag (e.g., a fluorescent protein or the other luciferase fragment).

  • Assay Procedure:

    • Transfected cells are seeded into 96-well or 384-well plates.

    • After 24-48 hours, the growth medium is replaced with an assay buffer.

    • A baseline measurement of the reporter signal (e.g., luminescence or fluorescence) is taken.

    • Cells are stimulated with varying concentrations of the agonist (this compound or pamoic acid).

    • The reporter signal is measured kinetically or at a fixed time point (e.g., 30-60 minutes) post-stimulation.

  • Data Analysis:

    • The change in signal is calculated relative to the baseline or vehicle control.

    • Dose-response curves are generated by plotting the signal change against the agonist concentration.

    • EC50 values are determined using a non-linear regression fit.

ERK1/2 Phosphorylation Assay

This assay quantifies the level of phosphorylated ERK1/2 as a downstream marker of GPR35 activation.

Methodology:

  • Cell Culture and Serum Starvation:

    • Cells expressing GPR35 (e.g., U2OS-GPR35) are grown to 80-90% confluency.

    • Cells are serum-starved for 4-12 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Agonist Stimulation:

    • Cells are treated with different concentrations of this compound or pamoic acid for a specified time (typically 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Cells are lysed, and the total protein concentration of the lysates is determined.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

  • Data Analysis:

    • The band intensities for p-ERK1/2 and total ERK1/2 are quantified.

    • The ratio of p-ERK1/2 to total ERK1/2 is calculated to normalize for loading differences.

    • Dose-response curves are plotted, and EC50 values are calculated.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the integrated cellular response to a stimulus by detecting changes in the local refractive index near the cell surface.

Methodology:

  • Cell Seeding:

    • HT-29 cells, which endogenously express GPR35, are seeded into biosensor-containing microplates (e.g., 384-well) and cultured overnight.

  • Assay Procedure:

    • The cell culture medium is replaced with a serum-free assay buffer, and the plate is equilibrated in the DMR instrument.

    • A baseline optical reading is recorded.

    • Cells are stimulated with various concentrations of this compound or pamoic acid.

    • The DMR signal (a change in wavelength) is monitored in real-time.

  • Data Analysis:

    • The kinetic DMR response is recorded.

    • A specific time point or the peak response is used to generate dose-response curves.

    • EC50 values are determined from the curves.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Cell Culture (e.g., HEK293, U2OS, HT-29) Transfection Transfection (for recombinant expression) Cell_Culture->Transfection Seeding Cell Seeding (e.g., 96/384-well plates) Cell_Culture->Seeding Transfection->Seeding Starvation Serum Starvation (for pERK assay) Seeding->Starvation Stimulation Agonist Stimulation (this compound or Pamoic Acid) Seeding->Stimulation Starvation->Stimulation Signal_Detection Signal Detection (Luminescence, Fluorescence, Wavelength Shift, Western Blot) Stimulation->Signal_Detection Data_Analysis Data Analysis (Dose-Response Curves, EC50) Signal_Detection->Data_Analysis

General Experimental Workflow

Conclusion

Both this compound and pamoic acid are valuable pharmacological tools for studying GPR35. Pamoic acid appears to be a well-balanced agonist, potently activating both G protein and β-arrestin pathways. In contrast, this compound displays a profile suggestive of a G protein-biased agonist, which could be advantageous for selectively targeting specific downstream signaling cascades. The choice between these two agonists will depend on the specific research question and the signaling pathway of interest. Further head-to-head comparative studies are warranted to fully elucidate their distinct pharmacological profiles.

References

Confirming the Agonist Mechanism of Action of YE120 at the GPR35 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Understanding YE120's Role as a GPR35 Agonist.

Contrary to its potential mischaracterization as an antagonist, experimental evidence strongly supports that this compound functions as an agonist of the G protein-coupled receptor 35 (GPR35). This guide provides a comparative analysis of this compound's activity against a known GPR35 antagonist, CID-2745687, to elucidate its mechanism of action. The following data and protocols are intended to offer a clear, evidence-based understanding of this compound's function for research and drug development applications.

Comparative Analysis of GPR35 Modulators

To confirm the mechanism of action of this compound, its functional activity is compared with that of CID-2745687, a known antagonist of GPR35. While this compound activates the receptor, CID-2745687 blocks its activity. The functional potencies of this compound are summarized in the table below.

CompoundTargetAssay TypeReported ActivityPotency (EC50)
This compound GPR35Dynamic Mass Redistribution (DMR)Agonist32 nM[1][2]
β-arrestin TranslocationPartial Agonist10.2 µM[1][2]
CID-2745687 GPR35Not specifiedAntagonistNot specified

Note: The EC50 value represents the concentration of the compound that elicits a half-maximal response in the respective assay. A lower EC50 value indicates higher potency.

Experimental Protocols

To differentiate between agonist and antagonist activity at GPR35, a β-arrestin translocation assay is a commonly employed functional assay.

β-Arrestin Translocation Assay Protocol

This assay measures the recruitment of β-arrestin to the activated GPR35 receptor, a hallmark of GPCR activation by an agonist.

Objective: To determine if a test compound (e.g., this compound) induces β-arrestin recruitment to GPR35 (agonist activity) or blocks the recruitment induced by a known agonist (antagonist activity).

Materials:

  • U2OS cells stably co-expressing GPR35 tagged with a ProLink™ (PK) tag and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., Tango™ GPR35-bla U2OS cells).

  • Test compound (this compound).

  • Known GPR35 agonist (e.g., Zaprinast, as a positive control).

  • Known GPR35 antagonist (e.g., CID-2745687, for antagonist testing).

  • Cell culture medium and reagents.

  • Assay buffer.

  • Detection reagents for the enzyme complementation assay (e.g., chemiluminescent substrate).

  • Microplate reader.

Procedure:

  • Cell Plating: Seed the Tango™ GPR35-bla U2OS cells in a 96-well or 384-well white, clear-bottom assay plate at a predetermined density and incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound) and control compounds (agonist and antagonist) in assay buffer.

  • Agonist Mode:

    • Add the diluted test compound and known agonist to the respective wells containing the cells.

    • Incubate for the optimized time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compound or known antagonist for a specific duration.

    • Add a fixed concentration of the known GPR35 agonist to the wells and incubate for the optimized time at 37°C.

  • Detection:

    • Add the detection reagents to all wells according to the manufacturer's instructions.

    • Incubate at room temperature to allow for the enzymatic reaction to generate a signal.

  • Data Acquisition: Measure the signal (e.g., chemiluminescence) using a microplate reader.

  • Data Analysis:

    • For agonist mode, plot the signal intensity against the log concentration of the test compound to determine the EC50 value.

    • For antagonist mode, plot the signal intensity against the log concentration of the test compound in the presence of a fixed agonist concentration to determine the IC50 value (the concentration that inhibits 50% of the agonist response).

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway and the experimental workflow to confirm this compound's mechanism of action.

GPR35_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) GPR35 GPR35 This compound->GPR35 Binds & Activates Antagonist Antagonist (e.g., CID-2745687) Antagonist->GPR35 Binds & Blocks G_protein G Protein GPR35->G_protein Activates beta_arrestin β-Arrestin GPR35->beta_arrestin Recruits Downstream_Signaling Downstream Signaling (e.g., MAPK, Ca2+ mobilization) G_protein->Downstream_Signaling beta_arrestin->Downstream_Signaling

Caption: GPR35 signaling pathway activation by an agonist and inhibition by an antagonist.

Experimental_Workflow start Start: Hypothesis This compound is a GPR35 modulator assay Perform β-Arrestin Translocation Assay start->assay agonist_mode Agonist Mode: Add this compound to GPR35-expressing cells assay->agonist_mode antagonist_mode Antagonist Mode: Add known agonist + this compound assay->antagonist_mode measure_signal Measure β-Arrestin Recruitment Signal agonist_mode->measure_signal antagonist_mode->measure_signal analysis Data Analysis measure_signal->analysis conclusion_agonist Conclusion: This compound is an AGONIST analysis->conclusion_agonist Signal increases with This compound concentration conclusion_antagonist Conclusion: This compound is an ANTAGONIST analysis->conclusion_antagonist Signal decreases with This compound concentration

References

Comparative Analysis of YE120: A GPR35 Agonist's Effects Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reproducibility and Cellular Impact of the GPR35 Agonist, YE120.

This guide provides a comprehensive comparison of the GPR35 agonist this compound, detailing its performance relative to other GPR35 activators and summarizing its known effects across various cell lines. The information is supported by experimental data from published studies, offering a valuable resource for researchers investigating GPR35 signaling and its therapeutic potential.

Executive Summary

This compound is a potent small-molecule agonist of the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in various physiological and pathological processes, including inflammation, metabolic disorders, and cancer.[1][2] This guide will delve into the comparative efficacy of this compound and other GPR35 agonists, present available data on its effects in different cell types, and provide detailed experimental protocols for key assays used in its characterization.

Comparison of this compound with Alternative GPR35 Agonists

The potency of GPR35 agonists can vary significantly depending on the specific compound, the species in which it is tested (human, rat, or mouse), and the functional assay employed.[3][] this compound has been characterized alongside other known GPR35 agonists, such as Zaprinast and Pamoic Acid.

AgonistSpeciesAssay TypeEC50Reference
This compound -Dynamic Mass Redistribution (DMR)~32 nM[5]
This compound -β-arrestin Recruitment~10.2 µM[5]
Zaprinast Humanβ-arrestin Recruitment~5,012 nM[3]
Zaprinast Ratβ-arrestin Recruitment~95.5 nM[3]
Zaprinast Mouseβ-arrestin Recruitment~977 nM[3]
Pamoic Acid Humanβ-arrestin Recruitment79 nM[3]
Pamoic Acid HumanERK1/2 Activation65 nM[3]

Note: EC50 values can vary between studies due to different experimental conditions. This table provides a representative overview. The significant species-selectivity of many GPR35 agonists is a critical consideration for preclinical research.[3][]

Reproducibility of this compound Effects Across Different Cell Types

The currently available public data on this compound primarily focuses on its activity in a limited number of cell lines. While a comprehensive study directly comparing its effects across a wide panel of cell types is not yet available, existing research provides insights into its functional consequences in specific contexts.

Cell LineCell TypeObserved Effect of this compound and other GPR35 AgonistsAssay TypeReference
HT-29 Human Colon AdenocarcinomaGPR35 activationDynamic Mass Redistribution (DMR)[5]
U2OS Human OsteosarcomaPartial agonist activity in β-arrestin recruitmentβ-arrestin Translocation[6]
Mouse Colon Epithelial Cells Mouse Colon EpitheliumPromotion of wound repair via increased fibronectin expression and ERK phosphorylationWound Healing Assay[7][8]
YAMC (Young Adult Mouse Colonic Epithelial Cells) Mouse Colon EpitheliumNot explicitly tested with this compound, but GPR35 agonists are known to promote wound healing in similar cells.-[7][8]
IEC-6 Rat Intestinal Epithelial CellsNot explicitly tested with this compound, but GPR35 agonists are known to promote wound healing in similar cells.-[7][8]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanism of action and the experimental approaches used for its characterization, the following diagrams illustrate the GPR35 signaling pathway and a typical experimental workflow.

GPR35_Signaling_Pathway cluster_membrane Cell Membrane GPR35 GPR35 G_protein Gαi/o, Gα12/13 GPR35->G_protein Activates beta_arrestin β-arrestin GPR35->beta_arrestin Recruits This compound This compound This compound->GPR35 Binds to orthosteric site downstream_g Downstream Signaling (e.g., RhoA activation, ↓ cAMP) G_protein->downstream_g downstream_arrestin Downstream Signaling (e.g., ERK1/2 activation, receptor internalization) beta_arrestin->downstream_arrestin

GPR35 Signaling Pathway

Experimental_Workflow start Start: Select Cell Lines culture Cell Culture and Plating start->culture treatment Treat with this compound and Controls culture->treatment assay Perform Functional Assays (DMR, β-arrestin, Wound Healing) treatment->assay data_acq Data Acquisition assay->data_acq analysis Data Analysis and Comparison data_acq->analysis end End: Report Findings analysis->end

Experimental Workflow

Detailed Experimental Protocols

β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol is a generalized procedure for a commercially available β-arrestin recruitment assay, a common method for quantifying the interaction between an activated GPCR and β-arrestin.[3]

1. Cell Plating:

  • Harvest and seed a CHO-K1 cell line stably expressing human GPR35 and β-arrestin-2 into 384-well white, clear-bottom microplates at a density of 5,000-10,000 cells per well.

  • Incubate overnight at 37°C in a humidified CO₂ incubator.

2. Compound Preparation:

  • Prepare a serial dilution of this compound and control compounds in the appropriate assay buffer.

3. Agonist Stimulation:

  • Add the diluted compounds to the plated cells.

  • Incubate for 90 minutes at 37°C.

4. Detection:

  • Add the detection reagent (containing a chemiluminescent substrate for β-galactosidase) to each well.

  • Incubate for 60 minutes at room temperature.

5. Data Acquisition:

  • Read the chemiluminescent signal using a plate reader.

  • The data is normalized and analyzed using a four-parameter logistic equation to determine the EC50 and Emax values.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular matter upon receptor activation. The following is a general protocol.

1. Cell Plating:

  • Seed HT-29 cells onto a sensor microplate and culture overnight to form a confluent monolayer.

2. Baseline Reading:

  • Wash the cells with assay buffer and allow them to equilibrate in the DMR instrument for 1-2 hours at a stable temperature.

  • Establish a stable baseline reading for several minutes.

3. Compound Addition:

  • Add this compound or control compounds to the wells.

4. Real-time Monitoring:

  • Continuously monitor the DMR signal (changes in refractive index) in real-time for a desired duration (minutes to hours).

5. Data Analysis:

  • Analyze the kinetic response curves to determine parameters such as the peak amplitude and the area under the curve, which are indicative of the cellular response.

Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration.

1. Cell Plating:

  • Seed mouse colon epithelial cells into a 24-well plate and grow to a confluent monolayer.

2. Creating the "Wound":

  • Use a sterile pipette tip to create a linear scratch in the cell monolayer.

  • Wash the wells with PBS to remove detached cells.

3. Treatment:

  • Add fresh culture medium containing this compound or control compounds to the wells.

4. Imaging:

  • Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

5. Data Analysis:

  • Measure the width of the scratch at different time points for each condition.

  • Calculate the rate of wound closure to determine the effect of the compounds on cell migration.

Conclusion

This compound is a potent GPR35 agonist with demonstrated activity in various in vitro assays. The available data, primarily from studies on intestinal epithelial cells, suggests a role for GPR35 activation in promoting wound healing and tissue repair. However, the significant species-dependent variations in the potency of GPR35 agonists, including this compound, underscore the importance of careful experimental design and interpretation when translating findings from preclinical models. Further research is warranted to elucidate the full spectrum of this compound's effects across a broader range of cell types and to explore its therapeutic potential in GPR35-related pathologies. This guide serves as a foundational resource for researchers embarking on such investigations.

References

Comparative Analysis of YE120: A GPR35 Agonist Dose-Response Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides an objective comparison of YE120, a G protein-coupled receptor 35 (GPR35) agonist, with other alternative compounds. The following sections detail its performance based on experimental data, outline methodologies for key experiments, and visualize the associated signaling pathways and workflows.

Quantitative Performance Comparison of GPR35 Agonists

The potency of GPR35 agonists can be evaluated through various cellular assays. The half-maximal effective concentration (EC50) is a key metric for comparison, with a lower EC50 value indicating higher potency. This compound has been characterized as a potent GPR35 agonist, particularly in Dynamic Mass Redistribution (DMR) assays.[1] The table below summarizes the EC50 values of this compound and other common GPR35 agonists across different experimental platforms.

AgonistAssay TypeSpeciesEC50 (nM)Reference
This compound Dynamic Mass Redistribution (DMR) Human 32 [1]
This compound β-arrestin Recruitment Human 10,200 [1]
Zaprinastβ-arrestin RecruitmentHuman~5,012[2]
ZaprinastCalcium MobilizationHuman840[2]
Pamoic Acidβ-arrestin RecruitmentHuman79[2][3]
Pamoic AcidERK1/2 ActivationHuman65[2]
Kynurenic Acidβ-arrestin RecruitmentHuman~1,300,000[2]

Note: EC50 values can vary between studies due to different experimental conditions. This table provides a representative overview.

GPR35 Signaling Pathway

Activation of GPR35 by an agonist like this compound is known to initiate downstream signaling through two primary pathways: the Gα13-mediated pathway and the β-arrestin-2 recruitment pathway.[4] This dual signaling capability makes GPR35 an interesting target for therapeutic intervention.

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane GPR35 GPR35 G_protein Gα13/Gβγ GPR35->G_protein Activates beta_arrestin β-arrestin-2 GPR35->beta_arrestin Recruits Downstream_G RhoA Activation Cytoskeletal Rearrangement G_protein->Downstream_G Initiates Downstream_Arrestin ERK1/2 Activation Receptor Internalization beta_arrestin->Downstream_Arrestin Mediates Agonist This compound (Agonist) Agonist->GPR35 Binds to

Caption: GPR35 signaling cascade upon agonist binding.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound and other GPR35 agonists are provided below.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular mass in response to ligand binding, providing an integrated readout of receptor activation.[5][6]

Principle: Agonist binding to a G protein-coupled receptor (GPCR) initiates a series of intracellular events that cause a redistribution of proteins and other molecules within the cell. This change in local biomass is detected by a biosensor as a shift in the resonant wavelength of light, which is recorded in real-time.[5][6]

Protocol:

  • Cell Seeding: Seed cells (e.g., HT-29) expressing the target receptor (GPR35) into fibronectin-coated 384-well Epic® biosensor microplates at a density of approximately 18,000 cells per well and culture overnight.[7]

  • Assay Preparation: The following day, wash the cells with a suitable assay buffer (e.g., DMSO-matched Dulbecco's Phosphate-Buffered Saline) and allow them to equilibrate in the Epic® reader for 90 minutes.[8]

  • Baseline Reading: Record the baseline DMR signal for 5-10 minutes before compound addition.

  • Compound Addition: Add the test compound (e.g., this compound) at various concentrations to the wells.

  • Data Acquisition: Monitor and record the DMR response (change in resonant wavelength) for at least 30-60 minutes post-addition.

  • Data Analysis: Plot the peak DMR response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.

DMR_Workflow cluster_prep Cell Preparation cluster_assay DMR Assay cluster_analysis Data Analysis A Seed cells in biosensor plate B Culture overnight A->B C Wash and equilibrate cells B->C D Record baseline C->D E Add compound D->E F Monitor DMR signal E->F G Generate dose- response curve F->G H Calculate EC50 G->H

Caption: Experimental workflow for a DMR assay.

β-Arrestin Translocation Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

Principle: The assay often utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (e.g., ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (e.g., Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence).[9]

Protocol:

  • Cell Culture: Use a cell line (e.g., U2OS or HEK293) engineered to co-express the GPR35 tagged with an enzyme fragment and β-arrestin tagged with the complementary fragment.[9][10]

  • Cell Plating: Plate the cells in a suitable microplate (e.g., 96-well or 384-well) and culture to allow for adherence.

  • Compound Incubation: Add the test compound (e.g., this compound) at various concentrations to the cells and incubate for a predetermined time (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.

  • Signal Detection: Add the detection reagents containing the enzyme substrate.

  • Measurement: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the signal intensity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

Beta_Arrestin_Workflow cluster_prep Cell Preparation cluster_assay Recruitment Assay cluster_analysis Data Analysis A Culture engineered cell line B Plate cells in microplate A->B C Add compound and incubate B->C D Add detection reagents C->D E Measure signal D->E F Generate dose- response curve E->F G Calculate EC50 F->G

Caption: Workflow for a β-arrestin translocation assay.

References

Safety Operating Guide

Personal protective equipment for handling YE120

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "YE120" have not yielded any results corresponding to a chemical substance. The identifier "this compound" appears to be associated with commercial products rather than a laboratory chemical. Therefore, guidance on personal protective equipment (PPE), handling, and disposal for a chemical designated as this compound cannot be provided at this time.

It is crucial for the safe handling of any chemical that it is correctly identified. Researchers, scientists, and drug development professionals are strongly advised to verify the exact name and CAS number of the substance before proceeding with any laboratory work.

Should "this compound" be an internal laboratory code or an alternative name for a known chemical, please provide the correct chemical name or CAS number to receive accurate safety and handling information.

For general guidance on handling hazardous materials in a laboratory setting, please refer to your institution's Environmental Health and Safety (EHS) department and the relevant Safety Data Sheets (SDS).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YE120
Reactant of Route 2
YE120

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.